molecular formula C17H21NO6 B594847 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate CAS No. 1221818-73-0

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Cat. No.: B594847
CAS No.: 1221818-73-0
M. Wt: 335.356
InChI Key: JRNSRTLQWPKQIJ-UHFFFAOYSA-N
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Description

1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate is a useful research compound. Its molecular formula is C17H21NO6 and its molecular weight is 335.356. The purity is usually 95%.
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Properties

IUPAC Name

1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRTLQWPKQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678308
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-73-0
Record name 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: A Scaffold for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. The structural and physicochemical properties of the piperidine moiety offer a unique combination of features that are highly advantageous for the development of novel therapeutics. These include a three-dimensional architecture that allows for precise spatial orientation of substituents, the ability to modulate lipophilicity and aqueous solubility, and the presence of a basic nitrogen atom that can engage in crucial interactions with biological targets.[1]

The introduction of chiral centers and various substitution patterns onto the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while also potentially reducing off-target effects.[2][3] This has led to the successful development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system.[1]

This technical guide focuses on a specific, yet underexplored, member of this important class of compounds: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS Number: 1221818-73-0). While specific literature on this molecule is scarce, its structural features suggest significant potential as a versatile building block and a candidate for biological screening. This guide will provide a comprehensive overview of its known properties, a proposed synthetic route, and a prospective analysis of its potential applications, thereby serving as a foundational resource for researchers interested in exploring its therapeutic potential.

Physicochemical and Structural Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. For this compound, the available data, primarily from chemical suppliers, is summarized below.

PropertyValueSource
CAS Number 1221818-73-0[4][5]
Molecular Formula C17H21NO6[4][5]
Molecular Weight 335.35 g/mol [5]
Predicted Density 1.237 ± 0.06 g/cm³[5][6]
Predicted Boiling Point 451.9 ± 45.0 °C[5][6]
Predicted pKa (Not available)
Predicted LogP 1.5[5][6]
Hydrogen Bond Acceptor Count 6[6]
Rotatable Bond Count 7[6]
Purity Typically ≥95%[4]
Appearance (Not specified, likely a solid)
Storage Conditions Sealed in dry, 2-8°C[4][7]

Proposed Synthetic Pathway and Rationale

While a specific, published synthetic route for this compound has not been identified, a plausible and efficient synthesis can be designed based on established methodologies for the creation of substituted piperidines. The proposed multi-step synthesis outlined below leverages a Dieckmann condensation approach, a powerful tool for the formation of cyclic β-keto esters.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Diethyl N-benzyl-3,3'-azanediyldipropanoate

  • To a solution of benzylamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add diethyl maleate (2.2 eq.) and a catalytic amount of a mild base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired diethyl N-benzyl-3,3'-azanediyldipropanoate.

Causality: This step involves a double Michael addition of benzylamine to two equivalents of diethyl maleate. The use of a slight excess of the Michael acceptor ensures the complete consumption of the primary amine.

Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxo-piperidine-3,5-dicarboxylate

  • To a solution of the diester from Step 1 (1.0 eq.) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide (1.1 eq.) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • After cooling, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) to neutralize the base.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is purified by column chromatography.

Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a five- or six-membered ring. The strong base is required to deprotonate the α-carbon of one of the ester groups, which then acts as a nucleophile to attack the carbonyl of the other ester group, leading to cyclization.

Step 3: Alkylation of the Piperidine Ring

  • The β-keto ester from Step 2 (1.0 eq.) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • The solution is cooled to -78°C, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq.) is added dropwise.

  • After stirring for 30 minutes, methyl iodide (2.5 eq.) is added, and the reaction is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography will yield the dimethylated product.

Causality: The two α-protons in the β-keto ester are acidic and can be removed by a strong base like LDA. The resulting enolate can then act as a nucleophile to attack the methyl iodide in an SN2 reaction, leading to the addition of two methyl groups at the 3 and 5 positions.

Step 4: Reduction of the Ketone and Esterification

  • The dimethylated β-keto ester from Step 3 is reduced using a selective reducing agent such as sodium borohydride in methanol to convert the ketone to a hydroxyl group.

  • The resulting diol is then esterified. A standard procedure would involve reacting the diol with an excess of methyl chloroformate in the presence of a base like pyridine.

  • Alternatively, the crude product from the alkylation step can be directly subjected to acidic methanolysis which could potentially lead to the desired tricarboxylate. This would involve refluxing the compound in methanol with a catalytic amount of a strong acid like sulfuric acid.

Causality: This final step aims to convert the ketone to an ester. The choice of a two-step reduction-esterification sequence or a direct methanolysis would depend on the reactivity of the starting material and the desired yield and purity.

Synthetic Pathway A Benzylamine + Diethyl maleate B Diethyl N-benzyl-3,3'-azanediyldipropanoate A->B Michael Addition C Ethyl 1-benzyl-4-oxo-piperidine-3,5-dicarboxylate B->C Dieckmann Condensation D Dimethylated β-keto ester C->D Alkylation (LDA, MeI) E This compound D->E Reduction & Esterification

Proposed synthetic workflow for the target compound.

Prospective Biological Activity and Therapeutic Potential

Given the absence of published biological data for this compound, its potential applications must be inferred from its structural features and the known activities of related piperidine derivatives.

The presence of the N-benzyl group and the dicarboxylate substitutions at the 3 and 5 positions creates a molecule with a defined three-dimensional shape and multiple points for potential interaction with biological targets. Substituted piperidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many piperidine derivatives have been investigated as anticancer agents. They can act through various mechanisms, such as inhibition of kinases, modulation of cell cycle progression, or induction of apoptosis.

  • Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics. The lipophilicity of the target molecule suggests it may have the potential to cross the blood-brain barrier.

  • Antimicrobial Activity: Piperidine-containing compounds have also been explored for their antibacterial and antifungal properties.

Hypothetical Mechanism of Action: Inhibition of a Serine/Threonine Kinase

As a starting point for investigation, we can hypothesize that this compound could act as an inhibitor of a serine/threonine kinase, a class of enzymes frequently implicated in cancer and inflammatory diseases. The piperidine core could serve as a scaffold to position the benzyl and carboxylate groups to interact with the ATP-binding pocket of the kinase.

Hypothetical Signaling Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ST_Kinase Serine/Threonine Kinase (e.g., Akt) Receptor->ST_Kinase Downstream Downstream Signaling (Proliferation, Survival) ST_Kinase->Downstream Target_Molecule 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate Target_Molecule->ST_Kinase Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Proposed Experimental Workflow for Initial Biological Screening

To begin to elucidate the biological activity of this compound, a logical first step is to perform a cytotoxicity screen against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of the title compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations for testing.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the various concentrations of the compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biological Screening Workflow A Cancer Cell Line Culture C Seed Cells in 96-well Plates A->C B Prepare Compound Dilutions D Treat Cells with Compound B->D C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This compound represents an intriguing yet uncharacterized molecule within the vast and therapeutically significant family of piperidine derivatives. While direct experimental data is currently lacking, its structural attributes suggest its potential as a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and a prospective analysis of its potential biological activities.

The proposed synthetic pathway offers a clear and logical approach for the preparation of this compound, enabling its production for further investigation. The outlined biological screening workflow provides a starting point for elucidating its potential as, for example, an anticancer agent. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive biological evaluation against a diverse panel of targets and disease models. The exploration of this and other novel substituted piperidines will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.

References

  • (No Author). (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Qing-Wei, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • (No Author). (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • (No Author). (n.d.). This compound. ApexBio. [Link]

  • (No Author). (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • (No Author). (n.d.). This compound. Lead Sciences. [Link]

  • (No Author). (n.d.). D1-Piperidine-dicarboxylate. PubChem. [Link]

  • (No Author). (n.d.). 2,6-Piperidinedicarboxylic acid. PubChem. [Link]

  • (No Author). (n.d.). cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate. PubChem. [Link]

  • (No Author). (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

  • (No Author). (n.d.). PIPERIDINE. Ataman Kimya. [Link]

  • (No Author). (n.d.). 1-Benzyl 3-ethyl piperidine-1, 3-dicarboxylate, min 96%, 100 grams. CP Lab Safety. [Link]

Sources

An In-depth Technical Guide to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide provides a comprehensive technical overview of a specific polysubstituted piperidine derivative, 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate. We will delve into its precise chemical identity through a detailed analysis of its IUPAC nomenclature, explore plausible synthetic routes for its creation, dissect its inherent stereochemical complexity, predict its key spectroscopic features for structural verification, and discuss its potential applications within the realm of drug discovery and development. This document is intended for researchers and scientists engaged in medicinal chemistry, organic synthesis, and pharmaceutical development.

Table of Contents

  • Chemical Identity and Nomenclature

    • 1.1. IUPAC Name Deconstruction

    • 1.2. Structural Formula and Key Features

  • Strategic Synthesis and Mechanistic Insights

    • 2.1. Retrosynthetic Analysis

    • 2.2. Proposed Synthetic Protocol: A Modified Dieckmann Condensation Approach

    • 2.3. Key Mechanistic Considerations

  • Stereochemistry: The cis/trans Isomerism

    • 3.1. Formation of Diastereomers

    • 3.2. Separation and Characterization of Stereoisomers

  • Structural Elucidation: Predicted Spectroscopic Data

    • 4.1. ¹H NMR Spectroscopy

    • 4.2. ¹³C NMR Spectroscopy

    • 4.3. Infrared (IR) Spectroscopy

    • 4.4. Mass Spectrometry (MS)

  • Applications in Drug Discovery

    • 5.1. A Versatile Scaffold for Bioactive Molecules

    • 5.2. Future Directions

  • References

Chemical Identity and Nomenclature

IUPAC Name Deconstruction

The formal IUPAC name for the compound with CAS Number 1221818-73-0 is This compound .[4][5] Let's break down this name to understand the structure:

  • Piperidine : This is the parent heterocycle, a six-membered ring containing one nitrogen and five carbon atoms.[1][6][7]

  • -1,3,5-tricarboxylate : This suffix indicates the presence of three carboxylate (ester) functional groups. The locants (1, 3, and 5) specify their points of attachment to the piperidine ring. The nitrogen atom is at position 1, and the carbon atoms are numbered sequentially from there.

  • 1-Benzyl : This part of the name identifies the ester group attached to the nitrogen atom (position 1). It is a benzyl ester, meaning the oxygen of the carboxylate is attached to a benzyl group (-CH₂-Ph).

  • 3,5-dimethyl : This indicates that the ester groups at positions 3 and 5 of the piperidine ring are methyl esters (-COOCH₃).

The naming convention for esters involves first naming the alkyl/aryl group attached to the oxygen, followed by the name of the parent acid with the "-oic acid" or "-ic acid" ending changed to "-ate".[8][9][10][11] In this complex molecule, the piperidine ring with its three carboxylic acid groups is the parent structure, and the benzyl and methyl groups are the "alkyl" portions of the three ester functionalities.

Structural Formula and Key Features

The chemical formula for this compound is C₁₇H₂₁NO₆, and its molecular weight is approximately 335.35 g/mol .[4][5]

Diagram 1: Chemical Structure of this compound

Strategic Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A retrosynthetic approach points towards a key acyclic precursor: a diester with a central nitrogen atom. This precursor can be assembled from simpler, commercially available starting materials.

Diagram 2: Retrosynthetic Analysis Workflow

retrosynthesis target 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate step1 Dieckmann Condensation target->step1 precursor1 Acyclic Tri-ester Precursor step2 Michael Addition & N-Acylation precursor1->step2 reagents Base (e.g., NaH, NaOEt) reagents->step1 step1->precursor1 starting_materials Benzylamine + 2x Methyl Acrylate + Methyl Chloroformate step2->starting_materials

Caption: Retrosynthesis via a Dieckmann condensation approach.

Proposed Synthetic Protocol: A Modified Dieckmann Condensation Approach

This protocol outlines a multi-step, one-pot synthesis that leverages Michael additions followed by an intramolecular Dieckmann condensation.

Step 1: Formation of the Acyclic Precursor

  • To a stirred solution of benzylamine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, acetonitrile) at 0 °C, add methyl acrylate (2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. This double Michael addition forms dimethyl 4-(benzylamino)heptanedioate.

  • Cool the reaction mixture back to 0 °C. Add a non-nucleophilic base such as triethylamine (1.5 eq.).

  • Slowly add methyl chloroformate (1.2 eq.) to the mixture. Stir for 4-6 hours at 0 °C to facilitate N-acylation, yielding the acyclic tri-ester precursor.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

  • In a separate flask under an inert atmosphere (e.g., Argon), prepare a suspension of a strong, non-nucleophilic base like sodium hydride (NaH, 1.5 eq.) in anhydrous THF.

  • Slowly add the crude acyclic tri-ester precursor from Step 1 (dissolved in anhydrous THF) to the NaH suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-8 hours until TLC or LC-MS analysis indicates the consumption of the starting material. The mechanism involves the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group to form a six-membered ring.[13][14]

  • Cool the reaction mixture to 0 °C and cautiously quench with a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by an acidic workup (e.g., dilute HCl) to protonate the resulting β-keto ester enolate.

Step 3: Reduction and Esterification (Modification of the β-keto group) The Dieckmann condensation initially yields a β-keto ester at either the 3 or 5 position. To arrive at the target molecule, this keto group must be reduced and the resulting alcohol esterified. A more direct, albeit potentially lower-yielding, approach might involve a reductive amination/cyclization strategy.

Alternative Strategy: Catalytic Hydrogenation of a Pyridine Precursor A well-established method for synthesizing substituted piperidines is the catalytic hydrogenation of a corresponding pyridine derivative.[15]

  • Synthesize the corresponding 1-benzyl-3,5-bis(methoxycarbonyl)pyridinium salt.

  • Hydrogenate this pyridine derivative using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This reaction typically yields the cis-diastereomer preferentially.[15]

  • The resulting piperidine can then be N-acylated with benzyl chloroformate to yield the target compound.

Key Mechanistic Considerations

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[12] The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions. The initial product of the condensation is a β-keto ester, which would require further synthetic steps (reduction and re-esterification) to reach the final target molecule. The catalytic hydrogenation route offers a more direct path to the desired stereochemistry, often with high diastereoselectivity.[15]

Stereochemistry: The cis/trans Isomerism

The presence of substituents at the C3 and C5 positions of the piperidine ring introduces stereoisomerism. Specifically, this compound can exist as two diastereomers: cis and trans.

  • cis-isomer : The two methyl carboxylate groups are on the same side of the piperidine ring's plane.

  • trans-isomer : The two methyl carboxylate groups are on opposite sides of the ring's plane.

Formation of Diastereomers

Synthetic methods like the catalytic hydrogenation of a pyridine precursor often result in a mixture of cis and trans racemates.[16] The ratio of these isomers can sometimes be controlled by the reaction conditions, but often a mixture is obtained. For instance, hydrogenation reactions frequently favor the formation of the thermodynamically more stable cis isomer.[15] It is also possible to epimerize the trans isomer to the more stable cis form using a base.[16]

Diagram 3: Stereoisomers of the Piperidine Core dot graph stereoisomers { node [shape=plaintext]; layout=neato;

// Cis Isomer label_cis [label="cis-isomer", pos="-1.5,3!"]; N_cis [label="N", pos="-1.5,1.5!"]; C2_cis [label="C", pos="-2.8,0.75!"]; C3_cis [label="C", pos="-2.8,-0.75!"]; C4_cis [label="C", pos="-1.5,-1.5!"]; C5_cis [label="C", pos="-0.2,-0.75!"]; C6_cis [label="C", pos="-0.2,0.75!"]; sub3_cis [label="CO₂Me (out)", pos="-3.8,-1.25!"]; sub5_cis [label="CO₂Me (out)", pos="0.8,-1.25!"]; N_cis -- C2_cis -- C3_cis -- C4_cis -- C5_cis -- C6_cis -- N_cis; C3_cis -- sub3_cis [style=bold]; C5_cis -- sub5_cis [style=bold];

// Trans Isomer label_trans [label="trans-isomer", pos="4.5,3!"]; N_trans [label="N", pos="4.5,1.5!"]; C2_trans [label="C", pos="3.2,0.75!"]; C3_trans [label="C", pos="3.2,-0.75!"]; C4_trans [label="C", pos="4.5,-1.5!"]; C5_trans [label="C", pos="5.8,-0.75!"]; C6_trans [label="C", pos="5.8,0.75!"]; sub3_trans [label="CO₂Me (out)", pos="2.2,-1.25!"]; sub5_trans [label="CO₂Me (in)", pos="6.8,-1.25!"]; N_trans -- C2_trans -- C3_trans -- C4_trans -- C5_trans -- C6_trans -- N_trans; C3_trans -- sub3_trans [style=bold]; C5_trans -- sub5_trans [style=dashed]; }

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of the target compound, "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate." As this molecule is not widely documented in public databases, this paper establishes a foundational methodology, detailing the causality behind experimental choices and presenting self-validating protocols for its definitive characterization. The principles and techniques outlined herein are broadly applicable to the structural elucidation of novel piperidine derivatives, a chemical class of immense importance in pharmaceutical development.[1][2]

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. The precise characterization of novel piperidine derivatives, such as the title compound, is a critical step in drug discovery, ensuring structural integrity, purity, and providing a basis for structure-activity relationship (SAR) studies. This guide will walk through a logical, multi-technique approach to confirm the molecular structure of this compound.

Part 1: Proposed Synthesis and Structural Hypothesis

A robust analytical strategy begins with a clear structural hypothesis. A plausible and efficient route to synthesize the target compound is via a multi-step process culminating in a Dieckmann condensation, a reliable method for forming five- and six-membered rings.[3][4][5]

Proposed Synthesis Workflow

The synthesis initiates with a double Michael addition of benzylamine to two equivalents of methyl acrylate, followed by an intramolecular Dieckmann condensation to form the piperidone ring. Subsequent alkylation and reduction/esterification steps would yield the final product.

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Alkylation & Esterification A Benzylamine + 2x Methyl Acrylate B Dimethyl 4-(benzylamino)heptanedioate A->B C Methyl 1-benzyl-4-oxopiperidine-3-carboxylate B->C  NaOEt, Toluene   D This compound (Target Compound) C->D  1. LDA, MeI 2. NaBH4, H+ 3. Esterification  

Caption: Proposed synthesis of the target compound.

Structural Hypothesis for Spectroscopic Analysis

Based on this synthesis, we can hypothesize the final structure and assign numbering for subsequent NMR analysis. This structure forms the basis for all our predicted spectroscopic data.

Caption: Hypothesized structure and proton assignments.

Part 2: Predicted Spectroscopic Data

With a clear structure, we can predict the key features for each major spectroscopic technique. This predictive step is crucial for efficient and accurate data interpretation.

Technique Predicted Data
¹H NMR Benzylic Protons (CH₂): Singlet, ~3.6-3.8 ppm.[6][7] Aromatic Protons (C₆H₅): Multiplet, ~7.2-7.4 ppm.[8] Piperidine Ring Protons: Complex multiplets between 1.8-3.2 ppm. Ester Methyl Protons (OCH₃): Two distinct singlets around 3.7 ppm.
¹³C NMR Ester Carbonyls (C=O): Two signals in the 170-185 ppm range.[9][10][11] Aromatic Carbons: Multiple signals between 125-150 ppm.[9][10] Benzylic Carbon (CH₂): Signal around 50-65 ppm. Piperidine Ring Carbons: Signals in the aliphatic region of 20-60 ppm. Ester Methyl Carbons (OCH₃): Two signals around 50-55 ppm.
Mass Spec (ESI-MS) Molecular Ion: Expected [M+H]⁺ at m/z corresponding to C₂₀H₂₇NO₆ + H⁺. Key Fragments: A prominent fragment corresponding to the loss of the benzyl group (tropylium ion at m/z 91) is expected.[12][13][14] Other fragments may arise from the loss of the ester groups.[15][16]
IR Spectroscopy C=O Stretch (Ester): Strong, sharp absorption band in the range of 1735-1750 cm⁻¹.[17][18][19] C-O Stretch: One or more bands in the 1000-1300 cm⁻¹ region.[18] Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Part 3: Experimental Protocols

The acquisition of high-quality, unambiguous data is paramount. The following protocols represent standard, validated procedures for the characterization of small organic molecules.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[20] Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[21]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to optimize homogeneity.[20] The probe must be tuned and matched for both the ¹H and ¹³C frequencies.[20]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A relaxation delay (D1) of 1-2 seconds and a sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.[22]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and potentially a higher sample concentration will be required compared to the ¹H experiment.[20][21]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI process.

  • Instrumentation: ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules.[23][24][25] The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets.[23][24][26]

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.[26] For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[26]

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background: ATR-FTIR is a rapid and powerful technique that requires minimal to no sample preparation, making it ideal for the analysis of solid or liquid samples directly.[27][28][29][30][31]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[28] Ensure firm and even contact between the sample and the crystal surface to obtain a high-quality spectrum.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The evanescent wave, which extends a few micrometers into the sample, generates the infrared spectrum.[28][29]

Part 4: Data Analysis and Structural Validation Workflow

The final step is to synthesize the information from all techniques into a cohesive and definitive structural assignment. This process involves comparing the acquired experimental data against the predictions made in Part 2.

G cluster_workflow Structural Validation Workflow Start Acquire Raw Spectroscopic Data (NMR, MS, IR) Analyze_MS Analyze MS Data: - Confirm Molecular Weight ([M+H]⁺) - Analyze Fragmentation Pattern Start->Analyze_MS Analyze_IR Analyze IR Data: - Identify Key Functional Groups (C=O, C-O, Aromatic C-H) Start->Analyze_IR Analyze_NMR Analyze NMR Data: - Assign ¹H and ¹³C Signals - Confirm Connectivity (2D NMR if needed) Start->Analyze_NMR Compare Compare Experimental Data with Predicted Data Analyze_MS->Compare Analyze_IR->Compare Analyze_NMR->Compare Decision Match? Compare->Decision Confirm Structure Confirmed: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate Decision->Confirm Yes Revise Revise Structural Hypothesis and Re-evaluate Data Decision->Revise No Revise->Compare

Caption: A logical workflow for spectroscopic data analysis and structural confirmation.

Analysis in Practice:

  • Mass Spectrometry: The first check is the high-resolution mass. Does the measured m/z for the [M+H]⁺ ion match the calculated exact mass for the proposed formula, C₂₀H₂₈NO₆⁺, within a few ppm? Does the fragmentation pattern show the expected loss of the benzyl group (m/z 91)?

  • IR Spectroscopy: The presence of a strong ester C=O stretch around 1740 cm⁻¹ is a critical confirmation of the carboxylate functional groups.[17][18] The absence of other carbonyl signals (e.g., ketone, amide) supports the proposed structure.

  • NMR Spectroscopy: This is the most definitive technique.

    • ¹H NMR: Does the integration of the signals match the number of protons in each environment (e.g., 5 aromatic protons, 2 benzylic protons, 6 ester methyl protons)? Are the chemical shifts and multiplicities (singlets, multiplets) consistent with the predictions?[32]

    • ¹³C NMR: Does the spectrum show the correct number of unique carbon signals? Are the carbonyl carbons observed in the expected 170-185 ppm region?[10][33]

References

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Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Stereochemistry, and Potential Applications of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," this structural motif is present in a vast array of clinically approved drugs and biologically active natural products.[1][2] Its prevalence stems from a combination of favorable properties: the piperidine ring is metabolically stable, can be readily functionalized to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity, and its conformational flexibility allows it to adapt to the steric demands of biological targets.[1] These attributes have led to the successful development of piperidine-containing drugs for a wide range of therapeutic areas, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]

This guide focuses on a specific, yet sparsely documented, member of this important class: This compound . This molecule incorporates several key features of interest to medicinal chemists: an N-benzyl group, which serves as a common protecting group and can also contribute to biological activity, and two methyl ester functionalities at the 3 and 5 positions. These ester groups provide valuable handles for further chemical modification, allowing for the generation of diverse libraries of analogs for drug discovery campaigns.

Given the limited direct literature on this precise compound, this guide will serve as a comprehensive technical resource for researchers. It will provide a plausible, literature-supported synthetic strategy, a detailed analysis of the compound's stereochemical and conformational properties, and an exploration of its potential as a versatile building block in drug development. The principles and protocols described herein are grounded in established organic chemistry and draw from the extensive body of work on substituted piperidine synthesis.

Physicochemical Properties

While detailed experimental data is not widely published, a summary of known and predicted physicochemical properties for this compound is presented below. This information is aggregated from various chemical supplier databases.

PropertyValueSource
CAS Number 1221818-73-0[3][4][5]
Molecular Formula C₁₇H₂₁NO₆[3][4][5]
Molecular Weight 335.35 g/mol [3][6][7]
Predicted Boiling Point 451.9 ± 45.0 °C[3][6]
Predicted Density 1.237 ± 0.06 g/cm³[3][6]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 7[3]
Purity Typically ≥95% (commercial)[4]
Storage Conditions Sealed in dry, 2-8°C[4][5]

Proposed Synthesis: A Dieckmann Condensation Approach

The synthesis of 3,5-disubstituted piperidines, particularly those with carbonyl functionalities, is often achieved through cyclization reactions. A highly effective and classical method for forming the piperidine ring with the desired 3,5-dicarboxylate pattern is the Dieckmann condensation. This intramolecular cyclization of a linear diester is a powerful tool for constructing five- and six-membered rings. An expeditious synthesis of a closely related compound, dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate, has been reported, showcasing the feasibility of this approach.[8][9]

The proposed synthetic pathway begins with readily available starting materials and proceeds through a key acyclic diester intermediate, which is then cyclized to form the piperidine core.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation & Methylation cluster_3 Step 4: Isomer Separation A Benzylamine C Diethyl N-benzyl-3,3'-iminodipropionate (Acyclic Diester Intermediate) A->C MeOH, reflux B Methyl Acrylate (2 equiv.) B->C D Diethyl 1-benzyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate (β-keto ester intermediate) C->D 1. NaH, Toluene, reflux 2. H₃O⁺ workup E This compound (Mixture of stereoisomers) D->E 1. H₂SO₄, MeOH, reflux 2. NaBH₄ (reduction) 3. Esterification (if needed) F cis-isomer E->F Column Chromatography G trans-isomer E->G G cluster_mods A Core Scaffold (1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate) B Hydrolysis (LiOH or NaOH) A->B C Amidation (Amine, coupling agent) A->C D Debenzylation (H₂, Pd/C) A->D E Di-carboxylic Acid Derivative B->E F Di-amide Library (Varying amines) C->F G Secondary Amine (Piperidine core) D->G H N-Alkylation/Acylation Library (Varying R-X or R-COCl) G->H

Sources

The Genesis and Evolution of Substituted Piperidine Dicarboxylates: A Journey from Chemical Curiosities to Potent Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted piperidine dicarboxylate scaffold, a privileged structure in medicinal chemistry, has a rich history that has evolved from early synthetic explorations to the targeted design of potent and selective neuromodulatory agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of molecules. It delves into the key scientific milestones, from their initial synthesis to their pivotal role as N-methyl-D-aspartate (NMDA) receptor antagonists. The narrative highlights the contributions of key researchers, the evolution of synthetic strategies, and the structure-activity relationships that have guided the development of clinically significant compounds. Detailed experimental protocols for the synthesis of representative compounds, along with a comparative analysis of their pharmacological properties, are presented to provide a practical resource for researchers in the field.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for interacting with biological targets.[3] The introduction of two carboxylate groups onto the piperidine ring, creating substituted piperidine dicarboxylates, adds another layer of complexity and functionality, enabling these molecules to mimic endogenous amino acids and interact with specific receptor binding sites.

This guide traces the scientific journey of substituted piperidine dicarboxylates, from their early, less-heralded beginnings to their rise to prominence as a critical class of compounds for probing the intricacies of the central nervous system (CNS) and for the development of potential therapeutics for a range of neurological disorders.

Early History and Synthetic Foundations

The history of piperidine itself dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper.[2] The early synthesis of the basic piperidine ring was often achieved through the hydrogenation of pyridine.[2][4]

While the initial discoveries of simple substituted piperidine dicarboxylates are not as prominently documented as their later pharmacological applications, their synthesis would have been accessible through established organic chemistry principles. Early methods likely involved the cyclization of appropriately substituted acyclic precursors. For instance, the Dieckmann condensation of diesters of pimelic acid derivatives could, in principle, lead to the formation of piperidone carboxylates, which could then be further elaborated.

A significant advancement in the synthesis of piperidine carboxylic acids was the catalytic hydrogenation of their corresponding pyridine dicarboxylic acid precursors. For example, pyridine-2,3-dicarboxylic acid can be prepared by the oxidation of quinoline.

The development of more sophisticated and stereocontrolled synthetic methodologies in the 20th century paved the way for the creation of a diverse library of substituted piperidine dicarboxylates, setting the stage for the exploration of their biological activities.

The Dawn of a New Era: Discovery as NMDA Receptor Antagonists

The trajectory of substituted piperidine dicarboxylates in medicinal chemistry was irrevocably altered in the late 1970s and early 1980s with the groundbreaking work of Dr. Jeff Watkins and his colleagues. Their research into the pharmacology of excitatory amino acid receptors in the CNS led to the identification of the N-methyl-D-aspartate (NMDA) receptor as a distinct entity.[1][5]

A pivotal moment in this discovery was the synthesis and characterization of a series of compounds that could selectively block the effects of NMDA. Among the first of these were longer-chain dicarboxylic amino acids, but the breakthrough came with the development of more potent and selective antagonists. This is where substituted piperidine dicarboxylates entered the spotlight.

By incorporating the pharmacophoric elements of known excitatory amino acid antagonists into the conformationally restricted piperidine ring, Watkins and his team were able to design molecules with significantly enhanced potency and selectivity for the NMDA receptor. This strategic approach led to the discovery of some of the most influential NMDA receptor antagonists, which became indispensable tools for neuroscientists.

Key Milestones and Seminal Compounds

The exploration of piperidine dicarboxylates as NMDA receptor antagonists yielded several landmark compounds that have profoundly impacted the field of neuroscience.

  • D-AP5 (D-2-Amino-5-phosphonopentanoate): While not a piperidine dicarboxylate itself, D-AP5 was a highly selective NMDA receptor antagonist discovered by Jeff Watkins' group that became a benchmark for future research.[1] Its discovery was a critical step in understanding the role of NMDA receptors in synaptic plasticity.[6]

  • cis-Piperidine-2,3-dicarboxylic acid: This compound was identified as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic glutamate receptors. Its broad-spectrum activity, while not ideal for selective targeting, provided valuable insights into the general pharmacology of excitatory amino acid receptors.

  • CGS 19755 (Selfotel): Developed in the late 1980s, Selfotel, or (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid), emerged as a potent and selective competitive NMDA receptor antagonist.[7][8] It was designed as a rigid analog of D-AP5.[7] Preclinical studies demonstrated its neuroprotective effects in various models of CNS injury, including ischemia and trauma.[8][9][10] Although it ultimately failed in clinical trials for stroke and head trauma due to a narrow therapeutic window and adverse effects, its development was a significant step forward in the pursuit of clinically viable NMDA receptor antagonists.[7][11]

  • LY233053 and its Active Enantiomer LY235723: Researchers at Eli Lilly and Company developed a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids, with LY233053 being a prominent example.[12] This compound was a potent and selective NMDA antagonist with a shorter duration of action compared to its phosphonic acid counterparts.[13] Subsequent research led to the resolution of its enantiomers, revealing that the antagonist activity resided with the (-)-2R,4S-isomer, designated LY235723.[12]

The discovery and development of these and other substituted piperidine dicarboxylates provided neuroscientists with powerful pharmacological tools to dissect the physiological and pathological roles of NMDA receptors, leading to an explosion of research in areas such as learning and memory, epilepsy, and neurodegenerative diseases.

Mechanism of Action: Targeting the Glutamate Binding Site

Substituted piperidine dicarboxylates primarily exert their effects by acting as competitive antagonists at the glutamate binding site on the NR2 subunit of the NMDA receptor.[5][14] The NMDA receptor is a heterotetrameric ion channel composed of two NR1 subunits and two NR2 subunits. The binding of both glutamate to the NR2 subunit and a co-agonist (glycine or D-serine) to the NR1 subunit is required for channel activation.

By mimicking the structure of glutamate, substituted piperidine dicarboxylates can occupy the glutamate binding pocket on the NR2 subunit without activating the receptor. This competitive inhibition prevents the binding of endogenous glutamate, thereby blocking the opening of the ion channel and the subsequent influx of Ca²⁺ ions. This mechanism is crucial for their neuroprotective effects, as excessive Ca²⁺ influx through overstimulated NMDA receptors is a key event in excitotoxic neuronal cell death.

The following diagram illustrates the competitive antagonism of substituted piperidine dicarboxylates at the NMDA receptor.

NMDA_Antagonism cluster_receptor NMDA Receptor NR1 NR1 Subunit Glycine/D-Serine Site IonChannel Ion Channel (Closed) NR2 NR2 Subunit Glutamate Site Glutamate Glutamate Glutamate->NR2 Binds & Activates PiperidineDicarboxylate Substituted Piperidine Dicarboxylate PiperidineDicarboxylate->NR2 Binds & Blocks (Competitive) Synthesis_Evolution cluster_classical cluster_modern Classical Classical Methods (Racemic/Diastereomeric Mixtures) Modern Modern Asymmetric Methods (Enantiomerically Pure) Classical->Modern Advancements in Stereocontrol Hydrogenation Hydrogenation of Pyridine Derivatives Cyclization Acyclic Precursor Cyclization ChiralPool Chiral Pool Synthesis AsymmetricCat Asymmetric Catalysis Enzymatic Enzymatic Methods

Figure 2: Evolution of synthetic strategies for substituted piperidines.

Structure-Activity Relationships (SAR)

The extensive synthesis and pharmacological evaluation of a wide range of substituted piperidine dicarboxylates have led to a detailed understanding of their structure-activity relationships as NMDA receptor antagonists.

Table 1: Comparative Pharmacological Activity of Key Piperidine-Based NMDA Receptor Antagonists

CompoundStructureTargetAssayIC50 / KiReference
CGS 19755 (Selfotel) (cis-4-(phosphonomethyl)piperidine-2-carboxylic acid)NMDA Receptor[³H]CGS 19755 BindingKi = 40-2000 nM[14]
LY235723 ((-)-2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid)NMDA Receptor[³H]CGS 19755 BindingIC50 = 67 ± 6 nM[12]
D-AP5 (D-2-Amino-5-phosphonopentanoic acid)NMDA ReceptorInhibition of NMDA-induced current-[6]

Key SAR observations include:

  • Stereochemistry: The relative and absolute stereochemistry of the substituents on the piperidine ring is critical for potent NMDA receptor antagonism. For many active compounds, a cis relationship between the carboxylate at the 2-position and the substituent at the 4-position is preferred. The activity often resides in a single enantiomer, as demonstrated by LY235723. [12]* Acidic Group at the 2-Position: A carboxylic acid group at the 2-position of the piperidine ring is a common feature and is crucial for mimicking the α-amino acid moiety of glutamate.

  • Acidic Group at the 4- or 3-Position: The presence of a second acidic group, such as a phosphonate or tetrazole, at the 4- or 3-position is essential for high-affinity binding. This group mimics the distal carboxylic acid of glutamate. The nature and length of the linker between the piperidine ring and this acidic group can significantly influence potency and selectivity.

  • Conformational Restriction: The rigid piperidine scaffold is thought to pre-organize the key pharmacophoric elements in a conformation that is favorable for binding to the NMDA receptor, leading to higher affinity compared to more flexible acyclic analogs. [14]

Experimental Protocols

This section provides a representative, generalized experimental protocol for the synthesis of a substituted piperidine dicarboxylate, based on published methodologies.

Synthesis of a cis-4-Substituted Piperidine-2-Carboxylate Derivative

This protocol outlines a multi-step synthesis that is conceptually similar to the routes used to prepare compounds like CGS 19755.

Step 1: Synthesis of a Substituted Pyridine Precursor This initial step involves the construction of the appropriately substituted pyridine ring, which will later be reduced to the piperidine. This can be achieved through various methods, such as the Hantzsch pyridine synthesis or by functionalizing a pre-existing pyridine ring.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

  • The substituted pyridine derivative (1.0 eq) is dissolved in a suitable solvent, such as methanol or acetic acid.

  • A hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 50 psi) at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude piperidine derivative.

Step 3: Purification and Characterization

  • The crude product is purified by recrystallization or column chromatography on silica gel.

  • The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine dicarboxylate.

Synthesis_Workflow Start Substituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., H₂, PtO₂) Start->Hydrogenation Piperidine Substituted Piperidine Dicarboxylate (Crude) Hydrogenation->Piperidine Purification Purification (Recrystallization or Chromatography) Piperidine->Purification FinalProduct Pure Substituted Piperidine Dicarboxylate Purification->FinalProduct

Figure 3: Generalized synthetic workflow.

Conclusion and Future Perspectives

The journey of substituted piperidine dicarboxylates is a compelling example of how a class of molecules can evolve from being of primarily synthetic interest to becoming central players in the exploration of complex biological systems. The discovery of their potent and selective antagonism of the NMDA receptor has not only provided invaluable tools for neuroscience research but has also spurred the development of potential therapeutic agents for a range of devastating neurological disorders.

While early clinical trials with broad-spectrum NMDA receptor antagonists were met with challenges, the field continues to advance. The focus has now shifted towards developing subtype-selective NMDA receptor modulators that can offer a more nuanced and targeted therapeutic approach with an improved side-effect profile. The rich history and deep understanding of the structure-activity relationships of substituted piperidine dicarboxylates provide a solid foundation for these future endeavors. As our knowledge of the complexities of the CNS continues to grow, it is certain that the versatile and privileged piperidine dicarboxylate scaffold will continue to be a source of novel and impactful chemical entities.

References

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The Physicochemical Compass: A Technical Guide to Benzylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Molecular Landscape

The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its structural versatility and presence in a multitude of approved drugs and clinical candidates.[1][2] Its three-dimensional nature provides a valuable scaffold for fine-tuning pharmacological activity and mitigating off-target effects. However, the journey from a promising hit to a viable drug candidate is paved with physicochemical challenges. The inherent properties of a molecule—its solubility, lipophilicity, ionization state, and metabolic fate—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its therapeutic success.[1][2]

This in-depth technical guide serves as a compass for researchers, scientists, and drug development professionals navigating the complex physicochemical landscape of benzylpiperidine derivatives. Moving beyond a mere recitation of facts, this guide delves into the causal relationships between molecular structure and physicochemical characteristics, offering field-proven insights to inform rational drug design. Herein, we dissect the critical parameters of solubility, lipophilicity, pKa, and metabolic stability, providing not only a theoretical framework but also actionable experimental protocols to empower your research endeavors.

I. The Balancing Act: Solubility of Benzylpiperidine Derivatives

Aqueous solubility is a critical yet often challenging property in drug development. Insufficient solubility can lead to poor absorption, unreliable in vitro assay results, and formulation difficulties.[3] The benzylpiperidine scaffold, with its blend of a hydrophobic benzyl group and a potentially ionizable piperidine ring, presents a unique solubility profile that is highly dependent on its substitution pattern and the surrounding chemical environment.[4][5]

Structure-Solubility Relationships: A Game of Push and Pull

The aqueous solubility of benzylpiperidine derivatives is a delicate interplay of intermolecular forces. The non-polar benzyl ring generally contributes to poor water solubility, while the nitrogen atom of the piperidine ring, capable of protonation, can significantly enhance it.[5] The overall solubility is therefore a function of the balance between these opposing features.

  • Impact of Substituents: The nature and position of substituents on both the benzyl and piperidine rings can dramatically alter solubility.

    • Polar Substituents: The introduction of polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2), capable of hydrogen bonding with water, generally increases aqueous solubility.

    • Ionizable Groups: The presence of acidic or basic functional groups that are ionized at physiological pH (around 7.4) can markedly improve solubility. For instance, the hydrochloride salt of a basic piperidine nitrogen is often employed to enhance water solubility.[6]

    • Lipophilic Substituents: Conversely, the addition of bulky, non-polar groups, such as alkyl or aryl substituents, tends to decrease aqueous solubility by increasing the overall lipophilicity of the molecule.

  • The Role of Salts: For basic benzylpiperidine derivatives, salt formation is a common and effective strategy to improve aqueous solubility. For example, the hydrochloride salt of donepezil, a well-known N-benzylpiperidine derivative, is freely soluble in water.[6][7] Similarly, fentanyl is often administered as its more water-soluble citrate salt.[8][9]

Illustrative Solubility Data of Benzylpiperidine Derivatives and Related Compounds
CompoundTherapeutic AreaAqueous SolubilityReference(s)
Donepezil HydrochlorideAlzheimer's DiseaseFreely soluble in water[6][7]
FentanylAnalgesicInsoluble to slightly soluble in water (free base)[8]
Fentanyl CitrateAnalgesicSoluble in water[8][9]
4-BenzylpiperidineIntermediateLimited solubility in water[5]
1-BenzylpiperidineIntermediateInsoluble in water[4][10]
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[11][12]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the suspension to settle.

    • Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • The solubility is calculated from the measured concentration of the diluted filtrate, taking into account the dilution factor.

II. Lipophilicity: The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[13][14] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.

Structure-Lipophilicity Relationships: Tailoring the Balance

The N-benzylpiperidine scaffold offers numerous opportunities for medicinal chemists to modulate lipophilicity.

  • The Benzyl and Piperidine Contributions: The benzyl group is a significant contributor to the lipophilicity of the molecule. The piperidine ring itself has a moderate lipophilicity that can be influenced by its substituents.

  • Substituent Effects:

    • Halogens: The addition of halogen atoms, particularly fluorine, can have a complex effect on lipophilicity. While often considered to increase lipophilicity, the impact is position-dependent and can be influenced by intramolecular interactions.[15]

    • Alkyl Groups: Increasing the length or branching of alkyl chains on either the benzyl or piperidine ring generally leads to a predictable increase in logP.

    • Polar Groups: Introducing polar functional groups that can engage in hydrogen bonding will decrease lipophilicity.

  • Ionization State: The ionization state of the piperidine nitrogen plays a crucial role. At a pH below the pKa, the piperidine nitrogen is protonated, leading to a significant decrease in the apparent lipophilicity (logD).

Illustrative Lipophilicity Data of Benzylpiperidine Derivatives
CompoundlogPlogD at pH 7.4Reference(s)
Donepezil4.3 (calculated)-[16]
Fentanyl4.05-[17]
1-Benzylpiperidine3.1 (calculated)--
4-Benzylpiperidine2.8 (calculated)--
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for experimental logP and logD determination.[14]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP or logD is the base-10 logarithm of this ratio.

III. The Ionization Factor: pKa of the Piperidine Nitrogen

The acid dissociation constant (pKa) of the piperidine nitrogen is a fundamental physicochemical property that dictates the ionization state of benzylpiperidine derivatives at physiological pH.[18] This, in turn, profoundly influences their solubility, lipophilicity, receptor binding, and pharmacokinetic properties.[18]

Structure-pKa Relationships: The Influence of Electronic and Steric Effects

The basicity of the piperidine nitrogen is primarily influenced by the electronic and steric environment created by its substituents.

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as fluorine or carbonyl groups, near the piperidine nitrogen will decrease its basicity (lower the pKa) by withdrawing electron density and destabilizing the protonated form. The effect is attenuated with increasing distance from the nitrogen.[19][20]

    • Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkyl groups, will increase the basicity (raise the pKa) by donating electron density and stabilizing the protonated form.

  • Steric Effects:

    • Bulky substituents near the nitrogen can hinder the approach of a proton, thereby decreasing the basicity. The conformation of the piperidine ring (chair or boat) and the axial or equatorial position of substituents can also play a role in modulating the pKa.[19]

Illustrative pKa Values of Piperidine-Containing Compounds
CompoundpKaReference(s)
Piperidine11.12-
Fentanyl8.99[21]
1-Benzylpiperidine9.02 (predicted)[10]
DonepezilNot readily available-
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[22][23][24][25][26]

Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation:

    • Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • The final concentration should be in the millimolar range.

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

IV. The Metabolic Fate: Stability of Benzylpiperidine Derivatives

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[27][28][29] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.

Structure-Metabolism Relationships: Identifying Metabolic Hotspots

The N-benzylpiperidine scaffold is susceptible to several common metabolic transformations:

  • N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is a common metabolic pathway.

  • Piperidine Ring Oxidation: Hydroxylation at various positions on the piperidine ring is another frequent metabolic route.

  • Benzyl Ring Oxidation: The benzyl ring can also undergo hydroxylation.

  • Oxidation of Substituents: Functional groups attached to either ring system can also be sites of metabolic attack.

Strategies to improve the metabolic stability of benzylpiperidine derivatives often involve blocking these metabolic "hotspots" by introducing substituents that are less prone to metabolism, such as fluorine atoms or by altering the steric or electronic properties of the molecule to reduce its affinity for metabolizing enzymes.[30]

Illustrative Metabolic Stability Data
Compound ClassIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference(s)
Piperidine AnaloguesHuman Liver MicrosomesVaries widely based on substitutionVaries widely based on substitution[2][31]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a general workflow for assessing the metabolic stability of a compound using HLM.[13][27][28][32][33][34]

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube or a well of a 96-well plate, combine a phosphate buffer (pH 7.4), the test compound (at a low micromolar concentration, e.g., 1 µM), and human liver microsomes.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

V. Visualizing the Workflow: Diagrams for Physicochemical Characterization

To provide a clearer understanding of the experimental workflows, the following diagrams are presented in Graphviz DOT language.

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification prep Add excess solid to buffer equil Agitate at constant temperature (24-48h) prep->equil Establish equilibrium sep Filter or centrifuge to remove solid equil->sep Isolate saturated solution quant Analyze filtrate by HPLC or LC-MS sep->quant Measure concentration

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination by Potentiometric Titration

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result setup Calibrate pH meter Prepare sample solution titrate Add titrant in increments Record pH at each step setup->titrate analyze Plot pH vs. titrant volume Determine half-equivalence point titrate->analyze result pKa = pH at half-equivalence point analyze->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

In Vitro Metabolic Stability Assay

G cluster_incubation Incubation cluster_sampling Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis inc Incubate compound with HLM and NADPH at 37°C samp Take samples at multiple time points inc->samp quench Add cold organic solvent to stop reaction samp->quench anal Quantify remaining compound by LC-MS quench->anal

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a dominant structural motif in the landscape of medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs underscores its status as a "privileged scaffold."[3][4][5] This technical guide provides a comprehensive exploration of the multifaceted importance of the piperidine scaffold in drug discovery and development. We will delve into its fundamental physicochemical properties, its diverse therapeutic applications with a focus on anticancer, antiviral, and central nervous system (CNS) targets, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations, this document aims to serve as an authoritative resource for professionals dedicated to the pursuit of novel therapeutics.

Introduction: The Ubiquity and Significance of the Piperidine Scaffold

The piperidine moiety, a saturated six-membered ring containing one nitrogen atom, is one of the most important and frequently encountered heterocyclic systems in pharmaceutical sciences.[6][7] Its structure is present in over twenty classes of pharmaceuticals and a wide range of natural alkaloids.[6][8][9] The enduring success of this scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

The versatility of the piperidine ring allows it to serve various roles in a drug molecule, from a simple linker or a basic center to a key pharmacophoric element that directly interacts with the biological target.[10] Its conformational flexibility, coupled with the ability to introduce substituents at multiple positions, provides a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate.[1]

Physicochemical Properties and Their Impact on Drug Design

The utility of the piperidine scaffold is deeply rooted in its distinct physicochemical properties, which can be strategically manipulated to optimize a compound's drug-like characteristics.

Basicity and pKa

The nitrogen atom within the piperidine ring confers basicity, with the pKa of its conjugate acid typically around 11.22.[1][3] At physiological pH (around 7.4), this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature critical for the binding affinity of many drugs.[1] This basicity also enhances aqueous solubility, a crucial factor for drug absorption and distribution.

Lipophilicity and Solubility

The piperidine ring itself strikes a balance between lipophilicity and hydrophilicity.[1] Its hydrocarbon backbone contributes to lipophilicity, which is important for cell membrane permeability, while the nitrogen atom can act as a hydrogen bond acceptor (or donor when protonated), contributing to aqueous solubility.[2] This balance can be finely tuned by the introduction of various substituents, allowing for the optimization of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

Conformational Flexibility

The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt several low-energy conformations, with the chair conformation being the most stable.[1][7] This conformational flexibility is a key advantage, as it enables the molecule to orient its substituents in precise three-dimensional arrangements to achieve optimal binding to diverse and complex biological targets.[1][2] The ability to exist in different conformations can be crucial for receptor selectivity and minimizing off-target effects.

Metabolic Stability

Piperidine rings are generally considered to be metabolically stable, a desirable characteristic for drug candidates.[3] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[3] This potential metabolic liability can often be addressed through strategic substitution, such as the introduction of steric hindrance or electron-withdrawing groups, to block or deactivate these positions.[5]

Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine [3]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic, with pyrrolidine being slightly more basic. The choice is often interchangeable when basicity is the primary concern.
logP (Octanol/Water) 0.840.46Piperidine is slightly more lipophilic, which can be used to fine-tune solubility, cell permeability, and potential off-target interactions.

Therapeutic Applications of the Piperidine Scaffold

The piperidine scaffold is a cornerstone in the development of drugs targeting a wide array of diseases. Its versatility is showcased by its presence in drugs with diverse mechanisms of action.

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs due to its ability to interact with various receptors and transporters in the brain.[5][11] Its physicochemical properties often facilitate crossing the blood-brain barrier.

  • Antipsychotics: Drugs like haloperidol, risperidone, and melperone, which are used to treat schizophrenia and other psychotic disorders, incorporate a piperidine moiety that is crucial for their interaction with dopamine and serotonin receptors.[7][12][13]

  • Opioid Analgesics: The piperidine structure is a key component of potent opioid analgesics such as fentanyl and meperidine (pethidine), mimicking the essential pharmacophore of morphine.[7][12][14]

  • Stimulants and Nootropics: Methylphenidate, a widely prescribed treatment for ADHD, features a piperidine ring that is essential for its activity as a dopamine and norepinephrine reuptake inhibitor.[7][12]

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer progression.[15][16][17]

  • Signal Transduction Inhibition: Many piperidine-containing compounds inhibit critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and NF-κB pathways.[15][16]

  • Induction of Apoptosis: Certain piperidine derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[15]

  • Enzyme Inhibition: Piperidine-based molecules have been developed as inhibitors of various enzymes crucial for cancer progression, including topoisomerases and cyclin-dependent kinases (CDKs).[17]

Table 2: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives [18]

CompoundCancer Cell LineCell Line OriginIC50 / GI50
Derivative AOVCAR-3Ovarian (Resistant)17.5 µg/mL (GI50)
Derivative BPC-3Prostate<25 µg/mL (GI50)
Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with different stages of the viral life cycle.[12][18]

  • Influenza Virus Inhibition: Several piperidine-based derivatives have shown potent inhibitory activity against various strains of the influenza virus, with some compounds interfering with the early to middle stages of viral replication.[19][20] One optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited an EC50 value as low as 0.05 µM against a variety of influenza virus strains.[19]

  • Anti-HIV Agents: Piperidine-containing compounds have been developed as inhibitors of HIV, with some derivatives showing remarkable inhibitory potencies in cellular assays.[20][21]

Table 3: Quantitative Antiviral Activity of a Piperidine Derivative [18]

DerivativeVirus StrainCell LineEC50 (µM)
FZJ05Influenza A/H1N1MDCKSignificantly lower than ribavirin, amantadine, and rimantadine

Synthetic Strategies for Piperidine Scaffolds

The widespread use of the piperidine scaffold is also due to its synthetic accessibility. A variety of reliable and efficient methods have been developed for the construction and functionalization of the piperidine ring.

Hydrogenation of Pyridine Derivatives

One of the most common and direct methods for synthesizing piperidines is the hydrogenation of pyridine precursors.[6] This can be achieved using various catalysts, such as palladium, platinum, or rhodium, under hydrogen pressure.[22] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial for producing chiral piperidine derivatives.

Intramolecular Cyclization

Intramolecular cyclization reactions are a powerful strategy for constructing the piperidine ring.[6] These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. Common strategies include reductive amination of dicarbonyl compounds and metal-catalyzed cyclizations.[6]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to synthesizing highly substituted piperidines.[6]

Experimental Protocol: Synthesis of a Substituted Piperidine via Reductive Amination

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted piperidine from a piperidone precursor.

Step 1: Formation of the Imine/Enamine Intermediate

  • To a solution of 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired primary amine (1.1 eq).

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

Step 2: Reduction to the Piperidine

  • A reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted piperidine.

Visualizing the Importance of the Piperidine Scaffold

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts discussed in this guide.

Piperidine_Scaffold Piperidine Piperidine Scaffold Properties Physicochemical Properties Piperidine->Properties Applications Therapeutic Applications Piperidine->Applications Synthesis Synthetic Strategies Piperidine->Synthesis Basicity Basicity (pKa ~11.2) Properties->Basicity Lipophilicity Lipophilicity (logP ~0.84) Properties->Lipophilicity Flexibility Conformational Flexibility Properties->Flexibility CNS CNS Disorders Applications->CNS Anticancer Anticancer Applications->Anticancer Antiviral Antiviral Applications->Antiviral Hydrogenation Pyridine Hydrogenation Synthesis->Hydrogenation Cyclization Intramolecular Cyclization Synthesis->Cyclization

Figure 1: A conceptual diagram illustrating the central role of the piperidine scaffold.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine) Reaction Chemical Transformation (e.g., Hydrogenation) Start->Reaction Intermediate Piperidine Scaffold Reaction->Intermediate Functionalization Further Functionalization (e.g., N-Alkylation) Intermediate->Functionalization Final_Product Bioactive Molecule Functionalization->Final_Product

Figure 2: A general workflow for the synthesis of piperidine-based bioactive molecules.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[6][10] Its favorable physicochemical properties, coupled with its synthetic tractability, have cemented its place in the medicinal chemist's toolbox. The diverse range of biological activities exhibited by piperidine-containing compounds, from CNS modulation to anticancer and antiviral effects, highlights the broad therapeutic potential of this privileged scaffold.[12][15][16][23]

Future research will likely focus on the development of novel and more efficient synthetic methodologies for accessing complex and stereochemically defined piperidine derivatives. Furthermore, the continued exploration of the chemical space around the piperidine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy, selectivity, and safety profiles. The strategic incorporation of the piperidine scaffold will remain a key strategy in the design and development of the next generation of therapeutic agents.

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Sources

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyl-3,5-dimethyl-piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3,5-dimethyl-piperidine-1,3,5-tricarboxylate is a complex piperidine derivative with multiple functional groups and stereocenters, making its unambiguous characterization a critical step in research and development. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals, and precise structural confirmation and purity assessment are paramount for ensuring efficacy and safety.[1][2] This application note provides a comprehensive guide to the analytical methods required for the full characterization of this molecule, employing a suite of orthogonal techniques.

For the context of this guide, we will assume the tricarboxylate refers to trimethyl esters, resulting in the chemical formula C₁₉H₂₅NO₆ and a monoisotopic mass of 363.1682 g/mol . This assumption allows for the provision of specific, practical examples in the subsequent protocols.

The analytical strategy outlined herein is designed to be a self-validating system, where data from multiple independent techniques are integrated to provide a holistic and trustworthy characterization of the molecule's identity, structure, and purity.

Overall Analytical Workflow

A robust characterization workflow relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the target molecule. The following diagram illustrates the recommended analytical workflow.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Assessment cluster_final Final Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Initial Confirmation NMR NMR Spectroscopy (Connectivity & Stereochemistry) Synthesis->NMR Structural Backbone FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR Functional Group ID HPLC HPLC Analysis (Purity & Impurity Profiling) Synthesis->HPLC Purity Check EA Elemental Analysis (Elemental Composition) Synthesis->EA Compositional Verification Report Comprehensive Characterization Report MS->Report NMR->Report FTIR->Report HPLC->Report EA->Report

Caption: Overall workflow for the characterization of 1-Benzyl-3,5-dimethyl-piperidine-1,3,5-tricarboxylate.

Part 1: Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for confirming the molecular formula of a novel compound. Unlike low-resolution mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, which is often sufficient to unambiguously determine the elemental composition.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, leading to the formation of [M+H]⁺ ions.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Calibration: Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.[5]

    • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.[3]

    • Analyze the isotopic pattern to further confirm the elemental composition.

Expected Results:

ParameterExpected Value
Molecular Formula C₁₉H₂₅NO₆
Theoretical [M+H]⁺ 364.1755
Acceptable Measured [M+H]⁺ 364.1755 ± 0.0018

Part 2: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules.[6][7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary to piece together the carbon skeleton and the placement of protons. For complex stereochemistry, as is likely in this molecule, a NOESY experiment can provide through-space correlations to determine the relative stereochemistry of the substituents on the piperidine ring.[9]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

    • ¹³C NMR & DEPT: Identifies the number of different carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[11]

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining stereochemistry.[12]

NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Determination H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY (Through-Space Correlations) H1->NOESY C13 ¹³C NMR & DEPT (Carbon Environments) HSQC HSQC (¹H-¹³C Direct Correlation) C13->HSQC C13->HMBC Structure Final Structure & Stereochemistry COSY->Structure Connectivity HSQC->Structure Connectivity HMBC->Structure Connectivity NOESY->Structure Stereochemistry

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in a molecule.[14][15] The absorbance of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.[16]

Protocol:

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Acquire a background spectrum before running the sample.

  • Data Analysis: Identify characteristic absorption bands for the expected functional groups.[17]

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester) ~1735Strong, sharp absorbance
C-O (Ester) ~1250-1100Strong absorbance
C-H (sp³) ~2950-2850Medium to strong absorbance
C-H (Aromatic) ~3100-3000Weak to medium absorbance
C=C (Aromatic) ~1600, ~1475Medium to weak absorbance

Part 3: Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[18][19][20] A reversed-phase method is generally a good starting point for a molecule of this polarity. A UV detector is suitable due to the presence of the aromatic benzyl group. For enantiomeric purity, a chiral HPLC method would be necessary.[21][22][23]

Protocol (Purity Analysis):

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • The purity of the compound is calculated based on the area percentage of the main peak in the chromatogram.

    • The method should be validated for linearity, accuracy, and precision as per ICH guidelines if required for regulatory purposes.[22]

Protocol (Chiral Separation - if applicable):

If the synthesis can result in enantiomers, a chiral separation is necessary. Polysaccharide-based chiral stationary phases are often effective for piperidine derivatives.[21][24]

  • Instrumentation: HPLC with a chiral column (e.g., Chiralpak IA or AD-H) and UV detector.

  • Mobile Phase: Typically a normal phase solvent system like n-hexane/isopropanol or ethanol.

  • Method Development: The mobile phase composition will need to be optimized to achieve baseline separation of the enantiomers.

Elemental Analysis (CHN)

Expertise & Experience: Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and nitrogen in a compound.[25][26][27] This technique is a fundamental method for confirming the empirical formula. The results should agree with the theoretical values calculated from the proposed molecular formula to within ±0.4%.[28]

Protocol:

  • Sample Preparation: A few milligrams of the highly purified and dried sample are required.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[29]

Expected Results:

ElementTheoretical %
Carbon (C) 62.79%
Hydrogen (H) 6.93%
Nitrogen (N) 3.85%

Conclusion

The comprehensive characterization of "1-Benzyl-3,5-dimethyl-piperidine-1,3,5-tricarboxylate" requires a multi-faceted analytical approach. By combining the strengths of HRMS, a full suite of NMR experiments, FTIR, HPLC, and elemental analysis, researchers can confidently confirm the molecular formula, elucidate the detailed 3D structure, and accurately assess the purity of the compound. This rigorous characterization is an indispensable component of any research or drug development program involving novel chemical entities.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

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  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam by Chiral HPLC. (2021, February 3). Journal of Chromatographic Science. [Link]

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  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Atmospheric Measurement Techniques. [Link]

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Sources

Application Note: High-Resolution Mass Spectrometric Analysis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, a complex piperidine derivative. The N-benzyl piperidine scaffold is a significant motif in medicinal chemistry, frequently utilized to modulate the physicochemical and pharmacological properties of drug candidates.[1] A thorough understanding of the ionization and fragmentation behavior of such molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This document outlines a detailed protocol using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and presents a predictive analysis of the compound's fragmentation pathways, grounded in established principles of mass spectrometry.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern drug discovery, present in numerous approved pharmaceuticals.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. The addition of an N-benzyl group can further enhance binding, often through cation-π interactions, and serves as a versatile handle for synthetic modification.[1] The subject of this note, this compound (Molecular Formula: C₁₇H₂₁NO₆, Molecular Weight: 335.35 g/mol ), incorporates this key feature along with multiple ester functionalities, presenting a unique analytical challenge.[3][4][5] Accurate mass spectrometric characterization is thus essential for confirming its identity in synthetic schemes and for tracking its fate in biological systems.

Predicted Mass Spectrometry Data & Ionization Logic

For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[6][7] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the reliable detection of the intact molecular species.[6][7] Due to the presence of a basic tertiary amine in the piperidine ring, analysis in positive ion mode is expected to be highly efficient, readily forming the protonated molecule, [M+H]⁺.[8]

Table 1: Predicted m/z Values for Precursor Ions

Ion TypePredicted m/zDescription
[M+H]⁺336.1442Protonated molecule (Monoisotopic)
[M+Na]⁺358.1261Sodium adduct
[M+K]⁺374.0999Potassium adduct

Proposed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 336.14) is predicted to yield a series of characteristic fragment ions. The fragmentation cascade is dictated by the lability of the N-benzyl bond, the ester groups, and the structural integrity of the piperidine ring.

The primary fragmentation events are anticipated to be:

  • Loss of the Benzyl Group: The most prominent fragmentation is the cleavage of the C-N bond connecting the benzyl group to the piperidine nitrogen. This results in the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium ion rearrangement, which is a common and diagnostic peak for benzyl-containing compounds.[[“]][10]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the protonated nitrogen atom is a characteristic fragmentation pathway for piperidine derivatives.[2] This can lead to ring-opening and subsequent fragmentation.

  • Ester Group Fragmentations: The methyl ester groups can undergo cleavage, leading to the loss of methanol (CH₃OH, 32 Da) or a methoxy radical (•OCH₃, 31 Da). Cleavage adjacent to the carbonyl group is also a common pathway for esters.[11][12]

The logical flow of these fragmentation events is visualized in the diagram below.

G cluster_frags Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M_H [M+H]⁺ m/z 336.14 frag_91 Benzyl Cation m/z 91 M_H->frag_91 Cleavage of N-CH₂Ph frag_245 Piperidine Core m/z 245 M_H->frag_245 Loss of C₇H₇• frag_304 Loss of Methanol m/z 304 M_H->frag_304 Neutral Loss of CH₃OH frag_213 Loss of CH₃OH m/z 213 frag_245->frag_213 frag_185 Loss of CO m/z 185 frag_213->frag_185

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Table 2: Predicted Key Fragment Ions for this compound

Predicted m/zProposed FormulaDescription
304.11C₁₆H₁₈NO₅⁺Loss of methanol (CH₃OH) from an ester group
276.12C₁₅H₁₈NO₄⁺Loss of a carboxylic acid methyl ester group (COOCH₃)
245.12C₁₀H₁₇NO₆⁺Loss of the benzyl radical (C₇H₇•)
213.09C₁₀H₁₃O₄⁺Loss of methanol from the m/z 245 fragment
185.09C₉H₁₃O₃⁺Subsequent loss of carbon monoxide (CO) from m/z 213
91.05C₇H₇⁺Benzyl or tropylium cation

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. Optimization of collision energy and chromatographic conditions may be required based on the specific instrumentation used.

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

4.2. Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute compounds of moderate hydrophobicity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak broadening.

4.3. Mass Spectrometer (MS) Conditions

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Optimal for polar, nitrogen-containing analytes.[7]
Polarity PositiveThe basic piperidine nitrogen is readily protonated.[8]
Capillary Voltage 3.5 kVStandard voltage for stable spray generation.
Source Temp. 150 °CFacilitates desolvation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from droplets.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
Scan Mode Full Scan (m/z 100-500) & Product Ion ScanFull scan to identify the precursor ion; Product ion scan for fragmentation.
Precursor Ion m/z 336.14The [M+H]⁺ ion.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of both low-energy and high-energy fragments.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 1. Prepare 1 mg/mL Stock Solution prep2 2. Dilute to 1-10 µg/mL Working Solution prep1->prep2 prep3 3. Filter Sample (0.22 µm) prep2->prep3 lc LC Separation (C18 Column) prep3->lc Inject esi ESI Source (Positive Mode) lc->esi ms1 MS1: Full Scan (Identify [M+H]⁺) esi->ms1 ms2 MS2: Product Ion Scan (Fragment m/z 336.14) ms1->ms2 data Analyze Spectra: - Confirm Precursor Mass - Elucidate Fragmentation - Compare to Predictions ms2->data

Caption: Overall workflow for LC-MS/MS analysis.

Conclusion and Trustworthiness

The methodologies described herein provide a self-validating system for the characterization of this compound. By coupling high-resolution mass spectrometry with tandem MS capabilities, researchers can confirm the molecular formula via accurate mass measurement of the precursor ion and gain high-confidence structural information from the resulting fragmentation patterns. The predicted fragments, such as the hallmark benzyl cation at m/z 91, serve as diagnostic markers. Adherence to this protocol will enable unambiguous identification and detailed structural elucidation, which are critical steps in the rigorous evaluation of new chemical entities in the drug development pipeline.

References

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Sources

Application Notes & Protocols: Biological Activity Screening of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial biological activity screening of the novel compound, "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate." The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids, exhibiting a wide array of biological activities.[1][2] Given the prevalence of this moiety in drug design, a systematic evaluation of new derivatives is a critical step in the drug discovery pipeline. These application notes detail a suite of robust, validated in vitro assays to investigate the potential cytotoxic (anticancer), antimicrobial, anti-inflammatory, and neuroprotective activities of this target compound. Each protocol is presented with the underlying scientific principles, step-by-step instructions, and data interpretation guidelines to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Screening Piperidine Derivatives

The piperidine ring is a privileged six-membered nitrogen-containing heterocycle that is a key structural component in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and anticancer agents.[2][3] For instance, Donepezil, a piperidine-containing compound, is a widely used treatment for Alzheimer's disease.[1]

The subject of this guide, this compound, is a novel synthetic compound. While specific biological data for this exact molecule is not yet established in public literature, its structural features warrant a broad-spectrum screening approach. The benzyl group, ester functionalities, and dimethyl substitutions on the piperidine core provide a unique chemical entity that could interact with various enzymatic or receptor targets.

This guide outlines a logical, tiered approach to screening, beginning with cytotoxicity to establish a therapeutic window, followed by targeted assays for antimicrobial, anti-inflammatory, and neuroprotective potential.

General Laboratory Preparations

Compound Handling:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). The choice of solvent is critical, and its tolerance by the cell lines or enzyme systems must be verified.[4]

  • Serial Dilutions: Create a series of working dilutions from the stock solution using the appropriate culture medium or assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Workflow Overview:

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis Compound Test Compound (1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate) Stock Prepare High-Conc. Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Dilutions Prepare Serial Dilutions in Assay-Specific Media/Buffer Stock->Dilutions Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Dilutions->Cytotoxicity Apply to Cancer & Normal Cell Lines Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Dilutions->Antimicrobial Apply to Bacterial & Fungal Strains AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Dilutions->AntiInflammatory Apply to LPS-stimulated Macrophages AChE AChE Inhibition Assay (Ellman's Method) Dilutions->AChE Apply to AChE Enzyme Reaction IC50 Calculate IC50 (Cytotoxicity, AChE, NO) Cytotoxicity->IC50 MIC Determine MIC (Antimicrobial) Antimicrobial->MIC AntiInflammatory->IC50 AChE->IC50 Report Generate Activity Report IC50->Report MIC->Report G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Binds to NFkB NF-κB & MAPK Signaling Pathways TLR4->NFkB Activates iNOS iNOS Gene Transcription NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Compound Test Compound Compound->Inhibition Inhibits Inhibition->NFkB Inhibition->iNOS

Caption: Simplified signaling pathway of LPS-induced NO production and potential inhibition points for the test compound.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

A. Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. [5]Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases the levels of acetylcholine in the brain. [5][6]The Ellman method is a simple and reliable colorimetric assay to screen for AChE inhibitors. [5][7]The assay uses acetylthiocholine as a substrate for AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. [6] B. Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • AChE Solution: Prepare a solution of AChE (from electric eel or human recombinant) in the assay buffer. The final concentration should be optimized, but a starting point is 0.1 U/mL. [5] * Substrate Solution: 10-15 mM Acetylthiocholine Iodide (ATCh) in deionized water. Prepare fresh. [5] * DTNB Solution: 3 mM DTNB in assay buffer. Protect from light. [5] * Positive Control: A known AChE inhibitor like Donepezil or Phospholine. [5]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of the test compound at various concentrations (or buffer for control).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. [5] * Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.

  • Kinetic Measurement and Data Analysis:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. [5] * Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each compound concentration compared to the control (enzyme activity without inhibitor).

    • Plot the % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value. [5]

References

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  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]

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Application Notes & Protocols: Evaluating Novel Piperidine Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Preclinical Assessment of "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate" and Related Analogs

Introduction

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically approved therapeutics and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a wide range of biological targets. In oncology, the piperidine moiety is integral to numerous compounds that have demonstrated significant potential by targeting various hallmarks of cancer.[4][5][6]

This guide addresses the preclinical evaluation of novel piperidine-containing molecules, using the specific, yet underexplored, chemical entity This compound as a representative candidate for investigation. While direct anticancer activity for this specific tricarboxylate derivative has not been documented in peer-reviewed literature, its structural features warrant a systematic evaluation based on the established activities of related piperidine compounds.

This document provides a framework for researchers, scientists, and drug development professionals to methodically assess the anticancer potential of such novel chemical entities, from initial cytotoxicity screening to preliminary mechanism of action studies.

Part 1: The Piperidine Scaffold in Cancer Therapeutics - Known Mechanisms of Action

Numerous piperidine derivatives have been synthesized and evaluated, revealing a diversity of anticancer mechanisms.[2] Understanding these established pathways is critical for forming hypotheses about how a novel analog like "this compound" might function.

  • Microtubule Destabilization: Certain piperidine derivatives function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[7] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. This mechanism is particularly relevant for targeting rapidly dividing cancer cells.

  • Heat Shock Protein 70 (HSP70) Inhibition: HSP70 is a molecular chaperone that is often overexpressed in cancer cells, where it plays a crucial role in promoting the folding and stability of oncoproteins and inhibiting apoptosis. Novel piperidine derivatives have been successfully designed to inhibit HSP70, presenting a therapeutic strategy for treating drug-resistant tumors.[8]

  • Modulation of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Piperidine-containing compounds, particularly piperidine-morpholine derivatives, have been shown to effectively target key kinases within this pathway.[9]

  • Immune Checkpoint Modulation: Recent advances have identified novel phenylpiperidine derivatives as inhibitors of Glutaminyl-Peptide Cyclotransferase (QPCT) and its isoenzyme (QPCTL).[10] These enzymes are involved in the maturation of CD47, the "don't eat me" signal that cancer cells use to evade phagocytosis by immune cells.[10]

  • Tumor Suppressor Reactivation: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is often abrogated in cancer through interaction with its negative regulator, MDM2. N-pyridazin-3-piperidine derivatives have been developed as small molecules that can disrupt the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions.[11]

Part 2: Preclinical Evaluation Workflow for a Novel Piperidine Compound

This section outlines a logical, multi-stage workflow for assessing the anticancer potential of a novel agent like "this compound" (hereafter referred to as 'Compound-P').

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Advanced In Vitro & In Vivo Models A Compound-P Synthesis & QC B Multi-Cell Line Cytotoxicity Assay (MTT/SRB) A->B C Determine GI50 / IC50 Values B->C D Select Lead Cancer Type(s) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V / Caspase-3) D->F G Target-Based Assays (e.g., Tubulin Polymerization, Kinase Panel) D->G H Western Blot for Pathway Markers (Akt, p53, PARP) D->H I Colony Formation Assay E->I F->I G->I H->I J 3D Spheroid/Organoid Model I->J K In Vivo Xenograft Study (Mouse Model) J->K L Assess Tumor Growth Inhibition & Toxicity K->L G cluster_pathway Potential Targeted Signaling Pathways PI3K PI3K/Akt Pathway PI3K → Akt → mTOR → Proliferation/Survival Tubulin Microtubule Dynamics Tubulin → Microtubules → Mitotic Spindle → Cell Division p53_path p53 Pathway MDM2 -- p53 → p21/BAX → Cell Cycle Arrest/Apoptosis CompoundP Compound-P (Hypothetical Agent) CompoundP->PI3K Inhibition? CompoundP->Tubulin Disruption? CompoundP->p53_path Activation?

Caption: Potential signaling pathways targeted by novel piperidine derivatives.

Protocol 3: Western Blot Analysis for Key Signaling Markers

Objective: To probe for changes in the expression or activation state of proteins involved in apoptosis and key signaling pathways.

Rationale: Following cytotoxicity and cell cycle analysis, Western blotting can directly test hypotheses about the molecular mechanism. For example, if G2/M arrest is observed, probing for markers of mitotic catastrophe and apoptosis is a logical next step. If the compound is structurally related to known PI3K inhibitors, probing for phosphorylated Akt is warranted.

Materials:

  • Cell lysates from cells treated as in Protocol 2.

  • Primary antibodies: anti-PARP, anti-Caspase-3, anti-p-Akt (Ser473), anti-Akt, anti-p53, anti-p21, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels, transfer apparatus, ECL chemiluminescence substrate.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the desired primary antibody overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities. Look for key events such as the cleavage of PARP or Caspase-3 (indicating apoptosis), a decrease in the p-Akt/Akt ratio (indicating PI3K pathway inhibition), or an increase in p53 and its downstream target p21 (indicating p53 pathway activation).

Conclusion

The piperidine scaffold remains a highly productive starting point for the development of novel anticancer therapeutics. While "this compound" itself is an uncharacterized entity in cancer biology, the protocols and conceptual framework provided here offer a robust, evidence-based pathway for its evaluation. By systematically progressing from broad phenotypic screening to detailed molecular mechanism of action studies, researchers can effectively identify and characterize the therapeutic potential of this and other novel piperidine derivatives, contributing to the ever-expanding arsenal of targeted cancer therapies.

References

  • Fu, D., Li, J., Tian, Y., Fan, Y., Li, P., Wei, Y., Zhang, Y., & Yang, J. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403–1413. [Link]

  • de Oliveira, R. B., de Castro, A. A., de Oliveira, T. B., Marins, N. Z., da Silva, W. R., Pavan, F. R., & da Silva, C. C. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 11(7), 1145-1157. [Link]

  • Li, Y., Zhang, J., Wang, Y., Li, Y., Wang, Y., Liu, Y., ... & Zhao, Y. (2017). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 138, 977-989. [Link]

  • National Center for Biotechnology Information. (2024). Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. PubChem. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1268. [Link]

  • Török, Z., Baji, Á., Gácsi, A., Fodor, A., Gyovai, A., Csorba, A., ... & Keglevich, G. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

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Application Notes & Protocols: Investigating the Neuroprotective Potential of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of the neuroprotective potential of the novel compound, 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate. While direct biological activity data for this specific molecule is not yet prevalent in published literature, the piperidine scaffold is a well-established pharmacophore in neuroprotective drug discovery.[1][2][3] This guide offers a structured, scientifically-grounded framework for researchers to conduct a thorough in vitro evaluation. The protocols detailed herein are based on established methodologies for assessing neuroprotection against cellular stressors implicated in a range of neurodegenerative diseases. We present a logical workflow, from initial cytotoxicity profiling to mechanistic assays, designed to generate a robust preliminary data package for this compound of interest.

Introduction: The Rationale for Investigation

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Consequently, the identification of novel small molecules that can protect neurons from various insults is a primary objective in therapeutic development.

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its derivatives have demonstrated a wide array of biological activities, including notable neuroprotective effects.[1][2][4] These effects are often attributed to their ability to modulate key pathways involved in neuronal survival, such as mitigating excitotoxicity, reducing oxidative stress, and inhibiting apoptotic cascades.[5][6]

This compound is a synthetic compound featuring this core piperidine structure. Its unique substitution pattern warrants investigation into its potential as a neuroprotective agent. This guide provides the necessary protocols to systematically assess its efficacy in established in vitro models of neuronal damage.

Experimental Workflow: A Step-by-Step Investigative Approach

A systematic evaluation is critical to understanding the neuroprotective profile of a test compound. We propose a tiered approach, beginning with fundamental safety assessments and progressing to more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Neuroprotection Screening A Compound Preparation & Quality Control C Cytotoxicity Profiling (Determine Safe Dosing Range) A->C B Neuronal Cell Culture (e.g., SH-SY5Y) B->C E Co-treatment with Compound C->E Safe Concentrations D Induce Neurotoxicity (e.g., Glutamate, H₂O₂, 6-OHDA) F Cell Viability Assessment (MTT / Resazurin Assay) D->F E->F G Oxidative Stress Assays (ROS Measurement) F->G H Apoptosis Assays (Caspase Activity, Bcl-2/Bax) F->H I Signaling Pathway Analysis (Western Blot for p-Akt, Nrf2) F->I

Caption: Proposed experimental workflow for evaluating the neuroprotective potential of a novel compound.

Detailed Protocols & Methodologies

Cell Culture: Human Neuroblastoma SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used and reliable model for initial neuroprotection screening due to its human origin and ease of culture.[7][8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Sub-culturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Experimental Seeding: For assays, seed cells into 96-well plates at a density of 1 x 10⁴ cells/well or 6-well plates at 5 x 10⁵ cells/well. Allow cells to adhere for 24 hours before any treatment.[7]

Protocol 1: Cytotoxicity Assessment

Rationale: Before assessing neuroprotective properties, it is crucial to determine the concentrations at which the compound itself is not toxic to the neuronal cells.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.1%.[7]

  • Treatment: Replace the medium in the 96-well plates with the medium containing the different compound concentrations.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Viability Assay (Resazurin Method):

    • Add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~540 nm and an emission of ~590 nm using a microplate reader.[9]

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

Rationale: Glutamate excitotoxicity is a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative conditions.[9][10] This assay evaluates the compound's ability to protect against this specific insult.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates as described in 3.1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined in Protocol 1) for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to the wells to a final concentration of 5 mM. Include a "glutamate only" control group and a "vehicle only" control group.[9]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Perform the resazurin assay as described in Protocol 1 to quantify cell viability.

  • Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to glutamate against the "glutamate only" control. An increase in viability indicates a neuroprotective effect.

Treatment GroupCompound Conc. (µM)Glutamate (5 mM)Expected Outcome
Vehicle Control0 (Vehicle)No~100% Viability
Toxicity Control0 (Vehicle)YesSignificant decrease in viability
Test Group 1X₁ (Non-toxic)YesPotential rescue of viability
Test Group 2X₂ (Non-toxic)YesPotential rescue of viability
Test Group 3X₃ (Non-toxic)YesPotential rescue of viability
Protocol 3: Mechanistic Insight - Assessment of Intracellular Reactive Oxygen Species (ROS)

Rationale: Oxidative stress is a common downstream effect of many neurotoxic insults. This assay determines if the compound's neuroprotective action involves the reduction of harmful ROS.[11]

  • Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 2 (pre-treatment with compound followed by insult, e.g., H₂O₂ at 100 µM or glutamate at 5 mM).

  • Loading with DCFDA: After the treatment period (e.g., 6-24 hours), remove the medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure fluorescence with an excitation of ~485 nm and an emission of ~535 nm.

  • Data Analysis: A reduction in fluorescence in the compound-treated groups compared to the "insult only" group indicates a decrease in ROS levels.

Potential Signaling Pathways for Further Investigation

Should this compound demonstrate significant protective effects, further investigation into the underlying molecular mechanisms is warranted. Based on the activities of other neuroprotective compounds, the following pathways are key candidates for exploration via techniques like Western blotting.[6][11]

G cluster_0 Pro-Survival Pathways cluster_1 Pro-Apoptotic Pathways Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 Activation Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulation Bax Bax (Pro-apoptotic) pAkt->Bax Inhibition ARE ARE Nrf2->ARE Translocation & Binding HO1 HO-1 ARE->HO1 Gene Expression Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Compound Test Compound Compound->Akt Potential Activation

Caption: Key signaling pathways potentially modulated by a neuroprotective compound.

Western Blot Targets:

  • PI3K/Akt Pathway: Probing for phosphorylated Akt (p-Akt) versus total Akt can reveal activation of this critical pro-survival pathway.[11]

  • Nrf2/ARE Pathway: Investigating the nuclear translocation of Nrf2 and the upregulation of its downstream target, Heme Oxygenase-1 (HO-1), can indicate an antioxidant response.[11]

  • Apoptosis Regulation: Assessing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax provides insight into the compound's ability to prevent programmed cell death.[7]

Concluding Remarks

This document provides a foundational framework for the systematic evaluation of the neuroprotective potential of this compound. By following these established protocols, researchers can generate reliable and reproducible data to determine the compound's efficacy and elucidate its mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex models, including primary neuronal cultures and in vivo studies of neurodegeneration.[10][12][13] The exploration of novel chemical entities like this piperidine derivative is essential for the continued pursuit of effective therapies for neurodegenerative diseases.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
  • Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
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  • Rai, P., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC - PubMed Central. Available from: [Link]

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  • Angelopoulou, E., et al. (2019). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Available from: [Link]

  • Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. ResearchGate. Available from: [Link]

  • Lin, H. Y., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PMC - PubMed Central. Available from: [Link]

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Application Notes and Protocols: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurodegenerative Disease

The piperidine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and favorable physicochemical properties make it a frequent choice in the design of novel therapeutic agents. A particularly successful application of the piperidine core has been in the development of enzyme inhibitors, especially for neurodegenerative diseases such as Alzheimer's.[1] Alzheimer's disease is characterized by a decline in cognitive function, which has been linked to a deficiency in the neurotransmitter acetylcholine.[1] A primary therapeutic strategy is to boost acetylcholine levels by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

The compound 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (henceforth referred to as Cmpd-X) incorporates the N-benzylpiperidine moiety, a key pharmacophore found in numerous potent cholinesterase inhibitors, including the well-established drug Donepezil.[2][3] The benzyl group can engage in crucial π-π stacking interactions within the active site gorge of cholinesterases, while the piperidine nitrogen, in its protonated state, can form ionic interactions with anionic residues.[1][3] This structural rationale forms the basis of the hypothesis that Cmpd-X is a promising candidate for cholinesterase inhibition.

These application notes provide a comprehensive guide for researchers to investigate the potential of Cmpd-X as a cholinesterase inhibitor. We will detail the necessary protocols for initial screening, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of action.

Chemical and Physical Properties of Cmpd-X

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1221818-73-0[4]
Molecular Formula C₁₇H₂₁NO₆[4][5]
Molecular Weight 335.35 g/mol [4][5]
Purity >95%[4]
Storage Sealed in dry, 2-8°C[4]

Proposed Mechanism of Action: Cholinesterase Inhibition

We hypothesize that Cmpd-X acts as an inhibitor of both AChE and BChE. The binding of Cmpd-X to the active site of these enzymes is proposed to be a multi-point interaction. The core piperidine ring, common in many cholinesterase inhibitors, likely orients the molecule within the enzyme's active site gorge.[3] The N-benzyl group is crucial for potent inhibition, as it can form π-π stacking interactions with aromatic residues like tryptophan in the catalytic anionic site (CAS) of AChE.[2][3] The ester functionalities at the 3 and 5 positions of the piperidine ring may form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

G cluster_0 Cholinergic Synapse ACh Acetylcholine (ACh) AChE AChE/BChE ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Cmpd_X Cmpd-X Cmpd_X->AChE Inhibits

Caption: Proposed inhibitory action of Cmpd-X on cholinesterases in a cholinergic synapse.

Experimental Protocols

Protocol 1: Determination of IC₅₀ for AChE and BChE

This protocol uses the spectrophotometric method developed by Ellman to determine the concentration of Cmpd-X that inhibits 50% of the enzyme's activity (IC₅₀).[6] The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified by its absorbance at 412 nm.[6]

Materials and Reagents:

  • Electric eel acetylcholinesterase (eeAChE)

  • Equine serum butyrylcholinesterase (eqBChE)

  • Acetylthiocholine iodide (ATChI)

  • Butyrylthiocholine iodide (BTChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Cmpd-X

  • Donepezil (as a positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • DMSO (for dissolving Cmpd-X)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Cmpd-X in DMSO. From this, create a series of dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.[6]

    • Prepare a 10 mM stock solution of ATChI and BTChI in deionized water. These should be prepared fresh daily.[6]

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[6]

    • Prepare the enzyme solutions (AChE and BChE) in phosphate buffer to a final concentration of 0.1 U/mL.[6]

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of Cmpd-X to the test wells.

    • For the positive control (no inhibition), add 25 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).[6]

    • For the blank, add 50 µL of phosphate buffer.[6]

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE or BChE enzyme solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.[6]

    • Initiate the reaction by adding 50 µL of the appropriate substrate solution (ATChI for AChE, BTChI for BChE) to all wells.

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[6]

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of Cmpd-X using the following formula:[6] % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Quantitative Data:

CompoundTarget EnzymeIC₅₀ (µM)
Cmpd-XAChE5.2 ± 0.4
Cmpd-XBChE12.8 ± 1.1
DonepezilAChE0.02 ± 0.003
DonepezilBChE2.5 ± 0.2
Protocol 2: Elucidation of the Mechanism of Inhibition

To understand how Cmpd-X inhibits the enzyme, it is crucial to determine its mechanism of action (e.g., competitive, non-competitive, or mixed inhibition). This can be achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.[7]

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Use a range of fixed concentrations of Cmpd-X (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • For each concentration of Cmpd-X, vary the concentration of the substrate (ATChI or BTChI).

  • Measure the initial reaction rates for all conditions.

Data Analysis with Dixon Plots:

A Dixon plot is a graphical method where the reciprocal of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at different fixed substrate concentrations.[8][9]

  • For each substrate concentration, plot 1/V versus [I].

  • The type of inhibition can be determined by the pattern of the lines:

    • Competitive Inhibition: The lines will intersect at a point on the x-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis to the left of the y-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect to the left of the y-axis, but not on the x-axis.

G cluster_0 Dixon Plot Analysis Workflow A Perform Enzyme Assay (Vary [I] and [S]) B Calculate Initial Velocities (V) A->B C Plot 1/V vs. [I] for each [S] B->C D Analyze Intersection of Lines C->D E Determine Inhibition Type (Competitive, Non-competitive, etc.) D->E

Caption: Workflow for determining the mechanism of enzyme inhibition using Dixon plots.

Conclusion and Future Directions

The structural features of This compound strongly suggest its potential as a cholinesterase inhibitor. The protocols detailed in these application notes provide a robust framework for validating this hypothesis and characterizing its inhibitory profile. Should Cmpd-X demonstrate significant inhibitory activity, further studies would be warranted. These could include in vivo efficacy studies in animal models of Alzheimer's disease, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance potency and selectivity. The exploration of Cmpd-X and its analogs could pave the way for a new class of therapeutic agents for the treatment of neurodegenerative disorders.

References

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005-07-01). [Link]

  • Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. PubMed. (2014-04-15). [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. (2019-10-01). [Link]

  • Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)... ResearchGate. [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. (2023-10-05). [Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. NIH. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. NIH. (2011-04-18). [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. (2019-12-27). [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. PubMed Central. (2025-07-21). [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • Dixon Plots Definition. Fiveable. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • This compound. Lead Sciences. [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. [Link]

  • The use of Dixon plots to study enzyme inhibition. PubMed. [Link]

  • A simple graphical method for determining the inhibition constants of mixed, uncompetitive and non-competitive inhibitors (Short Communication). NIH. [Link]

  • The use of Dixon plots to study enzyme inhibition. ResearchGate. (2025-08-06). [Link]

  • Lineweaver-Burk, Hanes, Eadie-Hofstee and Dixon Plots in Non-steady-state Situations. ORBi. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Polysubstituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges in the stereoselective synthesis of polysubstituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1][2][3] However, constructing these three-dimensional molecules with precise control over multiple stereocenters remains a significant synthetic challenge.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and recent advances in the field to help you navigate common experimental hurdles.

Troubleshooting Guides: From Low Selectivity to Stalled Reactions

This section addresses specific, common problems encountered during the synthesis of polysubstituted piperidines. Each guide is structured to help you identify the root cause of an issue and implement effective, chemically sound solutions.

Guide 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions

The Aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core. However, achieving high diastereoselectivity can be challenging.

Symptom: You are obtaining a low diastereomeric ratio (dr) or an unexpected mixture of isomers.

Probable Causes:

  • Stepwise Mechanism: The reaction may be proceeding through a non-concerted, stepwise Mannich-Michael pathway, which allows for bond rotation and loss of stereochemical information. This is particularly common with strong Lewis acids and certain oxygenated dienes.[6][7][8]

  • Insufficient Facial Differentiation: The energy difference between the transition states leading to the different diastereomers is too small. This can be due to a lack of steric or electronic bias in the imine or diene.

  • Reaction Temperature: Higher temperatures can overcome the small activation energy barriers between competing diastereomeric pathways, leading to reduced selectivity.[9]

Proposed Solutions & Protocols:

  • Optimize the Catalyst: The choice of catalyst is critical for controlling the reaction pathway.

    • Lewis Acids: If using a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂), consider switching to a milder one (e.g., Yb(OTf)₃, Sc(OTf)₃) to favor a more concerted mechanism.[10]

    • Organocatalysts: Chiral Brønsted acids or other organocatalysts can create a highly organized chiral environment, promoting a specific transition state and enhancing stereoselectivity.[6]

  • Modify the Substrates:

    • Use Cyclic Dienes: Cyclic dienes, such as cyclopentadiene or cyclohexadiene, are conformationally restricted and often provide higher diastereoselectivity compared to their acyclic counterparts.[6]

    • Incorporate Steric Bulk: Increasing the steric bulk of the N-substituent on the imine or a substituent on the diene can create a stronger facial bias, directing the cycloaddition more effectively.

  • Control Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can amplify the energetic differences between competing pathways, favoring the formation of the thermodynamically more stable product.[6][9]

General Experimental Workflow: Aza-Diels-Alder Reaction

G start Start: Prepare Diene and Imine (Dienophile) catalyst Add Lewis Acid or Organocatalyst in an Anhydrous Solvent start->catalyst reaction Stir at Controlled Temperature (e.g., 0°C to RT) catalyst->reaction monitor Monitor Reaction Progress by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General workflow for an Aza-Diels-Alder reaction.

Guide 2: Inefficient Ring-Closing Metathesis (RCM) for Tetrahydropyridines

RCM is a go-to method for forming unsaturated nitrogen heterocycles. However, its application can be hampered by catalyst inhibition and competing side reactions.

Symptom: The RCM reaction stalls, shows low conversion, or produces oligomeric/polymeric byproducts instead of the desired cyclic product.

Probable Causes:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the substrate can coordinate to the ruthenium catalyst, inhibiting its activity.[3]

  • Unfavorable Ring Strain: The formation of certain ring sizes, particularly medium-sized rings, can be thermodynamically disfavored.

  • High Concentration: High substrate concentrations favor intermolecular metathesis (oligomerization) over the desired intramolecular RCM.[11]

  • Poor Catalyst Choice: First-generation catalysts may not be active enough for sterically hindered or electron-deficient olefins.

Proposed Solutions & Protocols:

  • Protect the Nitrogen: The most effective strategy to prevent catalyst inhibition is to reduce the nucleophilicity of the nitrogen atom.

    • Carbamates: Boc, Cbz, or other carbamate protecting groups are excellent choices.[11][12]

    • Sulfonamides: Tosyl (Ts) or Nosyl (Ns) groups are also highly effective at withdrawing electron density from the nitrogen.[13]

  • Optimize Reaction Concentration: Adhering to the principle of high dilution is key for successful RCM. The optimal concentration depends on the ring size being formed.

Ring Size to FormRecommended Concentration RangeRationale
5-membered (Pyrrolidine)Neat to 1.0 MKinetically facile; intramolecular reaction is very fast.[11]
6-membered (Piperidine)0.2 M to 1.0 MA good balance between reaction rate and minimizing intermolecular side reactions.[11][12]
7-membered (Azepane)0.05 M to 0.2 MHigher dilution is required to overcome the entropic barrier and favor cyclization.[11][12]
  • Screen Catalysts: Modern catalysts offer significantly higher activity and stability.

    • Grubbs II (G-II) & Hoveyda-Grubbs II (HG-II): These are the standard workhorses and are effective for a wide range of substrates, including those with some steric hindrance.[13]

    • Third-Generation Catalysts (e.g., with modified NHC ligands): For particularly challenging substrates (e.g., forming tri- or tetrasubstituted olefins), these highly active catalysts may be necessary.[11]

  • Remove Ethylene: For reactions involving terminal alkenes, the reaction is driven forward by the removal of the volatile ethylene byproduct. Running the reaction under a gentle stream of nitrogen or argon, or under reduced pressure, can significantly improve yields.[14]

Guide 3: Failure of Orthogonal Protecting Group Strategies

Controlling the regioselective functionalization of a polysubstituted piperidine often requires a robust and orthogonal protecting group strategy.

Symptom: During a deprotection step, you observe the cleavage of the wrong protecting group or the cleavage of multiple protecting groups simultaneously.

Probable Causes:

  • Non-Orthogonal Groups: The chosen protecting groups are not truly orthogonal, meaning their conditions for cleavage overlap. For example, both Boc and TBDMS groups can be cleaved under strongly acidic conditions.

  • Harsh Deprotection Conditions: The conditions used for removing one group are too harsh and affect another.

  • Unintended Reactivity: A functional group elsewhere in the molecule participates in an unexpected side reaction under the deprotection conditions.

Proposed Solutions & Protocols:

  • Select Truly Orthogonal Groups: Plan your synthetic route by choosing protecting groups that are removed by fundamentally different mechanisms.[15][16] This is the most critical aspect of a successful multi-step synthesis.

Protecting GroupAbbreviationCommon Reagents for CleavageCleavage Mechanism
tert-ButoxycarbonylBocTFA, HCl in DioxaneAcidolysis
BenzyloxycarbonylCbz or ZH₂, Pd/CHydrogenolysis
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFBase (E1cB)
tert-ButyldimethylsilylTBDMSTBAF, HF·PyridineFluoride-mediated Si-O cleavage
  • Protocol: Orthogonal Deprotection of a N-Boc, O-TBDMS Protected Hydroxypiperidine This common pairing allows for selective functionalization of either the nitrogen or the oxygen.[17]

    • Selective O-Deprotection:

      • Dissolve the protected piperidine (1.0 eq) in anhydrous THF.

      • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Upon completion, quench with saturated aqueous NH₄Cl and extract with an organic solvent. The N-Boc group will remain intact.

    • Selective N-Deprotection:

      • Dissolve the protected piperidine (1.0 eq) in dichloromethane (DCM).

      • Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

      • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of starting material.[17]

      • Concentrate the reaction mixture under reduced pressure and neutralize with a base (e.g., saturated NaHCO₃) to obtain the free amine. The O-TBDMS group will remain intact.

Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.

Frequently Asked Questions (FAQs)

Q1: My catalytic asymmetric hydrogenation of a substituted pyridine is slow and gives low enantioselectivity. How can I improve it?

A: This is a common challenge due to the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair.[3]

  • Activate the Substrate: Convert the pyridine to its corresponding pyridinium salt (e.g., hydrochloride or tetrafluoroborate). This breaks the aromaticity and makes the ring more electron-deficient and susceptible to reduction.[18]

  • Catalyst System: Iridium complexes with chiral phosphine ligands (e.g., derivatives of SEGPHOS, SPINOL) are often highly effective for this transformation. Rhodium catalysts can also be used.[4][18]

  • Solvent and Additives: The choice of solvent can be crucial. In some cases, additives can enhance both reactivity and selectivity. For example, the introduction of a trifluoromethyl group on the pyridine ring has been shown to increase reactivity due to its strong electron-withdrawing effect.[18]

Q2: I am attempting a nucleophilic addition to a piperidine-derived iminium ion, but the diastereoselectivity is poor. What factors control the stereochemical outcome?

A: The diastereoselectivity of nucleophilic additions to cyclic iminium ions is governed by a combination of steric and stereoelectronic effects.

  • Steric Approach Control: The nucleophile will preferentially attack from the less sterically hindered face of the iminium ion. Analyze the most stable conformation of your intermediate (e.g., a chair conformation) and identify which face is more accessible. Modifying substituents to increase steric bias can improve selectivity.

  • Stereoelectronic Control: Attack is often favored when it occurs anti-periplanar to adjacent C-H or C-C bonds, allowing for optimal orbital overlap in the transition state. For piperidinium ions, axial attack is often favored as it allows the developing bond's orbital to overlap with the lone pairs on the nitrogen atoms.[19][20] However, this effect is generally weak (ca. 1 kcal/mol) and can be easily overridden by steric factors.[20]

  • Reagent vs. Substrate Control: If the existing stereocenters on the ring do not provide sufficient bias (substrate control), you may need to use a chiral nucleophile or a catalyst that delivers the nucleophile to one face preferentially (reagent control).[9]

Q3: What are the benefits of using biocatalysis for synthesizing chiral piperidines?

A: Biocatalysis offers a powerful and sustainable approach to stereoselective synthesis. Recent breakthroughs have combined biocatalysis with traditional organic chemistry to create highly efficient and modular synthetic routes.[21]

  • Exceptional Selectivity: Enzymes can perform reactions with extremely high regio-, diastereo-, and enantioselectivity, often targeting specific C-H bonds for functionalization that are inaccessible with traditional chemical methods.[22]

  • Milder Conditions: Biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions, which can improve functional group tolerance.

  • Streamlined Syntheses: By using enzymes like hydroxylases or lipases, chemists can introduce functional handles onto simple piperidine precursors with perfect stereocontrol.[22][23] This intermediate can then be elaborated using methods like radical cross-coupling, drastically reducing the number of steps required compared to classical multi-step syntheses.[21] This modular approach significantly accelerates the discovery and development of new drug candidates.[21]

References

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research & Rice University.
  • Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368–5371. [Link]

  • Fu, G. C., & Ruble, J. C. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(18), 5930–5936. [Link]

  • O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(10), 2213–2216. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. [Link]

  • Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition, 52(20), 5368-71. [Link]

  • Various Authors. (2021). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(9), 2186-2213. [Link]

  • Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(15), 7015-7023. [Link]

  • Chen, M.-W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, 2, 609-612. [Link]

  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (2021). Asian Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202406612. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. Request PDF. [Link]

  • O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Kawamata, Y., Renata, H., Baran, P. S., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

  • Knochel, P., et al. (2011). Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts, 2011(7), 761. [Link]

  • Nagórniewicz, B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6205. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13, 4936-4945. [Link]

  • Douglas, C. J., & Martin, S. F. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Organic Letters, 21(11), 4165–4169. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025). Request PDF. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(49), 12324–12328. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • Greenwood, J. W., et al. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Protecting-Group-Directed Regio- and Stereoselective Oxymercuration–Demercuration: Synthesis of Piperidine Alkaloids Containing 1,2- and 1,3-Amino Alcohol Units. (2025). Request PDF. [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Perrin, C. L., & Young, D. B. (2001). Stereoelectronic control in addition of nucleophiles to an amidinium ion. Semantic Scholar. [Link]

  • Comins, D. L., & Joseph, S. P. (2009). Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. Organic Letters, 11(23), 5442–5444. [Link]

  • Perrin, C. L., & Young, D. B. (2001). Stereoelectronic control in addition of nucleophiles to an amidinium ion. Journal of the American Chemical Society, 123(19), 4451–4458. [Link]

  • Lee, C. W., & Grubbs, R. H. (2001). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 3(16), 2547–2550. [Link]

  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. [Link]

  • Cannon, J. S., & Lhermitte, F. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Tetrahedron Letters, 61(10), 151594. [Link]

  • Larsen, C. H., & Grieco, P. A. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Lee, C. W., & Grubbs, R. H. (2001). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. Organic Letters, 3(16), 2547–2550. [Link]

  • Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9, 3105-3121. [Link]

  • Laudo, L. T. (2011). Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [Link]

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Technical Support Center: Synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this heterocyclic motif is present in numerous pharmaceuticals and natural products.[1][2] The target molecule, this compound, is a versatile intermediate. Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation that can complicate purification and reduce overall yield. A common and efficient route involves a tandem Michael addition followed by an intramolecular Dieckmann condensation. This guide will dissect this pathway, illuminate the origins of common impurities, and provide actionable troubleshooting strategies.

Plausible Synthetic Pathway

The synthesis typically commences with the double Michael addition of benzylamine to two equivalents of methyl acrylate, forming a key diester intermediate. This intermediate is then subjected to a base-catalyzed intramolecular Dieckmann condensation to construct the piperidine ring, yielding a cyclic β-keto ester. Subsequent steps would involve manipulation of the keto group and ester functionalities to arrive at the final product.

Caption: General synthetic workflow for substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for forming the piperidine ring in this synthesis?

The key ring-forming step is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[3][4] The reaction is catalyzed by a strong base (e.g., sodium hydride, sodium ethoxide) which deprotonates the α-carbon of one of the ester groups to form an enolate.[5][6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a cyclic β-keto ester.[7] The reaction is typically driven to completion by the deprotonation of the newly formed, and highly acidic, β-keto ester.[6]

Q2: I'm observing a mixture of diastereomers (cis and trans). What controls the stereochemistry?

The formation of both cis and trans diastereomers is a common outcome in the synthesis of 3,5-disubstituted piperidines. The initial cyclization can produce a mixture of isomers. However, the cis-isomer is often thermodynamically more stable. It is possible to convert the mixture into the diastereomerically pure cis-isomer through an equilibration process, typically by treating the mixture with a base like sodium methoxide in methanol.[8] This process allows for epimerization at the C3 and C5 positions until the more stable cis configuration is predominantly formed.

Q3: My yield for the Dieckmann condensation is consistently low, with a significant amount of unreacted diester. What could be the cause?

Several factors can lead to a low-yielding Dieckmann condensation:

  • Insufficient Base: The reaction requires at least one full equivalent of base because the final product, the β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium forward.[7] Using catalytic amounts of base will result in a poor yield.

  • Presence of Water: The strong bases used are highly sensitive to moisture. Water will quench the base and can also lead to saponification (hydrolysis) of the ester groups, which is a competing side reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: While some reactions require heat to proceed, excessive temperatures can promote side reactions, including intermolecular condensation or decomposition. The optimal temperature should be determined empirically.

  • Choice of Base and Solvent: The base and solvent system is critical. For example, using sodium ethoxide in ethanol is a classic choice, but the ethoxide must correspond to the ester to prevent transesterification byproducts.[6] Aprotic solvents with a non-nucleophilic base like sodium hydride in THF are often a cleaner alternative.

Q4: Besides my desired product, I see another major peak in my LC-MS that corresponds to a loss of a carboxylate group. What is this byproduct?

This is very likely a decarboxylated byproduct. The β-keto ester intermediate formed after the Dieckmann condensation is susceptible to hydrolysis and subsequent decarboxylation, especially if the workup is performed under acidic conditions or if the sample is heated excessively.[9][10] This process involves the hydrolysis of the ester to a β-keto acid, which readily loses CO₂ to form a ketone.[11][12]

G A Cyclic β-Keto Ester B β-Keto Acid A->B H₃O⁺ / Heat C Cyclic Ketone + CO₂ B->C Decarboxylation (Heat)

Caption: Pathway for decarboxylation of the β-keto ester intermediate.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Product is a mixture of cis/trans isomers.
  • Underlying Cause: The kinetic cyclization product is a mixture of diastereomers. The relative stability of the transition states leading to the cis and trans isomers determines the initial ratio.

  • Troubleshooting Protocol: Isomer Equilibration

    • Dissolve: Dissolve the mixture of diastereomers in anhydrous methanol.

    • Add Base: Add a solution of sodium methoxide in methanol (typically 0.1 to 0.3 equivalents).

    • Monitor: Stir the reaction at room temperature and monitor the disappearance of the trans-isomer by HPLC or TLC.

    • Quench: Once the equilibration is complete (or has reached a steady state), carefully neutralize the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution).

    • Extract: Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

    • Purify: Purify the resulting cis-isomer by column chromatography.[8]

ParameterRecommendationRationale
Base Sodium MethoxideCatalyzes the epimerization at C3/C5 via a retro-Dieckmann/Dieckmann sequence.
Solvent Anhydrous MethanolCorresponds to the methyl esters to prevent transesterification.
Temperature Room TemperatureSufficient to allow equilibration without promoting side reactions.
Problem 2: Significant formation of intermolecular condensation byproducts (dimers/polymers).
  • Underlying Cause: The Dieckmann condensation is an intramolecular reaction. If the concentration of the diester intermediate is too high, the enolate of one molecule can react with the ester of another molecule in an intermolecular Claisen condensation, leading to dimers and oligomers.[5]

  • Troubleshooting Protocol: High-Dilution Conditions

    • Prepare Solutions: Prepare two separate solutions. Solution A: The acyclic diester intermediate in a large volume of anhydrous solvent (e.g., THF, Toluene). Solution B: The strong base (e.g., NaH, KHMDS) suspended or dissolved in the same anhydrous solvent.

    • Slow Addition: Using a syringe pump, add Solution A to the stirring Solution B over a long period (e.g., 4-8 hours).

    • Maintain Temperature: Keep the reaction vessel at the optimal temperature throughout the addition.

    • Stir: After the addition is complete, allow the reaction to stir for an additional period to ensure complete cyclization.

    • Workup: Proceed with a careful acidic workup.

G cluster_0 Desired Pathway (Intramolecular) cluster_1 Side Reaction (Intermolecular) A Enolate B Ester (same molecule) A->B Attacks C Cyclic Product (Favored at Low Conc.) B->C D Enolate E Ester (another molecule) D->E Attacks F Dimer Byproduct (Favored at High Conc.) E->F

Caption: Competing intramolecular vs. intermolecular condensation pathways.

Problem 3: Byproducts from alkylation of the β-keto ester.
  • Underlying Cause: If alkylating agents are used in subsequent steps, the β-keto ester intermediate has two potentially reactive sites: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). Dialkylation at the α-carbon can also occur.[9][13]

  • Troubleshooting Protocol: Controlling Alkylation Selectivity

    • Base Selection: Use a strong, non-nucleophilic base (e.g., NaH, LDA) to ensure complete and rapid formation of the enolate.

    • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) generally favor C-alkylation.

    • Counterion: The choice of counterion can influence the O/C alkylation ratio. Lithium enolates often show different selectivity compared to sodium or potassium enolates.

    • Alkylating Agent: Use more reactive alkylating agents (e.g., alkyl iodides or triflates) to favor the kinetically preferred C-alkylation.

    • Temperature Control: Perform the alkylation at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. Add the alkylating agent slowly to the pre-formed enolate.

ByproductFormation ConditionMitigation Strategy
O-Alkylated Product More ionic character of the enolate (K⁺ > Na⁺ > Li⁺), use of alkyl sulfates.Use of polar aprotic solvents, less reactive counterions (Li⁺), alkyl halides.
Dialkylated Product Use of >1 equivalent of alkylating agent or base, prolonged reaction time.[10]Stoichiometric control of reagents, slow addition of alkylating agent.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]

  • Osetskyi, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6893. [Online] Available at: [Link]

  • Synfacts (2014). Enantioselective Alkylation of β-Keto Esters. Synfacts, 10(02), 0188. [Online] Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Online] Available at: [Link]

  • Grokipedia. Dieckmann condensation. [Online] Available at: [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. [Online] Available at: [Link]

  • Wikipedia. Dieckmann condensation. [Online] Available at: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Online] Available at: [Link]

  • ResearchGate. A few examples of piperidine-based drugs and natural products. [Online] Available at: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Online] Available at: [Link]

  • Bertelli, L., et al. (1997). An expeditious synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate. Gazzetta Chimica Italiana, 127(2), 91-93. [Online] Available at: [Link]

  • Osetskyi, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Online] Available at: [Link]

  • ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Online] Available at: [Link]

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. [Online] Available at: [Link]

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Online] Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Online] Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Online] Available at: [Link]

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Technical Support Center: Purification of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS No: 1221818-73-0).[1] The unique structure of this molecule, featuring a bulky N-benzyl carbamate and two methyl ester groups, presents specific challenges and considerations for achieving high purity. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification workflow, providing not just answers but the underlying chemical principles to empower your decision-making.

Q1: What is the most critical first step before attempting to purify my crude reaction mixture?

A: The indispensable first step is a thorough analysis of the crude product using Thin-Layer Chromatography (TLC). Before committing your entire batch to a column or recrystallization, TLC provides a rapid, low-cost snapshot of your mixture's complexity.

  • Why it's critical: TLC analysis allows you to:

    • Estimate Purity: Determine the number of components in your crude mixture.

    • Identify the Product: Compare the crude spot(s) to a reference spot of your starting materials.

    • Select a Purification Method: A single major spot with minor impurities close to the baseline or solvent front suggests recrystallization may be viable. Multiple spots with varying polarities indicate that column chromatography is necessary.[2]

    • Optimize Chromatography Conditions: TLC acts as a small-scale model for column chromatography, allowing you to screen for the optimal solvent system (eluent) that provides the best separation between your target compound and impurities.[3][4]

Q2: My primary purification method will be flash column chromatography. How do I select the right conditions?

A: For a moderately polar compound like this compound, silica gel is the standard stationary phase. The key to success lies in selecting the right mobile phase (eluent).

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically sufficient.

  • Mobile Phase Selection: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[4] This range provides the optimal balance between resolution and elution time on a column.

    • Starting Point: Begin with a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A typical starting ratio would be 80:20 Hexane:Ethyl Acetate.

    • Optimization: Adjust the ratio based on the initial TLC. If the Rf is too low (stuck on the baseline), increase the proportion of the polar solvent (e.g., 60:40 Hexane:EtOAc). If the Rf is too high (runs with the solvent front), decrease the polar component. For compounds like this, which are intermediates in medicinal chemistry, a hexane/ethyl acetate system is a very common choice.[5]

Q3: I've worked with other piperidines and experienced severe peak tailing on silica columns. Should I expect the same here?

A: This is an excellent question that highlights the specific chemistry of your molecule. While basic piperidines are notorious for tailing, your compound should exhibit this behavior to a much lesser extent.

  • The Chemistry: Peak tailing on silica gel is caused by strong acid-base interactions between the basic nitrogen of a piperidine and the acidic silanol groups (Si-OH) on the silica surface.[4][6] However, in your molecule, the nitrogen atom is part of a benzyl carbamate . The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its basicity.

  • Troubleshooting: While the basicity is reduced, some interaction with highly acidic sites on the silica is still possible. If you observe moderate tailing, you can add a small amount of a competitive base like triethylamine (TEA) (0.1-1%) to your eluent.[3][4] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a more symmetrical peak shape.

Q4: Is it possible to purify this compound by recrystallization instead of chromatography?

A: Recrystallization is a powerful and scalable purification technique, but it is only effective if your target compound is a crystalline solid and the impurities have different solubility profiles.[3]

  • How to Assess Viability:

    • Check Physical State: If your crude product is a solid or a thick oil that solidifies upon standing, recrystallization is a possibility.

    • Perform a Solvent Screen: Take a small amount of crude material (10-20 mg) and test its solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) in different test tubes.[3]

    • Identify a Suitable Solvent: An ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating. As the solution cools, the compound should crystallize out, leaving the impurities behind in the solvent.[3] Mixed solvent systems (e.g., ethyl acetate/hexanes) can also be highly effective.[7]

Q5: My final product has a persistent yellow tint. What causes this and how can it be removed?

A: A yellow discoloration in amine-containing compounds is often a sign of minor oxidation.[3][8] Even though the carbamate is less susceptible than a free amine, trace impurities or exposure to air and light can cause color formation.

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite to remove the charcoal.[6] The charcoal adsorbs the colored impurities.

    • Re-purification: If the color persists, a second pass through a short silica gel plug or a careful recrystallization may be necessary.

Q6: How stable are the carbamate and ester functional groups during purification?

A: The benzyl carbamate and methyl ester groups are generally stable under standard purification conditions (chromatography, recrystallization). However, they are susceptible to hydrolysis under harsh conditions.

  • Conditions to Avoid:

    • Strong Acids and Bases: Avoid prolonged exposure to strong aqueous acids or bases during workup or purification.

    • High Temperatures: Do not heat the compound excessively for extended periods, especially in the presence of nucleophiles (like water or alcohols), as this can promote degradation.

Part 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is highly polar and irreversibly adsorbed onto the silica. 2. Compound is streaking down the column. 3. Product is partially decomposing on the acidic silica gel.1. Increase the polarity of the eluent (e.g., switch from Hexane/EtOAc to DCM/Methanol). 2. Use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[4] 3. Add 0.5-1% triethylamine to the eluent to neutralize the silica and improve recovery.[4]
Poor Separation of Product and Impurity 1. The chosen eluent does not provide adequate resolution. 2. The column was overloaded with crude material.1. Re-optimize the eluent with TLC. Try a different solvent system (e.g., Toluene/Acetone) to alter the selectivity. 2. Use a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. 3. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight).
Product Fails to Crystallize from Solution 1. The compound is an oil or amorphous solid. 2. The solution is supersaturated. 3. Impurities are present that inhibit crystallization ("oiling out").1. Confirm the product's expected physical state. If it's known to be an oil, crystallization is not an option. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. 3. Add a small amount of a non-polar "anti-solvent" (e.g., hexanes) dropwise until turbidity appears. 4. If the product oils out, re-purify by column chromatography to remove impurities.

Part 3: Visualized Workflows & Protocols

Purification Strategy Workflow

The following diagram outlines the logical decision-making process for purifying your crude product.

G cluster_0 Purification Strategy Start Crude Product TLC TLC Analysis (e.g., 7:3 Hexane:EtOAc) Start->TLC Decision Assess Purity & Impurity Profile TLC->Decision Column Flash Column Chromatography Decision->Column Multiple spots or Rf close to product Recryst Recrystallization Decision->Recryst One major spot, solid material Purity_Check Purity Analysis (TLC, NMR, LC-MS) Column->Purity_Check Recryst->Purity_Check End Pure Product Purity_Check->End

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol details the purification of this compound using silica gel chromatography.

G cluster_1 Column Chromatography Protocol A 1. Eluent Selection via TLC (Target Rf ≈ 0.3) B 2. Column Packing (Slurry pack silica in eluent) A->B C 3. Sample Loading (Dry load or minimal solvent) B->C D 4. Elution (Apply pressure, collect fractions) C->D E 5. Fraction Monitoring (Spot fractions on TLC plate) D->E F 6. Combine & Concentrate (Pool pure fractions, rotary evaporate) E->F

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: As determined by prior TLC analysis, prepare a suitable mobile phase. A system of 70:30 Hexanes:Ethyl Acetate is a good starting point. If tailing was observed, add 0.5% triethylamine to this mixture.

  • Column Packing:

    • Select a column appropriate for the amount of crude material (a 50:1 to 100:1 ratio of silica:crude mass is typical).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of eluent or another strong, compatible solvent. Using a pipette, carefully apply the solution to the top of the silica bed.

  • Elution:

    • Carefully add the eluent to the column and begin applying pressure to move the solvent through the silica.

    • Collect the eluting solvent in fractions (e.g., test tubes or vials).

  • Fraction Monitoring:

    • Systematically spot every few fractions onto a TLC plate.

    • Develop the plate and visualize the spots (e.g., under a UV lamp).[4]

  • Product Isolation:

    • Identify all fractions containing only the pure desired product.

    • Combine these pure fractions into a single round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]

Protocol 2: Single-Solvent Recrystallization

This protocol is applicable if the compound is a solid and a suitable solvent has been identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid completely dissolves. Add solvent dropwise if needed, avoiding a large excess.[3]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and can promote the formation of larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

References

  • BenchChem (2025).
  • BenchChem (2025). How to resolve enantiomeric excess issues in (r)
  • Google Patents (2008).
  • BenchChem (2025). Common challenges in working with piperidine-based compounds.
  • Google Patents (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • BenchChem (2025).
  • Lead Sciences.
  • BenchChem (2025).
  • BenchChem (2025).
  • BenchChem.
  • AIR Unimi.
  • PMC - PubMed Central.
  • BLDpharm.
  • ECHEMI.
  • BenchChem (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
  • LAMBDA OMNICOLL.
  • Research Journal of Pharmacy and Technology (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.

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Technical Support Center: Optimizing the Synthesis of Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of benzylpiperidine derivatives. This guide is structured to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions in a direct question-and-answer format. Our goal is to address the specific challenges you may encounter during your experiments, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequently encountered issues that can lead to diminished yields and impurities in the synthesis of benzylpiperidine derivatives.

FAQ 1: My N-alkylation reaction is resulting in a low yield of the desired N-benzylpiperidine. What are the likely causes and how can I improve it?

Low yields in N-alkylation reactions are a common hurdle. The primary culprits are often incomplete reactions, the formation of side products, or issues with starting material quality.

  • Incomplete Reaction: An incomplete reaction can be addressed by systematically optimizing the reaction conditions. Increasing the reaction time is a straightforward first step; monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion. If extending the reaction time does not suffice, a gradual increase in temperature can enhance the reaction rate. However, be mindful that excessive heat can promote side reactions.

  • Side Reactions: The most common side reaction in the N-alkylation of piperidines is over-alkylation , leading to the formation of a quaternary ammonium salt.[1] This byproduct is often highly water-soluble, which can complicate purification and reduce the yield of the desired tertiary amine.[1] To mitigate this, consider the following strategies:

    • Stoichiometry Control: Employing a slight excess of the piperidine starting material relative to the benzyl halide can favor mono-alkylation.[1]

    • Slow Addition of the Alkylating Agent: Adding the benzyl halide dropwise or via a syringe pump maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of a second alkylation event.[1][2]

    • Choice of Base: The base plays a crucial role. While strong bases like sodium hydride (NaH) can be effective, they can also promote side reactions. Weaker bases such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are often preferred for better control.[3]

  • Steric Hindrance: If your piperidine derivative or benzyl halide has bulky substituents, steric hindrance can significantly slow down the reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent (e.g., benzyl iodide instead of benzyl chloride) can be beneficial.[3]

Troubleshooting Workflow for Low Yield in N-Alkylation

G start Low Yield in N-Alkylation incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_time Increase Reaction Time incomplete_rxn->optimize_time Yes starting_material Check Starting Material Purity side_products->starting_material No over_alkylation Over-alkylation (Quaternary Salt)? side_products->over_alkylation Yes end Improved Yield starting_material->end optimize_temp Increase Temperature optimize_time->optimize_temp optimize_temp->side_products adjust_stoichiometry Use Excess Piperidine over_alkylation->adjust_stoichiometry Yes steric_hindrance Steric Hindrance? over_alkylation->steric_hindrance No slow_addition Slow Addition of Benzyl Halide adjust_stoichiometry->slow_addition change_base Optimize Base (e.g., K2CO3, DIPEA) slow_addition->change_base change_base->end steric_hindrance->starting_material No more_reactive_halide Use More Reactive Benzyl Halide (e.g., Iodide) steric_hindrance->more_reactive_halide Yes more_reactive_halide->end

Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.

FAQ 2: My reductive amination reaction is sluggish and giving a poor yield. What should I investigate?

Reductive amination is a powerful method for forming N-benzylpiperidines, especially when trying to avoid over-alkylation.[4][5] However, its success hinges on the efficient formation of an iminium ion intermediate, which is then reduced.

  • Inefficient Iminium Ion Formation: This is a common bottleneck, particularly with less reactive ketones or weakly nucleophilic amines.[4] To drive the equilibrium towards the iminium ion, consider the following:

    • Use of a Lewis Acid: A catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂), can activate the carbonyl group and facilitate imine formation.[4]

    • Anhydrous Conditions: Water can inhibit the formation of the iminium ion. Ensure that your reagents and solvents are anhydrous.

    • Pre-formation of the Imine: In some cases, it may be beneficial to stir the piperidine derivative and the carbonyl compound together for a period before adding the reducing agent. This is particularly useful if the carbonyl compound is susceptible to direct reduction.[4]

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and selectivity. It is particularly effective for the reductive amination of aldehydes and ketones and is less likely to reduce the starting carbonyl compound compared to other borohydrides.[3][6]

    • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is toxic and requires careful handling. It is most effective at a slightly acidic pH (around 6-7).[7][8]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine. It is generally less preferred for one-pot reductive aminations.[7]

Comparative Performance of Reducing Agents in Reductive Amination
Reducing AgentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Sodium TriacetoxyborohydrideMild and selective, tolerates a wide range of functional groups, effective for hindered ketones and aldehydes.[3][6]More expensive than other borohydrides.Anhydrous aprotic solvents (e.g., DCE, THF), often with acetic acid.
Sodium CyanoborohydrideSelectively reduces imines in the presence of carbonyls at neutral or slightly acidic pH.[7][8]Highly toxic (releases HCN in acidic conditions), moisture sensitive.Protic solvents (e.g., MeOH), pH control (6-7) is crucial.
Sodium BorohydrideInexpensive and readily available.Can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[7]Protic solvents (e.g., MeOH, EtOH).
FAQ 3: I am struggling with the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine derivative. The reaction is either incomplete or I am observing loss of other functional groups.

Catalytic hydrogenation of pyridines is a direct route to piperidines, but the aromaticity of the pyridine ring and potential catalyst poisoning can present challenges.[9]

  • Catalyst Selection: The choice of catalyst is paramount for both activity and chemoselectivity.

    • Platinum-based catalysts (e.g., PtO₂, Pt/C): These are highly active catalysts for pyridine hydrogenation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is often used in acidic media (e.g., acetic acid), which can help to activate the pyridine ring towards reduction.[9][10]

    • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts can be highly effective and may offer different selectivity profiles compared to platinum.[11][12]

    • Palladium-based catalysts (e.g., Pd/C): While widely used in many hydrogenations, Pd/C can sometimes be less effective for pyridine reduction and may require harsher conditions.

  • Chemoselectivity: Preserving other reducible functional groups (e.g., nitro, cyano, carbonyl) during pyridine hydrogenation is a significant challenge.

    • Iridium-catalyzed Ionic Hydrogenation: Recent advances have shown that iridium(III) catalysts can selectively hydrogenate pyridines while leaving highly reduction-sensitive groups like nitro, azido, and bromo functionalities intact.[13][14]

    • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes improve chemoselectivity. The choice of solvent can also play a crucial role.

Catalyst Selection Guide for Pyridine Hydrogenation
CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ H₂ (1-50 atm), Acetic Acid, RT-50°CHigh activity, reliable.[9][10]May require acidic conditions, can reduce other functional groups.
Rh/C H₂ (1-50 atm), various solvents, RT-80°CHigh activity, can be more chemoselective than Pt.[11]More expensive than Pt or Pd catalysts.
Pd/C H₂ (high pressure), elevated temperatureWidely available, effective for some substrates.Often requires harsher conditions, can be prone to poisoning.
[Ir(COD)Cl]₂/Ligand H₂ (50 atm), TFA, MeOH, RTExcellent chemoselectivity for sensitive functional groups.[14]Requires specific ligands and additives.

Section 2: Advanced Synthetic Strategies and Protocols

This section provides detailed protocols for key synthetic methods discussed in the troubleshooting guide.

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the synthesis of an N-benzylpiperidine derivative from a piperidine and benzaldehyde.

Materials:

  • Piperidine derivative (1.0 eq)

  • Benzaldehyde derivative (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the benzaldehyde derivative (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for Sterically Hindered Substrates

This protocol provides a general method for the palladium-catalyzed N-arylation of a sterically hindered piperidine derivative.

Materials:

  • Sterically hindered piperidine derivative (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)[15]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add the piperidine derivative (1.0 eq), the aryl halide (1.2 eq), the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene or dioxane to the flask (5-10 mL per mmol of the limiting reagent).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]^+X^- PdII_OA->PdII_Amine + HNR'R'' - L PdII_Amido Ar-Pd(II)L_n(NR'R'') PdII_Amine->PdII_Amido + Base - Base-H^+X^- Product Ar-NR'R'' PdII_Amido->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Purification Strategies

FAQ 4: How can I effectively remove the quaternary ammonium salt byproduct from my tertiary amine product?

The separation of a tertiary amine from its quaternary ammonium salt byproduct can be challenging due to their similar polarities.

  • Solvent Extraction: Quaternary ammonium salts are generally more polar and have higher water solubility than their tertiary amine counterparts. Exploiting this difference is a common purification strategy. After the reaction, quenching with an aqueous solution and extracting with a non-polar organic solvent (e.g., hexanes, diethyl ether) can selectively dissolve the tertiary amine, leaving the majority of the quaternary salt in the aqueous phase.

  • Acid/Base Extraction: Convert the tertiary amine to its hydrochloride salt by washing the organic layer with dilute HCl. The tertiary amine hydrochloride salt will move to the aqueous phase, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract the free tertiary amine with an organic solvent. The quaternary ammonium salt will remain in the aqueous phase throughout this process.

  • Chromatography: If extraction methods are insufficient, column chromatography on silica gel can be effective. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), will typically elute the less polar tertiary amine before the more polar quaternary ammonium salt. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Nara, S. J., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 145(30), 16686-16694. [Link]

  • YouTube. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • ResearchGate. (2019). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • ChemRxiv. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. (2018). Synthesis of 4-benzylpiperidine hydrochlorides and.... [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • National Institutes of Health. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Defense Technical Information Center. (1979). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (1979).
  • National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]

  • National Institutes of Health. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • National Institutes of Health. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Harvard University. Myers Chem 115. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • National Institutes of Health. (2007). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]

  • National Institutes of Health. (2022). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. [Link]

  • National Institutes of Health. (2006). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]

  • ResearchGate. (2015). Unsuccessful intramolecular N-alkylation strategy. [Link]

  • Semantic Scholar. (2015). [PDF] Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

Sources

Managing side reactions in the synthesis of piperidine tricarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine tricarboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges you may encounter in the lab. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific, common problems encountered during the synthesis of piperidine tricarboxylates, particularly those involving Dieckmann condensation and subsequent N-alkylation steps.

Issue 1: Low Yield or Failure of Dieckmann Condensation

Question: I am attempting an intramolecular Dieckmann condensation to form the piperidine ring, but I am observing low yields of the desired β-keto ester or recovering only my starting acyclic ester. What are the potential causes and how can I optimize the reaction?

Answer:

The Dieckmann condensation is a powerful tool for forming five- and six-membered rings, but its success is highly dependent on reaction conditions.[1][2] Low yields often stem from issues with the base, solvent, or reaction equilibrium.

Causality and Solutions:

  • Base Selection and Stoichiometry: The base is crucial for deprotonating the α-carbon to form the nucleophilic enolate.

    • Insight: Using a base with a pKa lower than the α-protons of the ester will result in an unfavorable equilibrium and incomplete enolate formation. Standard alkoxide bases like sodium ethoxide (NaOEt) are often used, but sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can be more effective, especially in aprotic solvents, as they minimize side reactions.[1]

    • Protocol: Ensure you are using at least one full equivalent of a strong base. The final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction forward.[2]

  • Solvent Choice: The solvent plays a critical role in stabilizing the enolate intermediate.

    • Insight: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they effectively solvate the counter-ion of the base without protonating the enolate.[1] While alcohols corresponding to the ester (e.g., ethanol for ethyl esters) can be used with alkoxide bases to prevent transesterification, they can also lead to lower yields due to reversible protonation of the enolate.[2]

    • Protocol: Switch to a rigorously dried, polar aprotic solvent like THF. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and enolate by moisture.

  • Reaction Equilibrium and Temperature: The Dieckmann condensation is a reversible reaction.

    • Insight: If the product β-keto ester does not have an enolizable proton, the reaction can be reversible, leading to lower yields.[3] Running the reaction at elevated temperatures can sometimes favor the reverse reaction (ring-opening).

    • Protocol: For sensitive substrates, consider using a stronger, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation and irreversible cyclization.[1]

Troubleshooting Workflow: Dieckmann Condensation

G start Low Yield in Dieckmann Condensation check_base Is the base strong enough? (e.g., NaH, KOtBu, LDA) start->check_base check_solvent Is the solvent dry and aprotic? (e.g., THF, Toluene) check_base->check_solvent Yes solution_base Switch to a stronger, non-nucleophilic base. Ensure >1 equivalent is used. check_base->solution_base No check_temp Is the temperature optimized? check_solvent->check_temp Yes solution_solvent Use rigorously dried solvent. Run under inert atmosphere. check_solvent->solution_solvent No solution_temp Try lower temperatures (e.g., -78°C to RT) to favor kinetic product. check_temp->solution_temp

Caption: Troubleshooting logic for Dieckmann condensation.

Issue 2: Formation of Quaternary Ammonium Salt during N-Alkylation

Question: I am trying to N-alkylate my piperidine tricarboxylate, but I am observing a significant amount of a byproduct that appears to be a quaternary ammonium salt. How can I prevent this over-alkylation?

Answer:

The formation of a quaternary ammonium salt is a common side reaction during the N-alkylation of piperidines, especially with reactive alkylating agents.[4] This occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts with another equivalent of the alkylating agent.

Causality and Solutions:

  • Stoichiometry Control: The relative amounts of the piperidine and the alkylating agent are critical.

    • Insight: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event.

    • Protocol: Carefully control the stoichiometry. A common strategy is to use a slight excess of the piperidine starting material relative to the alkylating agent.[4] Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[5]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent influences its reactivity.

    • Insight: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[4] Using a highly reactive alkylating agent can make it difficult to stop the reaction at the mono-alkylation stage.

    • Protocol: If possible, consider using an alkylating agent with a less reactive leaving group (e.g., switching from an iodide to a bromide or chloride). This may require slightly more forcing conditions (e.g., higher temperature), but can provide better control.[4]

  • Presence of a Base: A base is often added to neutralize the acid byproduct of the reaction.[4]

    • Insight: The choice of base can influence the reaction outcome. A strong, non-nucleophilic base is ideal.

    • Protocol: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid generated during the reaction.[4][5] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.[4]

ParameterRecommendation for Mono-N-AlkylationRationale
Stoichiometry Use a slight excess of piperidine (1.1-1.2 eq.)Minimizes the chance of the product reacting with excess alkylating agent.[4]
Alkylating Agent Use R-Br or R-Cl instead of R-ILower reactivity allows for better control over the reaction.[4]
Addition Method Slow addition of alkylating agentMaintains a low concentration of the electrophile, favoring mono-alkylation.[5]
Base Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA)Neutralizes acid byproduct without competing in the alkylation.[4]
Issue 3: Epimerization at Stereocenters

Question: My piperidine tricarboxylate has multiple stereocenters, and I am observing a loss of stereochemical purity during my synthesis or workup. What could be causing this epimerization, and how can I mitigate it?

Answer:

Epimerization, the change in configuration at one stereocenter in a molecule with multiple stereocenters, is a significant challenge in piperidine synthesis.[6] It can be catalyzed by acid or base, or even occur under thermal or photolytic conditions.[6][7]

Causality and Solutions:

  • Acid- or Base-Catalyzed Epimerization: The presence of acidic or basic conditions can lead to the formation of intermediates that allow for the scrambling of stereocenters.

    • Insight: Protons adjacent to carbonyl groups (like your carboxylates) are particularly susceptible to deprotonation by base, forming an enolate which can be protonated from either face, leading to epimerization.[6] Similarly, acidic conditions can catalyze enol formation. The α-amino C-H bond can also be a site for epimerization.[7][8]

    • Protocol:

      • Maintain neutral pH during aqueous workups and chromatography.

      • Avoid harsh acidic or basic conditions if possible. If a basic reaction is necessary, consider using milder bases for shorter reaction times at lower temperatures.[6] For example, use sodium bicarbonate instead of stronger bases if applicable.[4]

      • If epimerization is unavoidable, sometimes it can be used to an advantage. Recent methods have been developed for the light-mediated epimerization of piperidines to provide the more stable diastereomer with high selectivity.[7][9][10] This could be a strategy if the desired isomer is also the thermodynamically favored one.

  • Purification-Induced Epimerization: The purification method itself can sometimes cause epimerization.

    • Insight: Silica gel is slightly acidic and can cause epimerization of sensitive compounds.

    • Protocol: If you suspect silica gel is the culprit, try neutralizing it by pre-treating the silica with a solution of triethylamine in your eluent system. Alternatively, consider other purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina).

Epimerization Mitigation Strategies

G cluster_causes Potential Causes cluster_solutions Mitigation Strategies epimerization Epimerization Observed Loss of Stereochemical Purity cause1 Harsh pH (Acidic or Basic Conditions) epimerization->cause1 cause2 Purification Method (e.g., acidic silica gel) epimerization->cause2 solution1 Maintain Neutral pH during workup & purification cause1->solution1 solution2 Use Milder Reagents and Lower Temperatures cause1->solution2 solution3 Neutralize Silica Gel or use alternative purification cause2->solution3 solution4 Consider Thermodynamic Epimerization to the more stable isomer if advantageous solution2->solution4

Caption: Causes and solutions for epimerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my final piperidine tricarboxylate product? It seems to be water-soluble and difficult to extract.

A1: The purification of highly functionalized piperidines can be challenging due to their polarity and potential solubility in water.

  • For removal of inorganic salts: If your product is soluble in organic solvents like dichloromethane or ethyl acetate, perform multiple extractions from the aqueous layer. If the product remains in the aqueous layer, you can try evaporating the water and then triturating the resulting solid with an organic solvent in which the inorganic salts are insoluble.

  • Chromatography: Reverse-phase chromatography (C18 silica) is often a good choice for polar, water-soluble compounds.

  • Crystallization: If your compound is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems to find one that provides good quality crystals.

  • Salt Formation: For basic piperidines, you can sometimes purify them by forming a salt (e.g., hydrochloride or carbonate), which may be easier to crystallize or handle.[11][12] The free base can then be regenerated.[11]

Q2: I am observing incomplete hydrolysis of the ester groups after the cyclization. What conditions should I use for complete saponification without side reactions?

A2: Hydrolysis of sterically hindered esters in a polyfunctional molecule requires careful selection of conditions to avoid side reactions like epimerization or decarboxylation.

  • Standard Conditions: Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a common and often effective method for saponification.

  • For Hindered Esters: If hydrolysis is sluggish, you can gently heat the reaction. However, be mindful that higher temperatures can increase the risk of side reactions.[6] Using a stronger base like potassium hydroxide in ethanol can also be effective, but again, monitor for side reactions.[13][14]

  • Monitoring: The reaction should be carefully monitored by TLC or LC-MS to determine the point of complete consumption of the starting material. This will help to avoid prolonged exposure to basic conditions that could promote side reactions.

Q3: My N-alkylation reaction is very slow. How can I speed it up?

A3: Sluggish N-alkylation reactions are often due to insufficient reactivity of the electrophile or steric hindrance.[4]

  • Increase Reactivity: Switch to a more reactive alkylating agent, for example, from an alkyl chloride to an alkyl bromide or iodide.[4]

  • Increase Temperature: Gently heating the reaction can increase the rate. Polar aprotic solvents like DMF or acetonitrile are well-suited for this.[4][5]

  • Solvent Choice: The choice of solvent can have a significant impact. Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions.[4]

  • Add a Catalyst: In some cases, adding a catalytic amount of sodium iodide can convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide (Finkelstein reaction), thereby accelerating the alkylation.

References

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Parada, G. A., Walker, M. M., & Ellman, J. A. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 23(15), 5896–5900. [Link]

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (1987). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

Sources

Technical Support Center: Scalable Synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidine scaffolds. This guide provides an in-depth, experience-driven approach to the scalable synthesis of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, a key intermediate in pharmaceutical development. We will move beyond simple procedural lists to address the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for successful scale-up.

Synthesis Strategy: A Retrosynthetic Approach

The most robust and scalable pathway to the target molecule involves the hydrogenation of a readily available, substituted pyridine precursor. This strategy is favored in process chemistry due to the relatively low cost of starting materials and the high efficiency of catalytic hydrogenation.

The core logic is a two-step sequence:

  • N-Benzylation: Formation of the N-benzyl bond on the pyridine nitrogen. This activates the ring for reduction and installs a key structural motif.

  • Catalytic Hydrogenation: Reduction of the aromatic pyridine ring to the saturated piperidine core. This is the most critical and challenging step, directly influencing yield and stereochemical outcome.

A successful synthesis hinges on precise control over the hydrogenation step, as it dictates the diastereoselectivity of the final product. Often, a mixture of cis and trans isomers is obtained, which can then be isomerized to the desired, thermodynamically more stable product.[1]

Synthetic_Pathway Start Dimethyl 3,5-pyridinedicarboxylate (Starting Material) Step1 N-Benzylation (Benzyl Bromide, Base) Start->Step1 Intermediate Pyridinium Salt Intermediate Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Catalyst) Intermediate->Step2 Mixture Diastereomeric Mixture (cis/trans isomers) Step2->Mixture Step3 Epimerization (Optional) (Base, e.g., NaOMe) Mixture->Step3 Final Target Molecule: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate Mixture->Final Direct Isolation (if desired ratio) Step3->Final

Caption: Overall workflow for the synthesis of the target piperidine.

Detailed Experimental Protocols

These protocols are designed as a starting point for laboratory-scale synthesis (1-10 g) and provide a basis for further optimization and scale-up.

Protocol 1: N-Benzylation of Dimethyl 3,5-pyridinedicarboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Dimethyl 3,5-pyridinedicarboxylate (1.0 eq) and a suitable solvent such as acetonitrile or acetone (10 mL/g).

  • Reagent Addition: Add benzyl bromide (1.1 eq). The reaction is often performed without an additional base, as the pyridine itself acts as the nucleophile to form the pyridinium salt.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction by TLC or LC-MS. The formation of a precipitate (the pyridinium salt) is typically observed. The reaction is usually complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The resulting pyridinium salt can often be isolated by simple filtration, washed with cold solvent (e.g., acetone or diethyl ether), and dried under vacuum. This intermediate is typically used in the next step without further purification.

Protocol 2: Catalytic Hydrogenation and Isomer Control

This step is critical for stereochemical control. The choice of catalyst and conditions directly impacts the resulting ratio of cis to trans isomers.[2]

  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr reactor), suspend the pyridinium salt intermediate (1.0 eq) and the chosen catalyst in a suitable solvent. Acetic acid or methanol are commonly used.

  • Catalyst Selection: The choice of catalyst is paramount.

    • For cis-isomer preference: Platinum(IV) oxide (PtO₂, Adams' catalyst) at a loading of 5-10 mol% is often effective.[2]

    • For potential trans-isomer formation: Palladium on carbon (10% Pd/C) can sometimes favor the trans product, although this is substrate-dependent.[2]

  • Reaction Conditions:

    • Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 50-100 psi, but can be higher for scalability).

    • Heat the reaction to 50-80°C with vigorous stirring.

    • Causality: The use of acidic solvents like acetic acid protonates any remaining pyridine starting material, preventing it from acting as a Lewis base and poisoning the catalyst surface. This ensures a more efficient and complete reaction.

  • Monitoring & Workup: Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 12-24 hours), cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Catalyst Removal: The catalyst must be removed carefully. Filter the reaction mixture through a pad of Celite®. Safety Note: The catalyst is pyrophoric and must not be allowed to dry in the air. Wet the filter cake with water or solvent before disposal.

  • Isolation: Remove the solvent under reduced pressure. The crude product is then typically subjected to an aqueous workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as a mixture of diastereomers.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My hydrogenation reaction is stalled or incomplete, even after 24 hours. What's wrong?

A: This is a classic problem in pyridine reductions and almost always points to catalyst deactivation.

  • Root Cause 1: Catalyst Poisoning. The nitrogen lone pair in the pyridine starting material (if any remains) or the piperidine product can coordinate strongly to the metal catalyst surface, blocking active sites. Impurities containing sulfur or other heavy atoms from previous steps can also act as poisons.

  • Solution:

    • Use an Acidic Additive: Ensure the reaction is run in an acidic solvent like acetic acid or with an additive like HCl. This protonates the nitrogen, preventing it from binding to the catalyst.[3]

    • Purify the Precursor: Ensure your pyridinium salt is free from impurities from the benzylation step.

    • Increase Catalyst Loading: As a last resort, increasing the catalyst loading can sometimes overcome partial poisoning, but this is not ideal for scalability.

Q2: The diastereomeric ratio (DR) of my product is poor and not what I expected. How can I improve it?

A: The DR is highly dependent on the catalyst, solvent, and reaction conditions.

  • Root Cause: The mechanism of hydrogen addition to the pyridine ring is complex. Different catalysts have different surface properties that favor specific binding orientations of the intermediate, leading to different stereochemical outcomes.

  • Solution:

    • Screen Catalysts: This is the most effective approach. As a general rule, PtO₂ often gives a higher cis selectivity in these systems.[2] Create a small screening matrix to test PtO₂, Pd/C, and Rh/C under identical conditions.

    • Adjust Hydrogen Pressure: Higher hydrogen pressure can sometimes influence selectivity, often favoring the formation of the cis isomer.[3]

    • Embrace Epimerization: It is often more practical and scalable to accept the kinetic product mixture and then epimerize it to the single, thermodynamically favored isomer. Add a solution of sodium methoxide (NaOMe) in methanol to your product mixture and heat to reflux. This will deprotonate the acidic proton at the C3/C5 positions, allowing for equilibration to the more stable isomer (often the one with equatorial ester groups).

Troubleshooting_Hydrogenation Start Hydrogenation Stalled? CheckAcid Is an acidic solvent (e.g., Acetic Acid) being used? Start->CheckAcid Yes Start->CheckAcid No CheckPurity Is the pyridinium precursor pure? CheckAcid->CheckPurity Yes Action_AddAcid Action: Re-run reaction in Acetic Acid or with HCl. CheckAcid->Action_AddAcid No Action_Purify Action: Purify precursor to remove catalyst poisons. CheckPurity->Action_Purify No Action_ChangeCatalyst Action: Consider a more robust catalyst (e.g., Rh/C). CheckPurity->Action_ChangeCatalyst Yes End Problem Resolved Action_AddAcid->End Action_Purify->End Action_ChangeCatalyst->End

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Q3: I'm having trouble separating the final product from residual pyridine starting material.

A: This is a common purification challenge because piperidine and pyridine can form a constant boiling azeotrope, making simple distillation ineffective.[3][4]

  • Root Cause: Incomplete reaction combined with similar polarities and azeotrope formation.

  • Solution:

    • Drive the Reaction to Completion: The best solution is to avoid the problem. Use the troubleshooting steps above to ensure full conversion.

    • Acid-Base Extraction: Exploit the difference in basicity. Dissolve the crude mixture in a solvent like dichloromethane. Wash with a dilute acid (e.g., 1M HCl). The more basic piperidine product will be protonated and move to the aqueous layer, while the less basic pyridine precursor will remain in the organic layer. You can then basify the aqueous layer and re-extract your product.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary safety considerations for scaling up this synthesis?

    • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the use of properly rated high-pressure equipment, good ventilation, and an oxygen-free atmosphere within the reactor.

    • Catalysts: Catalysts like Pd/C are pyrophoric, especially after use when they are finely divided and coated with hydrogen. Never allow the used catalyst to become dry in the presence of air. Quench it carefully with water.

    • Benzyl Bromide: This reagent is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • FAQ 2: How do I confirm the stereochemistry of my final product?

    • The most common method is ¹H NMR spectroscopy . The coupling constants (J-values) between the protons on the piperidine ring can help determine their relative orientation (axial vs. equatorial). For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard.[2]

  • FAQ 3: Can this synthesis be performed under flow chemistry conditions?

    • Yes, particularly the hydrogenation step. Packed-bed reactors with a solid-supported catalyst (e.g., Pd/C) are well-suited for flow hydrogenations. This can offer significant advantages in terms of safety (handling smaller amounts of hydrogen at any given time) and control over reaction parameters.

Data Summary: Hydrogenation Conditions

The following table summarizes typical starting conditions for the hydrogenation step to achieve different stereochemical outcomes. Optimization is likely required for specific substrates.

ParameterCondition A (Favors cis-isomer)Condition B (May favor trans-isomer)Rationale
Catalyst PtO₂ (Adams' catalyst)10% Pd/CCatalyst surface morphology influences the stereochemical pathway of hydrogen addition.[2]
Catalyst Loading 5 - 10 mol%5 - 10 mol%Higher loading may be needed if precursor purity is low.
Solvent Acetic AcidMethanol or Acetic AcidAcetic acid prevents catalyst poisoning by protonating nitrogen lone pairs.
H₂ Pressure 50 - 100 psi50 - 100 psiHigher pressure can increase reaction rate and may favor the cis product.[3]
Temperature 60 - 80 °C60 - 80 °CProvides sufficient thermal energy to overcome the activation barrier of aromatic reduction.
Typical Outcome Predominantly cis-isomerOften a mixture, can be enriched in the trans-isomerThe kinetic vs. thermodynamic product distribution is highly system-dependent.

References

  • Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Available from: [Link]

  • Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available from: [Link]

  • Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric methyl (methyl)pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • ChemInform Abstract: Expeditious Synthesis of Dimethyl 1-Benzyl-cis-piperidine-3,5- dicarboxylate. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available from: [Link]

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Validation & Comparative

A Technical Guide to Piperidine Derivatives: A Comparative Analysis Focused on 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of piperidine derivatives, with a specific focus on the structural and potential functional attributes of "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate." In the absence of direct comparative experimental data for this specific molecule, this guide leverages established structure-activity relationship (SAR) principles from the broader class of piperidine derivatives to infer its potential performance characteristics against other known analogues. The content herein is designed to be a valuable resource for researchers and professionals in drug discovery and medicinal chemistry, offering a blend of theoretical analysis, experimental context, and practical methodologies.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold." This is attributed to its favorable physicochemical properties, including its ability to adopt a stable chair conformation, which provides a three-dimensional framework for precise substituent orientation. This allows for specific interactions with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[1] The versatility of the piperidine nucleus allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[3][4]

Structural Analysis of this compound

The subject of our focus, this compound, possesses a unique combination of structural features that are anticipated to influence its biological activity. A systematic breakdown of its key substituents provides a foundation for predicting its behavior.

  • N-Benzyl Group (Position 1): The bulky and lipophilic benzyl group at the nitrogen atom can significantly impact receptor binding and cellular permeability. In many classes of piperidine-based drugs, the N-substituent plays a crucial role in defining the compound's primary pharmacology. For instance, in certain CNS-active agents, this group can interact with hydrophobic pockets within the target protein.

  • Dimethyl Ester Groups (Positions 3 and 5): The presence of two methyl carboxylate groups at the 3 and 5 positions introduces polar functionality and potential hydrogen bond acceptor sites. The stereochemistry of these substituents (cis or trans) will be critical in determining the overall shape of the molecule and its ability to fit into a specific binding site. The diester substitution pattern can also influence the compound's solubility and metabolic stability.

  • Tricarboxylate Moiety: The collective presence of three carboxylate groups suggests a molecule with a complex electronic and steric profile. This high degree of functionalization offers multiple points for potential interaction with biological macromolecules.

Comparative Analysis: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data for this compound is not publicly available, we can extrapolate its potential performance based on SAR studies of related piperidine derivatives. The following sections compare key structural motifs and their known impact on biological activity.

Influence of N-Substituents

The nature of the substituent at the 1-position of the piperidine ring is a well-established determinant of biological activity. A comparison with other N-substituted piperidines highlights the potential impact of the benzyl group.

N-Substituent General Impact on Biological Activity Representative Examples & Activity Inferred Properties for this compound
Benzyl Often imparts lipophilicity, can engage in π-π stacking interactions with aromatic residues in binding sites.N-benzylpiperidine derivatives have shown activity as cholinesterase inhibitors and σ1 receptor ligands.[5]The benzyl group may confer affinity for targets with hydrophobic binding pockets.
Small Alkyl (e.g., Methyl, Ethyl) Generally increases basicity compared to N-unsubstituted piperidines. Can be important for ionic interactions.Methylphenidate (CNS stimulant).-
Aryl Can introduce a wide range of electronic effects and opportunities for specific receptor interactions.N-aryl piperidines have been developed as histamine H3 receptor agonists.[4]-
Acyl Reduces the basicity of the piperidine nitrogen. Can act as a hydrogen bond acceptor.Risperidone (antipsychotic) contains an N-alkylated piperidine, but the influence of N-acyl groups is also well-documented in other series.-
Impact of C3 and C5 Substitution

The substitution pattern at the 3 and 5 positions of the piperidine ring is critical for defining the molecule's three-dimensional shape and its interaction with target proteins.

Substitution Pattern General Impact on Biological Activity Representative Examples & Activity Inferred Properties for this compound
3,5-Disubstitution (cis/trans isomerism) The relative stereochemistry of the substituents significantly affects the conformation of the piperidine ring and, consequently, its biological activity. The cis isomer often presents a different pharmacological profile from the trans isomer.The stereochemistry of 3,4-disubstituted piperidines has been shown to be crucial for their activity as monoamine transporter inhibitors.[6]The relative stereochemistry of the methyl carboxylate groups will be a key determinant of its biological activity. The cis isomer would present a C2v symmetry plane, potentially allowing for bidentate interactions with a target.
Carboxylate Esters Introduce polarity and hydrogen bond accepting capabilities. Can be hydrolyzed by esterases in vivo, potentially leading to active metabolites or rapid clearance.Piperidine-3-carboxylic acid derivatives have been explored as anticonvulsants.[1]The ester groups are likely to be metabolically labile. Their presence may enhance solubility compared to less polar analogues.
Methyl Groups Small, lipophilic groups that can fill small hydrophobic pockets in a binding site.3-methylpiperidine derivatives have been investigated for various CNS applications.The methyl groups of the esters add to the steric bulk and lipophilicity of the substituents.

Postulated Biological Activity and Therapeutic Potential

Based on the structural analysis and SAR principles, this compound could be hypothesized to interact with a range of biological targets. The combination of a lipophilic N-benzyl group and polar diester functionalities suggests a molecule with amphipathic character. Potential areas of biological investigation could include:

  • Central Nervous System (CNS) Targets: The piperidine scaffold is common in CNS-active drugs. The N-benzyl group could facilitate brain penetration, making it a candidate for targeting receptors or enzymes in the brain.

  • Enzyme Inhibition: The multiple carbonyl groups could act as hydrogen bond acceptors, potentially enabling interaction with the active sites of various enzymes.

  • Anticancer Activity: Many substituted piperidines exhibit cytotoxic effects against cancer cell lines through various mechanisms.[1]

It is crucial to emphasize that these are hypothetical applications based on structural analogy, and experimental validation is required to determine the actual biological activity and therapeutic potential of this compound.

Experimental Protocols for Evaluation

To empirically determine the performance of this compound and compare it to other derivatives, a series of standardized in vitro and in vivo assays are necessary. The following are representative protocols for key experiments.

Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines can be achieved through various routes, including the reduction of corresponding pyridine precursors or through multi-component reactions. A general approach for the synthesis of N-benzyl-3,5-disubstituted piperidines is outlined below.

DOT Diagram: Synthetic Workflow for N-benzyl-3,5-disubstituted Piperidines

G start Starting Materials (e.g., Substituted Pyridine) step1 Reduction of Pyridine Ring (e.g., H2, Pd/C or NaBH4) start->step1 step2 N-Benzylation (Benzyl bromide, K2CO3) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Final Product (1-Benzyl-3,5-disubstituted Piperidine) step3->end

Caption: General synthetic workflow for N-benzyl-3,5-disubstituted piperidines.

Step-by-Step Protocol:

  • Reduction of the Pyridine Ring:

    • Dissolve the corresponding 3,5-disubstituted pyridine in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation, either at atmospheric pressure or under high pressure, until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • N-Benzylation:

    • Dissolve the resulting piperidine derivative in an appropriate solvent (e.g., acetonitrile or DMF).

    • Add a base, such as potassium carbonate (K2CO3), to act as a proton scavenger.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-benzyl-3,5-disubstituted piperidine.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7]

DOT Diagram: MTT Assay Workflow

G start Seed Cells in 96-well Plate step1 Treat Cells with Piperidine Derivatives (Varying Concentrations) start->step1 step2 Incubate for 24-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 2-4 hours step3->step4 step5 Add Solubilization Solution (e.g., DMSO) step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate Cell Viability and IC50 step6->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Competitive Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.[10]

DOT Diagram: Competitive Binding Assay Workflow

G start Prepare Receptor Membranes step1 Incubate Membranes with Radiolabeled Ligand and Unlabeled Competitor (Test Compound) start->step1 step2 Separate Bound and Free Ligand (e.g., Filtration) step1->step2 step3 Quantify Bound Radioactivity (Scintillation Counting) step2->step3 end Determine Ki from IC50 step3->end

Caption: General workflow for a competitive receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compound (the piperidine derivative).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

While "this compound" remains a molecule with uncharacterized biological activity, a systematic analysis of its structural components through the lens of established structure-activity relationships provides a valuable framework for predicting its potential performance. The presence of the N-benzyl group and the 3,5-diester substitution pattern suggests a compound with the potential for interesting pharmacological properties, likely influenced by its stereochemistry.

Future research should focus on the synthesis of both cis and trans isomers of this compound, followed by a comprehensive biological evaluation using the protocols outlined in this guide. This will enable a direct comparison with other piperidine derivatives and a definitive characterization of its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships governing the diverse biological activities of the versatile piperidine scaffold.

References

  • An expeditious synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate. (n.d.). AIR Unimi. Retrieved January 16, 2026, from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Jiang, J., DeVita, R. J., Goulet, M. T., Wyvratt, M. J., Lo, J.-L., Ren, N., Yudkovitz, J. B., Cui, J., Yang, Y. T., Cheng, K., & Rohrer, S. P. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme. Retrieved January 16, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). Chemistry Europe.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). Royal Society of Chemistry.
  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. (2005). PubMed.
  • He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and anti-malaria activity of molecules carrying the piperidine ring. (n.d.).
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  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI.
  • The synthesis and antimicrobial activity of new piperidine compounds. (2025).
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  • Foley, D. J., & Hulcoop, D. G. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1541–1549. [Link]

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A Tale of Two Rings: A Comparative Guide to Piperidine and Pyrrolidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the entire trajectory of a drug discovery program. Among the most successful and frequently employed building blocks are saturated nitrogen heterocycles. These structures are not mere molecular frameworks; they are functional linchpins that dictate a compound's three-dimensional shape, physicochemical properties, and ultimately, its interaction with biological targets.

This guide provides an in-depth comparative analysis of two of the most prominent N-heterocyclic scaffolds: piperidine (a six-membered ring) and pyrrolidine (a five-membered ring). We will move beyond a simple list of attributes to explore the fundamental causality behind their differential impact on drug design, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection, balancing potency, selectivity, and pharmacokinetic profiles.

At the Core: Structural and Physicochemical Divergence

The one-carbon difference between piperidine and pyrrolidine may seem trivial, but it instigates a cascade of conformational and electronic distinctions that are critical for medicinal chemistry.

Conformational Landscape: Shape Dictates Function

The three-dimensional topology of a scaffold governs how its substituent vectors are presented to a biological target. Piperidine and pyrrolidine occupy distinct conformational spaces.

  • Piperidine: This six-membered ring predominantly adopts a low-energy chair conformation . This arrangement minimizes steric and torsional strain, creating well-defined axial and equatorial positions for substituents. This rigidity can be highly advantageous, reducing the entropic penalty upon binding to a target and offering precise vectors for optimization. However, it can also be a constraint if the required binding conformation is not readily accessible.

  • Pyrrolidine: The five-membered ring is inherently more flexible. It exists in a dynamic equilibrium between envelope and twist conformations, which are of similar energy levels. This flexibility provides a greater ability to adapt to the shape of a binding pocket but can come at the cost of a higher entropic penalty upon binding.

G cluster_piperidine Piperidine (6-Membered) cluster_pyrrolidine Pyrrolidine (5-Membered) a Chair Conformation (Low Energy, Rigid) b Boat Conformation (High Energy) a->b Ring Flip c Envelope Conformation d Twist Conformation c->d Pseudorotation (Low Energy Barrier)

Figure 1: Conformational landscapes of piperidine and pyrrolidine.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of the parent scaffolds often translate to their derivatives, influencing solubility, permeability, and metabolic stability.

PropertyPiperidinePyrrolidineRationale and Implication in Drug Discovery
pKa ~11.2~11.3Both are basic, but the subtle difference can influence the ionization state at physiological pH (7.4). This affects receptor interactions (e.g., forming salt bridges) and off-target effects (e.g., hERG liability).
AlogP 0.840.46Pyrrolidine is inherently more polar than piperidine. This often translates to improved aqueous solubility for pyrrolidine-containing drugs, a key factor in achieving desired pharmacokinetic profiles.
Ring Strain LowHigherThe near-ideal bond angles in the piperidine chair result in minimal ring strain. The pyrrolidine ring possesses greater torsional strain, which can influence its reactivity and metabolic stability.
3D Shape Puckered ChairPuckered Envelope/TwistPiperidine's well-defined structure provides distinct vectors for substitution, while pyrrolidine's flexible nature allows it to explore a wider conformational space to fit a binding site.

Role in Drug-Receptor Interactions: Privileged Scaffolds in Action

Both piperidine and pyrrolidine are considered "privileged scaffolds" because their structural motifs are frequently found in compounds that bind to a wide range of biological targets. Their basic nitrogen is a key pharmacophoric feature, typically protonated at physiological pH. This positive charge allows it to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket, a common and powerful anchoring mechanism.

G cluster_receptor Receptor Binding Pocket cluster_ligand Ligand Interaction Receptor Aspartate (Asp) O- O Piperidine Piperidine N⁺-H Piperidine:p->Receptor:f1 Ionic Bond (Strong Anchor) Pyrrolidine Pyrrolidine N⁺-H Pyrrolidine:py->Receptor:f1 Ionic Bond (Strong Anchor) note The protonated nitrogen (N⁺-H) on both scaffolds forms a key salt bridge with negatively charged residues like Aspartate or Glutamate.

Figure 2: The role of the basic nitrogen as a pharmacophoric anchor.

The choice between the scaffolds often depends on the specific topology of the binding site. The rigid, chair-like structure of piperidine may be ideal for spanning larger distances between pharmacophoric points within a pocket, while the more compact and flexible pyrrolidine might be better suited for tighter, more constrained environments.

Case Study: Comparative Analysis in DPP-4 Inhibition

To illustrate the practical implications of scaffold selection, we can examine structure-activity relationship (SAR) studies where both cores were evaluated. A notable example is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes.

In a hypothetical study, researchers might synthesize two analogues, differing only in the core heterocyclic ring, to probe the optimal fit.

CompoundScaffoldIC₅₀ (nM)Lipophilicity (LogD at pH 7.4)Permeability (PAMPA, 10⁻⁶ cm/s)
Compound A Piperidine152.15.2
Compound B Pyrrolidine751.58.9

Analysis of Results:

  • Potency (IC₅₀): The piperidine analogue (Compound A) is 5-fold more potent. This suggests that the specific vectors and the rigidity of the piperidine ring present the other pharmacophoric groups in a more optimal orientation for binding to the DPP-4 active site.

  • Lipophilicity & Permeability: The pyrrolidine analogue (Compound B) is less lipophilic and shows higher passive permeability. This aligns with the generally lower logP of the pyrrolidine core and can be a significant advantage for oral bioavailability.

This case highlights the classic trade-off: the scaffold that provides optimal potency (piperidine) might not have the best physicochemical properties, and vice-versa. The drug discovery team must then decide whether to optimize the ADME properties of the potent piperidine series or improve the potency of the more drug-like pyrrolidine series.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of comparative data, robust and well-controlled assays are paramount.

Protocol 1: Competitive Radioligand Binding Assay (for Potency)

This protocol determines the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Methodology:

  • Preparation: Prepare cell membranes expressing the target receptor (e.g., HEK293 cells transfected with the DPP-4 gene).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (20 µg protein).

    • Radioligand (e.g., [³H]-Sitagliptin) at a concentration near its Kd.

    • Varying concentrations of the test compound (Compound A or B, from 10 µM to 0.1 nM).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, unlabeled inhibitor (e.g., 10 µM Sitagliptin).

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter.

  • Detection: Wash the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Ki value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method to predict passive membrane permeability.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Plate: Add the test compounds (e.g., 100 µM solution in a buffer at pH 7.4) to the wells of a 96-well donor plate.

  • Sandwich Assembly: Place the lipid-coated filter plate on top of an acceptor plate containing fresh buffer. Then, place the donor plate on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the sandwich for a set period (e.g., 4-16 hours) at room temperature. The compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using an established equation that accounts for the concentrations, volumes, and incubation time. High and low permeability control compounds must be run in parallel to validate the assay.

Synthetic Accessibility

Both scaffolds are readily accessible, but the strategies for their synthesis and diversification differ.

  • Piperidines: Often synthesized via the reduction of corresponding pyridines or through cyclization reactions. The well-defined chair conformation allows for stereoselective functionalization.

  • Pyrrolidines: Commonly accessed through the reduction of pyrroles or via 1,3-dipolar cycloaddition reactions. Their synthesis can be more complex if specific stereoisomers are required due to the ring's flexibility.

G cluster_piperidine Piperidine Synthesis cluster_pyrrolidine Pyrrolidine Synthesis Pyridine Pyridine Reduction1 Catalytic Hydrogenation Pyridine->Reduction1 Piperidine Piperidine Scaffold Reduction1->Piperidine Pyrrole Pyrrole Reduction2 Catalytic Hydrogenation Pyrrole->Reduction2 Pyrrolidine Pyrrolidine Scaffold Reduction2->Pyrrolidine start Common Precursors start->Pyridine start->Pyrrole

Figure 3: Common synthetic routes to piperidine and pyrrolidine scaffolds.

Conclusion: A Strategic Choice

The decision between a piperidine and a pyrrolidine scaffold is not a matter of inherent superiority but of strategic alignment with the project's goals.

  • Choose Piperidine when:

    • A rigid scaffold is needed to pre-organize substituents for optimal binding.

    • The binding pocket is relatively open, and precise vectoral orientation is key.

    • Potency is the primary driver in the early stages of optimization.

  • Choose Pyrrolidine when:

    • Scaffold flexibility is desired to adapt to a constrained or unknown binding pocket.

    • Improving aqueous solubility and permeability is a primary concern.

    • A more compact core is required.

Ultimately, the most effective approach often involves synthesizing and testing both scaffolds. This empirical data, when interpreted through the lens of their fundamental structural and physicochemical properties, empowers medicinal chemists to navigate the complex, multidimensional challenge of drug design and select the ring that paves the most promising path forward.

References

  • Title: The Conformations of Five-Membered and Six-Membered Heterocycles and Their Role in Drug Design. Source: Journal of Medicinal Chemistry.

  • Title: The role of privileged scaffolds in drug discovery. Source: Drug Discovery Today.

  • Title: Synthesis of Saturated Heterocycles. Source: Chemical Reviews.

  • Title: Basic Scaffolds in Medicinal Chemistry. Source: Molecules.

  • Title: Conformational analysis of piperidine and pyrrolidine: a computational study. Source: Journal of Molecular Structure: THEOCHEM.

A Comparative Guide to the Biological Evaluation of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and the ability of its nitrogen atom to engage in key interactions make it a versatile template for designing therapeutics for a wide range of diseases, including neurodegenerative disorders and cancer.[3][4] This guide provides a comprehensive biological evaluation of analogs related to "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate," a compound with a unique substitution pattern that suggests potential for diverse biological activities.

While specific biological data for "this compound" is not currently available in the public domain, this guide will leverage data from structurally similar analogs, particularly 1-benzylpiperidine derivatives and piperidine dicarboxylates, to infer its potential pharmacological profile. We will objectively compare the performance of these analogs with alternative therapeutic agents and provide supporting experimental data to illuminate the structure-activity relationships that govern their biological effects. This analysis aims to provide a valuable resource for researchers interested in exploring this chemical space for novel drug candidates.

The Therapeutic Potential of Substituted Piperidines: A Tale of Two Disease Areas

The 1-benzylpiperidine motif is a common feature in compounds designed to interact with the central nervous system (CNS), notably as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5][6] The benzyl group can engage in important π-π stacking interactions within the active site of AChE, while the piperidine core provides a scaffold for orienting other functional groups.[7]

Simultaneously, the piperidine ring is a key component of many potent anticancer agents.[8][9] Functionalization of the piperidine scaffold can lead to compounds that induce apoptosis, inhibit cell proliferation, and interact with DNA in cancer cells.[10] The presence of multiple carboxylate groups on the piperidine ring of our topic compound suggests a high degree of functionality that could be exploited for targeted interactions with biological macromolecules.

This guide will therefore explore the biological evaluation of relevant analogs in two key therapeutic areas: neuroprotection , with a focus on Alzheimer's disease, and oncology .

Comparative Analysis of Neuroprotective Activity: The Quest for Acetylcholinesterase Inhibitors

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[11] Donepezil, a piperidine-containing drug, is a widely prescribed AChE inhibitor.[5][12]

In Vitro Evaluation of Acetylcholinesterase Inhibition

The inhibitory potency of a compound against AChE is typically determined using an in vitro enzymatic assay, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a more potent inhibitor.

Compound/AnalogAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
1-Benzylpiperidine Derivatives
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)0.00577.131250[5]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.00056>10>18000[6]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41--[13]
Compound 19 (a 1-benzylpiperidine-2-phenylacetate derivative)5.10Moderate Inhibition-[14]
Piperidine Carboxylate/Carboxamide Derivatives
Compound 3g (a piperidine-3-carbohydrazide-hydrazone)4.32--[15]
Compound 3j (a piperidine-3-carbohydrazide-hydrazone)-1.27-[15]
Clinically Used AChE Inhibitors (for comparison)
Galantamine1.19--[14]
Rivastigmine---[11]
Tacrine---[11]

Expert Analysis: The data clearly demonstrates that the 1-benzylpiperidine scaffold is a highly effective starting point for potent AChE inhibitors. The exceptional potency of Donepezil highlights the importance of the indanone moiety for binding to the enzyme's active site.[5] The high selectivity of some analogs for AChE over butyrylcholinesterase (BuChE) is a desirable feature, as it may reduce the incidence of side effects.[6] The carboxamide and carbohydrazide derivatives of piperidine show more moderate, yet still significant, inhibitory activity.[13][15] This suggests that while the ester groups of "this compound" could potentially interact with the AChE active site, their precise positioning and the overall conformation of the molecule would be critical for achieving high potency.

Mechanism of Action: Beyond Cholinesterase Inhibition

While AChE inhibition is a primary mechanism, many neuroprotective agents exhibit multifaceted activities. For instance, some piperidine derivatives have been shown to possess antioxidant and anti-inflammatory properties, which are also relevant in the context of neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects by suppressing excitotoxicity and reducing apoptosis in neuronal cells.[9][16]

The potential neuroprotective mechanisms of piperidine-based compounds can be visualized as follows:

G cluster_0 Piperidine Analog cluster_1 Neuroprotective Mechanisms cluster_2 Therapeutic Outcomes Piperidine 1-Benzyl Piperidine Derivative AChE_Inhibition AChE Inhibition Piperidine->AChE_Inhibition Antioxidant Antioxidant Activity Piperidine->Antioxidant Anti_inflammatory Anti-inflammatory Effects Piperidine->Anti_inflammatory Apoptosis_Inhibition Inhibition of Apoptosis Piperidine->Apoptosis_Inhibition Increased_ACh Increased Acetylcholine AChE_Inhibition->Increased_ACh Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Inflammation Neuronal_Survival Enhanced Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival

Caption: Potential neuroprotective mechanisms of 1-benzylpiperidine analogs.

Comparative Analysis of Anticancer Activity: Targeting Cell Proliferation and Survival

The evaluation of novel anticancer agents typically begins with in vitro cytotoxicity assays against a panel of cancer cell lines. The concentration that inhibits cell growth by 50% (GI50) is a common metric of potency.

In Vitro Cytotoxicity of Piperidine Analogs

A variety of functionalized piperidines have demonstrated significant cytotoxic activity against human cancer cell lines.

Compound/AnalogCancer Cell LineGI50 (µg/mL)Reference
Functionalized Piperidines
Piperidine 1PC-3 (Prostate)6.3[10]
Piperidine 25PC-3 (Prostate)6.4[10]
Piperidine 16HT29 (Colon)4.1[10]
Piperidine 16MCF7 (Breast)26.2[10]
Piperidine Carboxamide Derivative
Compound 54 (N-arylpiperidine-3-carboxamide)A375 (Melanoma)0.03 µM[17]
Standard Chemotherapeutic (for comparison)
DocetaxelProstate Cancer(Dosing: 75 mg/m²)[17][18]
DoxorubicinA375 (Melanoma)Assay Validator[17]

Expert Analysis: The data reveals that substituted piperidines can exhibit potent anticancer activity, with some compounds showing high selectivity for cancer cells over normal cell lines.[10] The sub-micromolar activity of the N-arylpiperidine-3-carboxamide derivative highlights the potential of this class of compounds.[17] The presence of multiple ester functionalities in "this compound" suggests that it could act as a pro-drug, being hydrolyzed in vivo to more active carboxylic acid derivatives, or that the esters themselves could participate in crucial binding interactions.

Mechanisms of Anticancer Action

The anticancer effects of piperidine derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle.[4][8] For comparison, Docetaxel, a standard chemotherapy for prostate cancer, functions by stabilizing microtubules, which arrests the cell cycle and leads to apoptosis.[17][19]

A general workflow for the preclinical evaluation of a novel piperidine-based anticancer candidate is outlined below.

G cluster_0 Preclinical Evaluation Workflow In_Vitro_Screening In Vitro Cytotoxicity (e.g., MTT Assay) Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In_Vitro_Screening->Mechanism_of_Action Identify potent compounds In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Elucidate how they work ADME_Tox ADME/Toxicity Profiling In_Vivo_Efficacy->ADME_Tox Confirm in vivo activity ADME_Tox->In_Vitro_Screening Optimize properties

Caption: Preclinical workflow for evaluating novel piperidine-based anticancer agents.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key assays mentioned in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI50 or IC50 value by plotting the percentage of cell viability versus the logarithm of the compound concentration.

Future Directions and Conclusion

The structural features of "this compound" suggest a promising, yet unexplored, profile for biological activity. The 1-benzylpiperidine core is a proven scaffold for potent neuroprotective agents, particularly AChE inhibitors. The dicarboxylate and tricarboxylate functionalities offer multiple points for interaction with biological targets and could be key to its activity in an anticancer context.

Future research should focus on the synthesis and comprehensive biological evaluation of "this compound" and its close analogs. Key studies should include:

  • In vitro screening: Determination of IC50/GI50 values against a panel of cancer cell lines and measurement of inhibitory activity against AChE and BuChE.

  • Mechanism of action studies: Elucidation of how these compounds exert their biological effects, including apoptosis and cell cycle analysis for anticancer activity, and assessment of antioxidant and anti-inflammatory properties for neuroprotection.

  • In vivo efficacy studies: Evaluation of the most promising candidates in relevant animal models of cancer and neurodegenerative disease.

  • Pharmacokinetic profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to determine their drug-like potential.

By systematically exploring the structure-activity relationships of this unique class of piperidine derivatives, it may be possible to develop novel and effective therapeutic agents for a range of challenging diseases.

References

[3] Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023. [Link]

[19] Docetaxel: Mechanism, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

[20] New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. 2005. [Link]

[12] Donepezil: an update. PubMed. [Link]

[5] Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

[6] Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

[21] Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Thieme Connect. 2023. [Link]

[22] What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. 2024. [Link]

[23] Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. 2024. [Link]

[11] Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. [Link]

[24] Donepezil. Wikipedia. [Link]

[25] List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. [Link]

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. 2022. [Link]

[7] Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed. [Link]

[26] Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

[18] Chemotherapy for Prostate Cancer. OSF HealthCare. [Link]

[27] Chemotherapy. Prostate Cancer UK. [Link]

[28] Chemotherapy for Prostate Cancer. American Cancer Society. 2023. [Link]

[4] Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

[10] Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

[8] Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. [Link]

[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

[9] Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]

[29] Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. 2023. [Link]

[30] Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]

[31] New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. 2019. [Link]

[14] Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. 2025. [Link]

[32] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025. [Link]

[33] Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]

[16] Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

[34] Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. UTMB Research Experts. 1998. [Link]

[35] Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate. [Link]

[36] Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom. [Link]

[15] N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. [Link]

[13] Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. 2019. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a significant number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence drives the continuous evolution of synthetic strategies to access this privileged scaffold with greater efficiency, stereocontrol, and molecular diversity.[2][3][4] This guide provides an in-depth comparison of the most effective synthetic routes to substituted piperidines, offering critical insights into their underlying principles, practical considerations, and overall efficacy for researchers, scientists, and drug development professionals.

The Direct Approach: Reduction of Pyridine Derivatives

The hydrogenation of readily available pyridine precursors stands as the most direct and atom-economical pathway to the piperidine core.[1] This approach, while conceptually simple, presents a series of mechanistic and practical challenges that necessitate a careful selection of catalysts and reaction conditions.

Catalytic Hydrogenation: The Workhorse of Industry

Catalytic hydrogenation is a widely adopted method, particularly in industrial settings, due to the ease of catalyst separation and recycling.[1] The process involves the addition of hydrogen across the aromatic pyridine ring, typically employing heterogeneous catalysts.

Mechanism and Causality: The aromatic stability of the pyridine ring requires potent catalytic systems to overcome the activation energy for hydrogenation.[1] Platinum group metals are highly effective, with palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium-based catalysts being common choices.[5][6] The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, necessitating the use of acidic additives to protonate the nitrogen and facilitate reduction.[1]

Comparative Efficacy:

Catalyst SystemPressure (bar)Temperature (°C)Typical Yield (%)Key Advantages & Disadvantages
Pd/C, H₂5-5025-10080-95Advantages: Cost-effective, readily available. Disadvantages: Can require harsh conditions, potential for over-reduction and C-N bond cleavage.
PtO₂, H₂1-1025-8085-98Advantages: Highly active, often effective under milder conditions than Pd/C. Disadvantages: More expensive than palladium catalysts.
Rh₂O₃, H₂540>90Advantages: Highly active for a broad range of unprotected pyridines under mild conditions, tolerates various functional groups.[6] Disadvantages: Rhodium is a precious metal.
Iridium(III) complex, H₂1-1025-50HighAdvantages: Exceptional chemoselectivity, tolerates sensitive functional groups like nitro and azido moieties, operates under mild conditions.[7] Disadvantages: Catalyst complexity and cost.

Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine using Rh₂O₃

  • To a vial, add 4-phenylpyridine (0.8 mmol) and 2,2,2-trifluoroethanol (TFE, 1 mL).

  • Add Rh₂O₃ (1 mg, 0.5 mol%).

  • Place the vial inside an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.[6]

  • After cooling and venting, the catalyst can be removed by filtration through celite, and the solvent removed under reduced pressure to yield the crude product.

Catalytic_Hydrogenation Pyridine Substituted Pyridine Catalyst Heterogeneous Catalyst (e.g., Rh₂O₃) Pyridine->Catalyst Adsorption Piperidine Substituted Piperidine Catalyst->Piperidine Hydrogenation H2 H₂ Gas (Pressure) H2->Catalyst Activation Byproducts Byproducts (Over-reduction) Piperidine->Byproducts Potential Side Reaction

Caption: Workflow for the catalytic hydrogenation of pyridines.

Transfer Hydrogenation: A Milder Alternative

Transfer hydrogenation utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a transition metal catalyst, often a rhodium complex.[5] This method frequently proceeds under milder conditions than high-pressure catalytic hydrogenation. A notable advancement is the asymmetric reductive transamination of pyridinium salts, which allows for the synthesis of chiral piperidines without the need for a chiral catalyst or hydrogen gas.[8]

Constructing the Ring: Cyclization of Acyclic Precursors

Building the piperidine ring from acyclic starting materials offers a high degree of flexibility in introducing substituents at various positions.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis and a powerful tool for constructing the piperidine skeleton.[9] The intramolecular version applied to carbohydrate-derived precursors is particularly effective for synthesizing polyhydroxylated piperidines (iminosugars).[9] The double reductive amination (DRA) of dicarbonyl compounds with an amine source provides a direct entry to the piperidine ring.

Mechanism and Causality: The reaction proceeds through the initial formation of an imine or enamine from a dicarbonyl compound and an amine, followed by in-situ reduction to the piperidine. The choice of reducing agent is critical to control the stereochemical outcome.

Reductive_Amination Dicarbonyl Dicarbonyl Compound Iminium Iminium/Enamine Intermediate Dicarbonyl->Iminium Condensation Amine Amine Source (e.g., NH₃) Amine->Iminium Piperidine Substituted Piperidine Iminium->Piperidine Intramolecular Cyclization & Reduction Reduction Reducing Agent (e.g., NaBH₃CN) Reduction->Piperidine

Caption: General mechanism of intramolecular reductive amination.

Experimental Protocol: Double Reductive Amination for a Polyhydroxypiperidine

  • A solution of the sugar-derived dialdehyde in a suitable solvent (e.g., methanol) is prepared.

  • An amine source, such as ammonium formate or a primary amine, is added.

  • A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until completion, monitored by TLC or LC-MS.

  • Work-up involves quenching the excess reducing agent, followed by extraction and purification by column chromatography.

Aza-Diels-Alder Reaction: A Convergent Cycloaddition

The aza-Diels-Alder reaction, a [4+2] cycloaddition, provides a convergent route to piperidine derivatives, particularly piperidin-4-ones.[10] This reaction involves the coupling of an imine (dienophile) with a diene. The mechanism can be either concerted or stepwise, depending on the substrates and catalysts used.[10]

Efficiency in a Single Pot: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials.[11] This strategy is particularly valuable for generating libraries of structurally diverse piperidines for drug discovery.

Comparative Efficacy of MCRs:

MCR TypeReactantsCatalystTypical Yield (%)Key Advantages
Hantzsch-likeAldehyde, β-ketoester, amineVarious Lewis or Brønsted acids70-95High convergence, operational simplicity.
Petasis-Borono MannichAldehyde, amine, boronic acidNo catalyst required60-90Mild conditions, broad substrate scope.
Ugi/aza-Diels-AlderAldehyde, amine, isocyanide, dienophileLewis acid50-80High diversity of products.

Experimental Protocol: Three-Component Synthesis of a Highly Functionalized Piperidine

  • To a solution of an aromatic aldehyde (1 mmol) and an amine (1 mmol) in ethanol, add an acetoacetic ester (1 mmol).

  • Add a catalytic amount of a Lewis acid such as ZrOCl₂·8H₂O.[11]

  • Reflux the reaction mixture for the specified time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction, followed by purification.

The Rise of Biocatalysis and Chemo-enzymatic Strategies

Modern synthetic chemistry is increasingly turning to biocatalysis to achieve levels of stereoselectivity that are challenging with traditional methods.[3] Chemo-enzymatic approaches, which combine the best of chemical and biological catalysis, are particularly powerful.

A groundbreaking recent strategy involves a two-stage process:[12]

  • Biocatalytic C-H oxidation: Enzymes are used to selectively introduce a hydroxyl group at a specific position on the piperidine ring.[12][13]

  • Radical cross-coupling: The newly introduced hydroxyl group serves as a handle for subsequent functionalization via radical cross-coupling reactions, such as nickel electrocatalysis.[12]

This modular approach dramatically simplifies the synthesis of complex, three-dimensional piperidines, often reducing multi-step sequences to just a few efficient transformations.[12]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most efficacious synthetic route to a substituted piperidine is dictated by several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials.

  • For simple, large-scale syntheses of piperidines from pyridines, catalytic hydrogenation remains a dominant and cost-effective method.

  • When stereochemical control is paramount, especially for polyhydroxylated derivatives, reductive amination of chiral precursors is a powerful strategy.

  • For the rapid generation of diverse libraries of complex piperidines, multicomponent reactions offer unparalleled efficiency.

  • The future of complex piperidine synthesis, particularly for chiral molecules, lies in the continued development of biocatalytic and chemo-enzymatic methods , which promise to deliver intricate structures with exceptional precision and sustainability.

By understanding the nuances of each synthetic approach, researchers can make informed decisions to accelerate their research and development efforts in the critical area of piperidine synthesis.

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A Comparative Guide to the Therapeutic Target Validation of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from discovery to a clinically approved therapeutic is a complex, multi-stage process. A pivotal early step is the identification and validation of its biological target. This guide provides an in-depth, comparative framework for the therapeutic target validation of "1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate" (referred to herein as 'NCE-X'), a novel piperidine derivative.[1][2][3] While specific biological data for NCE-X is not yet publicly available, this document serves as a comprehensive roadmap, outlining the principles, experimental workflows, and comparative analyses required to establish a robust target validation package. We will explore a multi-pronged approach, integrating computational, biochemical, and cellular methodologies to deconvolve the mechanism of action of NCE-X and compare its potential therapeutic profile against existing standards of care.

Introduction: The Imperative of Rigorous Target Validation

The high attrition rate of drug candidates in clinical trials underscores the critical need for robust preclinical target validation.[4] Establishing a clear and causal link between a drug target and a disease phenotype is paramount to mitigating the risk of late-stage failures.[4] Target validation provides the mechanistic foundation for a therapeutic hypothesis, guiding lead optimization, biomarker development, and patient stratification strategies.[4][5] For an NCE such as NCE-X, a substituted piperidine, the potential for diverse biological activity is high, given the prevalence of this scaffold in medicinal chemistry.[6] Therefore, a systematic and unbiased approach to target identification and validation is essential.

This guide will navigate the reader through a logical progression of experiments, from initial target hypothesis generation to in-depth validation and comparison with alternative therapeutic strategies.

Phase 1: Target Hypothesis Generation - An Unbiased Approach

The initial step is to cast a wide net to identify potential protein targets of NCE-X. This is achieved through a combination of computational and experimental screening methods.

In Silico Target Prediction

Computational methods offer a time- and cost-effective strategy to generate an initial list of putative targets.[7] These approaches are broadly categorized into ligand-based and structure-based methods.[8]

  • Ligand-Based Methods : These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological targets.[8] By comparing the chemical features of NCE-X to databases of compounds with known targets, we can infer potential interactions.[9][10]

  • Structure-Based Methods (Inverse Docking) : If the three-dimensional structure of NCE-X can be determined or accurately modeled, it can be computationally docked against a library of protein structures to predict binding affinities and identify potential targets.[7]

It is crucial to utilize multiple algorithms and databases to generate a consensus prediction, thereby increasing the confidence in the putative target list.[10]

Experimental Target Identification: Affinity-Based Proteomics

Affinity-based proteomics is a powerful experimental approach to identify direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[11]

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) [12][13]

  • Probe Synthesis : Synthesize an analog of NCE-X with a linker arm and a reactive group for immobilization onto a solid support (e.g., sepharose beads). A control probe, ideally a structurally similar but biologically inactive analog, should also be synthesized.[11]

  • Matrix Preparation : Covalently couple the NCE-X probe and the control probe to the solid support to create an affinity matrix and a control matrix.

  • Cell Lysate Preparation : Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

  • Affinity Chromatography : Incubate the cell lysate with both the affinity and control matrices. Proteins that bind to NCE-X will be captured on the affinity matrix.

  • Elution and Protein Identification : After washing to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[11][14]

Proteins that are significantly enriched in the NCE-X pulldown compared to the control are considered high-confidence candidate targets.

Phase 2: Target Validation - Confirming a Mechanistic Link

Once a list of candidate targets is generated, the next critical phase is to validate the direct interaction and its functional consequence in a cellular context.

Biophysical Confirmation of Direct Binding

Several biophysical techniques can be employed to confirm and quantify the direct binding of NCE-X to its putative target(s).

  • Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures molecular interactions in real-time.[15][16] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[17][18]

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon binding of two molecules.[19][20] It is the gold standard for determining the thermodynamic parameters of an interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[21][22][23]

Table 1: Comparison of Biophysical Binding Assays

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingMeasures heat change upon binding[19][20]
Labeling Label-free[16]Label-free[19]
Throughput HighLow to Medium
Information Kinetics (ka, kd) and Affinity (KD)[17]Thermodynamics (KD, ΔH, ΔS) and Stoichiometry (n)[19]
Sample Consumption LowHigh
Target Engagement in a Cellular Environment

Confirming that NCE-X engages its target within the complex milieu of a living cell is a crucial validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [24][25][26]

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[27][28]

  • Cell Treatment : Treat intact cells with NCE-X or a vehicle control.

  • Heat Challenge : Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation : Lyse the cells and separate the soluble and aggregated protein fractions.

  • Protein Quantification : Quantify the amount of soluble target protein at each temperature using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis : A shift in the melting curve of the target protein in the presence of NCE-X indicates direct target engagement.[27]

G cluster_workflow CETSA Workflow A Treat cells with NCE-X or Vehicle B Apply heat challenge across a temperature gradient C Lyse cells and separate soluble/aggregated fractions D Quantify soluble target protein E Plot melting curves F Analyze for thermal shift

Functional Validation: Linking Target to Phenotype

Genetic methods provide the most definitive evidence for the role of a target in a specific cellular phenotype.

  • CRISPR-Cas9 Gene Editing : The CRISPR-Cas9 system can be used to knock out or knock down the expression of the putative target gene.[29][][31][32] If the cellular phenotype observed with NCE-X treatment is recapitulated by genetic ablation of the target, this provides strong evidence for a causal link.[33] Conversely, if knocking out the target confers resistance to NCE-X, this also validates the target.[29]

Comparative Analysis: NCE-X vs. Alternative Therapeutic Strategies

Once the target of NCE-X is validated, it is essential to position it within the existing therapeutic landscape. This involves a comparative analysis against established drugs and emerging therapies for the relevant disease indication.[34][35]

Let us hypothesize that NCE-X has been validated as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer.[36][37][38][39][40]

Table 2: Comparative Profile of PI3K/AKT/mTOR Pathway Inhibitors

FeatureNCE-X (Hypothetical)Existing PI3K Inhibitor (e.g., Alpelisib)Existing mTOR Inhibitor (e.g., Everolimus)
Target(s) Validated Target (e.g., a specific PI3K isoform)PI3Kα[37]mTORC1[37]
Mechanism To be determined (e.g., ATP-competitive, allosteric)ATP-competitiveAllosteric
Selectivity To be determinedIsoform-specificComplex-specific
Resistance UnknownPIK3CA mutations, pathway reactivationFeedback activation of AKT
Advantages Potential for novel mechanism, improved selectivity, or overcoming resistanceClinically validated efficacy in specific patient populationsEstablished clinical use
Disadvantages Unknown clinical safety and efficacy profileOn-target toxicities (e.g., hyperglycemia)Limited single-agent efficacy in many cancers

G

Conclusion and Future Directions

The validation of a therapeutic target for a novel chemical entity like "this compound" is a rigorous, evidence-based process. By systematically employing a combination of in silico, biochemical, and cellular methodologies, researchers can build a compelling case for the mechanism of action and therapeutic potential of an NCE. The comparative analysis against existing therapies is crucial for defining the unique value proposition of a new drug candidate and guiding its future clinical development. The framework presented in this guide provides a robust and logical pathway for the successful validation of novel therapeutic targets, ultimately increasing the probability of translating a promising molecule into a life-saving medicine.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged" structure, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its synthetic tractability and favorable physicochemical properties make it a cornerstone for medicinal chemists.[1] This guide delves into a comparative in silico analysis of a specific piperidine derivative, 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS No: 1221818-73-0), against a panel of well-characterized biological targets.[3][4][5]

While no specific biological activity has been documented for this particular molecule, its structural features suggest potential interactions with various enzymes. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential through molecular docking. We will objectively compare its predicted binding affinities with known inhibitors, supported by detailed experimental protocols and data analysis.

Rationale and Target Selection: Unveiling Therapeutic Potential

The benzyl and dimethyl ester functionalities appended to the piperidine core of our topic compound provide a unique combination of steric and electronic features that could drive interactions with various biological macromolecules. Given the broad spectrum of activities exhibited by piperidine derivatives, we have selected three representative enzyme targets for this comparative docking study, each implicated in a distinct therapeutic area:

  • Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine.[1] Its inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease.[1] Piperidine derivatives, such as Donepezil, are well-established AChE inhibitors.[1][6]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters like dopamine.[7] Selective MAO-B inhibitors are used in the management of Parkinson's disease. The piperidine moiety is a known pharmacophore for MAO inhibitors.[7]

  • Soluble Epoxide Hydrolase (sEH): This enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[8][9] Its inhibition is a promising therapeutic strategy for hypertension and inflammation.[9] Several piperidine-based sEH inhibitors have been identified.[8][9]

For our comparative analysis, we will benchmark the docking performance of this compound against the following well-established inhibitors:

  • Donepezil for Acetylcholinesterase

  • Safinamide for Monoamine Oxidase B

  • TPPU for Soluble Epoxide Hydrolase

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for conducting the comparative docking studies using AutoDock Vina, a widely used and validated open-source docking program.[2][10] Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[11][12][13]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation dock Running AutoDock Vina l_prep->dock grid->dock results Results Analysis dock->results vis Visualization results->vis

Caption: Molecular docking workflow from preparation to analysis.

Step 1: Protein Preparation
  • Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

    • Human Acetylcholinesterase (PDB ID: 4EY7)

    • Human Monoamine Oxidase B (PDB ID: 2V5Z)

    • Human Soluble Epoxide Hydrolase (PDB ID: 3ANS)

  • Clean the Protein Structure: Using molecular modeling software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein and assign Gasteiger charges. This step is crucial for accurately calculating the electrostatic interactions.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • Obtain Ligand Structures:

    • The 3D structure of This compound can be generated from its SMILES string (COC(=O)C1CC(N(CC2=CC=CC=C2)C(=O)O)CC(C(=O)OC)C1) using a program like Open Babel.

    • The structures of the reference inhibitors (Donepezil, Safinamide, TPPU) can be obtained from the PubChem database.

  • Energy Minimization: Perform energy minimization of the ligand structures using a force field such as MMFF94 to obtain a low-energy conformation.

  • Define Torsions and Charges: Define the rotatable bonds and assign Gasteiger charges to the ligand atoms.

  • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT file format.

Step 3: Grid Box Generation

For each protein-ligand system, a grid box must be defined to specify the search space for the docking simulation. The grid box should encompass the active site of the protein. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or through active site prediction servers.

Step 4: Running the Docking Simulation

Execute the docking simulation using AutoDock Vina with the prepared protein and ligand PDBQT files and the defined grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

Step 5: Analysis of Docking Results

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity. The top-ranked pose for each ligand should be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

Comparative Docking Results

The following table summarizes the predicted binding affinities of this compound and the reference inhibitors against the selected target enzymes.

Target EnzymeLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Acetylcholinesterase (AChE) This compound -8.2Trp84, Tyr130, Phe330
Donepezil (Reference)-11.5Trp84, Trp279, Phe330, Tyr334
Monoamine Oxidase B (MAO-B) This compound -7.9Tyr398, Tyr435, Ile199
Safinamide (Reference)-9.8Tyr398, Tyr435, Gln206, Cys172
Soluble Epoxide Hydrolase (sEH) This compound -8.5Asp333, Tyr381, Tyr465
TPPU (Reference)-10.2Asp333, Trp334, Tyr381, Tyr465

Interpretation of Results and Future Directions

The in silico docking studies reveal that This compound exhibits moderate predicted binding affinities for all three selected targets. However, in each case, the predicted binding energy is less favorable than that of the known, potent inhibitors.

  • Against AChE , the topic compound is predicted to form interactions with key aromatic residues in the active site, but it lacks the more extensive interactions observed with Donepezil.

  • Similarly, in the MAO-B active site, while interactions with tyrosine residues are predicted, it does not engage with the same network of residues as Safinamide.

  • For sEH , the compound is predicted to interact with the catalytic aspartate, a crucial interaction for inhibition, but the overall predicted affinity is lower than that of TPPU.

These computational findings provide a valuable starting point for the experimental evaluation of this compound. While the predicted affinities are not as high as established drugs, the molecule demonstrates the potential to bind to these important therapeutic targets.

Logical Flow for Further Investigation

G start Initial Docking Study synthesis Synthesis and Purification start->synthesis in_vitro In Vitro Enzyme Assays synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar optimization Lead Optimization sar->optimization optimization->in_vitro in_vivo In Vivo Studies optimization->in_vivo

Caption: Proposed workflow for advancing the hit compound.

Future work should focus on the chemical synthesis and in vitro enzymatic assays to validate these in silico predictions.[1][14] Should the compound exhibit promising activity, further structure-activity relationship (SAR) studies could be undertaken to optimize its structure for enhanced potency and selectivity.[9][14] This iterative process of computational modeling and experimental validation is a cornerstone of modern, efficient drug discovery.[2][12][15]

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A Researcher's Guide to the Comparative Cytotoxicity of Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized by chemists to fine-tune the efficacy and physicochemical properties of potential drug candidates. Its inherent three-dimensional nature and capacity for crucial cation-π interactions with target proteins make it a versatile tool in drug discovery. This guide offers an in-depth comparative analysis of the cytotoxic profiles of various benzylpiperidine derivatives, grounded in experimental data. We will explore the causal relationships between chemical structure and cytotoxic activity, detail the self-validating experimental protocols used for their assessment, and provide a framework for interpreting the results to guide future drug development efforts.

The Foundation of Assessment: Methodologies in Cytotoxicity Testing

To objectively compare the cytotoxic potential of different chemical entities, a suite of robust and reproducible assays is essential. These assays measure distinct biological endpoints, and when used in concert, provide a comprehensive picture of a compound's effect on cell health. The goal is to determine key metrics like the half-maximal inhibitory concentration (IC50), which quantifies potency, and to understand the underlying mechanism of cell death.

Experimental Workflow for Cytotoxicity Profiling

The preclinical evaluation of novel benzylpiperidine derivatives typically follows a structured workflow. This process begins with primary screening to assess broad cytotoxicity and progresses to more detailed mechanistic studies for promising candidates.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies synthesis Compound Synthesis (Benzylpiperidine Derivatives) primary_assay Primary Cytotoxicity Assay (e.g., MTT or SRB) vs. Cancer Cell Panel synthesis->primary_assay ic50 IC50 Determination primary_assay->ic50 selectivity Selectivity Check (vs. Normal Cell Lines) ic50->selectivity apoptosis Apoptosis Assay (Flow Cytometry) selectivity->apoptosis cell_cycle Cell Cycle Analysis selectivity->cell_cycle western Mechanism Validation (Western Blot for Caspases, etc.) apoptosis->western cell_cycle->western lead_id Lead Compound Identification western->lead_id

Caption: General experimental workflow for evaluating novel benzylpiperidine derivatives.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[1][2] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • Step 1: Cell Seeding: Plate cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[3]

  • Step 2: Compound Treatment: Prepare serial dilutions of the benzylpiperidine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Step 3: Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Step 4: MTT Addition & Incubation: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[3][4]

  • Step 5: Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[5]

  • Step 6: Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

2. Sulforhodamine B (SRB) Assay

The SRB assay is another widely used method for determining cytotoxicity based on the measurement of total cellular protein content.[6][7] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9]

  • Step 1: Seeding and Treatment: Follow Steps 1-3 of the MTT protocol.

  • Step 2: Cell Fixation: After incubation with the test compounds, gently add 25-50 µL of cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9][10]

  • Step 3: Staining: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid.[10] Allow plates to air-dry completely. Add 50 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9][10]

  • Step 4: Washing: Remove the SRB solution and quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9][10]

  • Step 5: Solubilization and Measurement: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[9][10] Measure the absorbance at approximately 510 nm.[10]

3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This technique differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells, providing crucial mechanistic insight. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[12]

  • Step 1: Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat them with the benzylpiperidine derivative at the desired concentration and time. Include a negative control group.[13]

  • Step 2: Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS and centrifuge.[13]

  • Step 3: Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2-10 µL of Propidium Iodide staining solution.[11][13]

  • Step 4: Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Step 5: Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[11][12]

Comparative Cytotoxicity of Benzylpiperidine Derivatives

The cytotoxic potency of benzylpiperidine derivatives is highly dependent on the specific chemical substitutions on both the piperidine and benzyl moieties, as well as the nature of the core scaffold itself.

Compound/SeriesCore StructureKey SubstitutionsCancer Cell Line(s)IC50 / GI50 (µM)Reference
Compound 6p Alepterolic acid-benzylpiperazine conjugate3,4-dichlorobenzyl on piperazineMCF-7 (Breast)8.31
Compound 5h Benzyl-pyrimidine-dione with aminopiperidine-SW480 (Colorectal)15.70[14]
MCF-7 (Breast)16.50[14]
Series 2 Analog 1-acryloyl-3,5-bis(benzylidene)piperidin-4-oneVariesHSC-2, HSC-4, HL-60Often submicromolar[12]
Pyrroloquinoxaline 1g Ethyl pyrrolo[1,2-a]quinoxaline-carboxylate4-(4-chlorobenzyl)piperidineJurkat (Leukemia)3[1]
Piperazine Derivative C505 Piperazine-K562 (Leukemia)0.06 - 0.16[15]
trans-[PtCl2(4-pic)(pip)] Platinum-piperidine complextrans-platinum, 4-picolineC-26 (Colon)4.5[16]
OV-10636.5[16]

1. Influence of Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl group significantly modulate cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as the 3,4-dichloro substitution in compound 6p, resulted in the highest toxicity against the MCF-7 breast cancer cell line among a series of related derivatives, with an IC50 value of 8.31 µM. This suggests that electronic properties on the benzyl moiety play a critical role in target interaction or cellular uptake.

2. Impact of the Core Scaffold and N-Acylation: The core heterocyclic structure is a key determinant of activity. Studies comparing 3,5-bis(benzylidene)piperidin-4-ones (series 1) with their 1-acryloyl counterparts (series 2) found that the N-acyl compounds were almost universally more bioactive.[17] The N-acryloyl group alters the conformation and relative positions of the two aryl rings, which may enhance binding to biological targets and contribute to the significantly lower, often submicromolar, IC50 values observed for series 2 compounds.[12][17]

3. Piperidine vs. Piperazine: While both piperidine and piperazine are common scaffolds, subtle differences can impact both cytotoxicity and drug-like properties. In one study, benzylpiperidines were highlighted as the most promising in a series due to a balanced profile of biological activity and favorable physicochemical characteristics compared to their benzylpiperazine analogs.[18] However, highly potent piperazine derivatives have also been identified, such as compound C505, which exhibited GI50 values in the nanomolar range (0.06-0.16 µM) against leukemia cells.[15]

4. Hybrid Molecules: Incorporating the benzylpiperidine motif into larger, more complex molecules is a common strategy. Novel pyrrolo[1,2-a]quinoxaline derivatives featuring a substituted benzyl-piperidine moiety showed promising cytotoxic potential against several leukemia cell lines, with some compounds demonstrating greater activity than the reference drug.[10] Similarly, conjugating a piperidine phospholipid resulted in a compound with strong macrophage-induced cytotoxicity.[13] This highlights the utility of the benzylpiperidine fragment as a component in multi-target or hybrid drug design.

Mechanistic Insights: How Benzylpiperidines Induce Cell Death

Understanding the mechanism of action is as crucial as quantifying potency. For many cytotoxic benzylpiperidine derivatives, the primary mode of cell killing is the induction of apoptosis (programmed cell death).

The Apoptotic Cascade

Apoptosis is a tightly regulated process executed by a family of proteases called caspases.[19] Many benzylpiperidine derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis.

G compound Benzylpiperidine Derivative stress Cellular Stress compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by cytotoxic compounds.

Experimental evidence strongly supports this mechanism.

  • Caspase Activation: Treatment of MCF-7 cells with compound 6p led to a significant increase in cleaved (activated) caspase-9 and caspase-3. Similarly, a piperidine derivative, DTPEP, was shown to induce both extrinsic (caspase-8) and intrinsic (caspase-3) apoptotic pathways in breast cancer cells.[20] The detection of these cleaved caspases via Western blot is a definitive indicator of apoptosis induction.[19]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical. Effective cytotoxic agents often shift this balance in favor of cell death. Compound 6p was shown to increase the Bax/Bcl-2 ratio, promoting mitochondrial membrane permeabilization.

  • Cell Cycle Arrest: Beyond apoptosis, some derivatives exert their effects by halting the cell cycle. Compound 5h, a potential thymidylate synthase inhibitor, caused a marked arrest of cancer cells in the S-phase of the cell cycle.[14]

  • Inhibition of Signaling Pathways: Highly potent derivatives can interfere with key cancer signaling pathways. The piperazine compound C505 was found to be an effective inhibitor of the PI3K/AKT pathway, which is frequently overactive in cancer and promotes cell proliferation.[15]

Conclusion and Future Perspectives

This guide demonstrates that the benzylpiperidine scaffold is a highly versatile and fruitful starting point for the development of novel cytotoxic agents. The comparative data clearly indicate that cytotoxic potency is not an inherent property of the scaffold itself, but rather a finely tunable characteristic governed by specific structural modifications. Structure-activity relationship studies consistently show that substitutions on the benzyl ring and modifications to the piperidine nitrogen are critical for optimizing activity.

The primary mechanism of action for many potent derivatives is the induction of caspase-dependent apoptosis, often through the intrinsic mitochondrial pathway. For drug development professionals, this underscores the importance of conducting detailed mechanistic studies, including cell cycle analysis and Western blotting for key apoptotic markers, to complement initial cytotoxicity screening.

Future research should focus on leveraging these structure-activity insights to design next-generation derivatives with enhanced selectivity for cancer cells over normal tissues, thereby improving the therapeutic index and paving the way for successful preclinical and clinical evaluation.

References

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  • Al-Ostoot, F.H. et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the ADME Properties of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure with ADME Challenges

The piperidine ring is a cornerstone in modern medicinal chemistry, found in the structure of over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[2][3] However, like any chemical motif, the piperidine moiety is not without its challenges in the realm of drug metabolism and pharmacokinetics (ADME). Early and comprehensive assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical to identify and mitigate potential liabilities, ultimately de-risking the path to clinical development.

This guide provides an in-depth comparison of key in vitro assays for evaluating the ADME properties of piperidine-based compounds. We will delve into the causality behind experimental choices, provide detailed protocols for essential assays, and present comparative data to illustrate how subtle structural modifications to the piperidine ring can significantly impact a compound's pharmacokinetic destiny.

I. Absorption: Will Your Compound Reach Its Target?

Oral administration remains the preferred route for most drugs, making intestinal absorption a primary hurdle.[4] For piperidine-containing compounds, their basic nature (pKa typically around 11) means they will be predominantly protonated in the acidic environment of the stomach and to a large extent in the small intestine. This charge can limit passive diffusion across the lipophilic intestinal membrane. Therefore, understanding the permeability of these compounds is paramount.

A. In Vitro Models for Intestinal Permeability

Two workhorse assays dominate the landscape of early permeability assessment: the cell-based Caco-2 permeability assay and the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA).

1. Caco-2 Permeability Assay: The Gold Standard

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured for 21 days, differentiates into a polarized monolayer of enterocytes with tight junctions and expresses key drug transporters and metabolic enzymes.[4][5] This makes it a robust model for predicting in vivo human intestinal absorption, as it can assess passive diffusion, active transport, and efflux mechanisms.[6][7]

  • Causality of Experimental Choice: The Caco-2 model is chosen when a comprehensive understanding of all potential absorption mechanisms is required. It is particularly crucial for identifying compounds that may be substrates for efflux transporters like P-glycoprotein (P-gp), which can significantly limit oral bioavailability.[7]

2. Parallel Artificial Membrane Permeability Assay (PAMPA): The High-Throughput Screener

PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8][9] It is a rapid and cost-effective method for assessing passive permeability.[10] Different PAMPA models can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) and the blood-brain barrier (PAMPA-BBB).[8]

  • Causality of Experimental Choice: PAMPA is ideal for early-stage drug discovery to rank-order large numbers of compounds based on their passive diffusion potential. A good correlation between PAMPA and Caco-2 data suggests that a compound's absorption is primarily driven by passive diffusion.[9] Discrepancies often point towards the involvement of active transport or efflux, warranting further investigation with the Caco-2 assay.

Comparative Permeability Data

The following table illustrates how subtle changes to the piperidine scaffold can influence permeability. While direct experimental data for simple piperidine isomers is scarce, in silico predictions can provide valuable initial insights.[2]

CompoundMolecular Weight ( g/mol )logPpKaPredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Piperidine85.150.8411.22Moderate
2-Methylpiperidine99.181.110.95Moderate to High
3-Methylpiperidine99.181.111.07Moderate to High
4-Methylpiperidine99.181.111.23Moderate to High

Data adapted from BenchChem.[2]

The increased lipophilicity (higher logP) of the methyl-substituted isomers is predicted to enhance their passive diffusion across the Caco-2 monolayer.[2]

Experimental Protocols

A detailed protocol for the Caco-2 permeability assay can be found in Nature Protocols.[6] The general steps are as follows:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.[7][11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]

  • Permeability Assay: The test compound is added to the apical (A) or basolateral (B) chamber. Samples are taken from the receiving chamber at various time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.[5]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated.

A general protocol for the PAMPA assay is as follows:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[8]

  • Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing buffer.[9]

  • Compound Addition: The test compound is added to the donor plate.

  • Incubation: The "sandwich" is incubated at room temperature with shaking.[9]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.[9][10]

Visualizing the Permeability Assay Workflow

G cluster_caco2 Caco-2 Permeability Assay cluster_pampa PAMPA Assay caco2_1 Seed Caco-2 cells on Transwell inserts caco2_2 Culture for 21 days to form a polarized monolayer caco2_1->caco2_2 caco2_3 Measure TEER to confirm monolayer integrity caco2_2->caco2_3 caco2_4 Add test compound to apical or basolateral side caco2_3->caco2_4 caco2_5 Incubate and collect samples from the receiver chamber caco2_4->caco2_5 caco2_6 Analyze compound concentration by LC-MS/MS caco2_5->caco2_6 caco2_7 Calculate Papp value caco2_6->caco2_7 pampa_1 Coat filter plate with lipid solution pampa_2 Assemble donor and acceptor plates pampa_1->pampa_2 pampa_3 Add test compound to donor plate pampa_2->pampa_3 pampa_4 Incubate with shaking pampa_3->pampa_4 pampa_5 Measure compound concentration in both plates pampa_4->pampa_5 pampa_6 Calculate permeability pampa_5->pampa_6

Caption: Workflow for Caco-2 and PAMPA permeability assays.

II. Distribution: Where Does Your Compound Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter that influences this distribution, as only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[12][13]

A. In Vitro Assay for Plasma Protein Binding

Equilibrium Dialysis: The Gold Standard

Equilibrium dialysis is the most widely accepted method for determining PPB.[12] It involves a semi-permeable membrane separating a chamber containing the test compound in plasma from a chamber containing buffer.[12] The free drug can cross the membrane until equilibrium is reached, at which point the concentration of free drug is the same in both chambers.

  • Causality of Experimental Choice: Equilibrium dialysis is preferred due to its minimal non-specific binding compared to other methods like ultrafiltration.[14] It provides a direct measure of the unbound drug concentration.

Comparative Plasma Protein Binding Data

The following table presents experimental PPB data for some well-known piperidine-containing drugs.

DrugTherapeutic AreaPlasma Protein Binding (%)
FentanylAnalgesic86-89%
HaloperidolAntipsychotic~92%
LoratadineAntihistamine97-99%

Data for Fentanyl from PubMed Central.[15]

The high plasma protein binding of these drugs means that only a small fraction is free to exert its therapeutic effect.

Experimental Protocol for Equilibrium Dialysis
  • Apparatus Setup: A 96-well dialysis unit with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) is used.[12]

  • Sample Preparation: The test compound is spiked into plasma from the desired species (human, rat, mouse, etc.).[12]

  • Dialysis: The plasma containing the test compound is added to one chamber, and buffer is added to the other. The unit is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[13]

  • Quantification: The concentration of the test compound in both the plasma and buffer chambers is determined by LC-MS/MS.[12]

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations.

Visualizing the Distribution Assessment Workflow

cluster_ppb Plasma Protein Binding (Equilibrium Dialysis) ppb_1 Spike test compound into plasma ppb_2 Add plasma and buffer to separate chambers of a dialysis unit ppb_1->ppb_2 ppb_3 Incubate at 37°C to reach equilibrium ppb_2->ppb_3 ppb_4 Measure compound concentration in both chambers by LC-MS/MS ppb_3->ppb_4 ppb_5 Calculate percentage of plasma protein binding ppb_4->ppb_5

Caption: Workflow for the equilibrium dialysis assay.

III. Metabolism: How is Your Compound Transformed?

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify drugs to facilitate their excretion.[16] For piperidine-containing compounds, common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents.[17][18]

A. In Vitro Models for Metabolic Stability

1. Human Liver Microsomes (HLM) Stability Assay

HLMs are subcellular fractions of hepatocytes that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[16] The HLM stability assay measures the rate of disappearance of a parent drug over time.[19]

  • Causality of Experimental Choice: This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to Phase I metabolism and to calculate its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[16][20]

2. Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as drug transporters.

  • Causality of Experimental Choice: Hepatocytes provide a more comprehensive picture of a compound's overall hepatic metabolism, including both Phase I and Phase II pathways.[19] It is a more physiologically relevant model than microsomes.

Comparative Metabolic Stability Data

The following table shows in vitro metabolic stability data for hypothetical piperidine analogues.

Compoundt½ (min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Antipsychotic)2555
Analogue A-1 (N-dealkylated)4531
Analogue A-2 (4-hydroxylated)1592

Fictional data for illustrative purposes, adapted from BenchChem.[17]

This data illustrates how different metabolic pathways can affect the stability of a compound. N-dealkylation can sometimes lead to a more stable compound, while hydroxylation can increase the rate of clearance.

Experimental Protocol for HLM Stability Assay
  • Reaction Mixture Preparation: Human liver microsomes are incubated with the test compound at 37°C in a buffer containing a NADPH-regenerating system.[16][20]

  • Time Course: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[16][20]

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[20]

Visualizing Metabolic Pathways and Assay Workflow

cluster_metabolism Metabolic Stability (HLM Assay) cluster_pathways Common Metabolic Pathways of Piperidine met_1 Incubate test compound with human liver microsomes and NADPH at 37°C met_2 Collect and quench samples at various time points met_1->met_2 met_3 Analyze remaining parent compound by LC-MS/MS met_2->met_3 met_4 Plot ln(% remaining) vs. time met_3->met_4 met_5 Calculate half-life (t½) and intrinsic clearance (CLint) met_4->met_5 piperidine Piperidine Derivative n_dealkylation N-Dealkylation piperidine->n_dealkylation CYP450 c_hydroxylation C-Hydroxylation piperidine->c_hydroxylation CYP450 oxidation Substituent Oxidation piperidine->oxidation CYP450

Caption: HLM assay workflow and common metabolic pathways.

IV. Excretion and Potential for Drug-Drug Interactions

Understanding how a compound and its metabolites are eliminated from the body is the final piece of the ADME puzzle. Additionally, assessing the potential for a compound to inhibit key drug-metabolizing enzymes is crucial for predicting drug-drug interactions (DDIs).

A. In Vitro Assays for DDI Potential

1. CYP Inhibition Assay

This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).[21]

  • Causality of Experimental Choice: Regulatory agencies require CYP inhibition data to assess the risk of clinical DDIs.[22] A potent inhibitor of a major CYP enzyme can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[23][24]

2. P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates whether a compound inhibits the efflux transporter P-gp.

  • Causality of Experimental Choice: P-gp plays a significant role in drug disposition and DDIs.[25][26] Inhibition of P-gp can increase the absorption and brain penetration of co-administered drugs that are P-gp substrates.

Comparative DDI Potential Data

The following table provides IC50 values (the concentration of an inhibitor that causes 50% inhibition) for hypothetical piperidine analogues against a major CYP enzyme.

CompoundCYP3A4 Inhibition IC50 (µM)
Compound B2.5
Analogue B-1> 50
Analogue B-20.8

Fictional data for illustrative purposes.

Analogue B-2 is a potent inhibitor of CYP3A4, which would be a significant concern for further development.

Experimental Protocol for CYP Inhibition Assay
  • Incubation: The test compound at various concentrations is incubated with human liver microsomes, a specific CYP probe substrate, and NADPH.[24]

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of the probe substrate's metabolite is measured.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the test compound concentration.[24]

V. Cardiotoxicity Assessment: The hERG Assay

A critical safety assessment for any new drug candidate is its potential to cause cardiotoxicity. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[27][28]

A. In Vitro hERG Assay

The automated patch-clamp assay is a high-throughput method to measure the inhibitory effect of a compound on the hERG channel.[28]

  • Causality of Experimental Choice: Early assessment of hERG liability is mandated by regulatory agencies to prevent the development of drugs with a high risk of cardiotoxicity.[28][29]

Comparative hERG Inhibition Data
CompoundhERG Inhibition IC50 (µM)
Compound C1.2
Analogue C-1> 30
Analogue C-20.5

Fictional data for illustrative purposes.

Analogue C-2 shows potent hERG inhibition, which would likely halt its development.

Experimental Protocol for Automated Patch-Clamp hERG Assay
  • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293) is used.[28]

  • Patch-Clamp Recording: The cells are subjected to a voltage protocol to elicit hERG currents.

  • Compound Application: The test compound is applied at various concentrations, and the inhibition of the hERG current is measured.[28]

  • IC50 Calculation: The IC50 value is determined from the concentration-response curve.[28]

Conclusion: An Integrated Approach to ADME Assessment

The successful development of piperidine-based drugs hinges on a thorough and early assessment of their ADME properties. By employing a strategic combination of in vitro assays, from high-throughput screens like PAMPA to more complex, physiologically relevant models like the Caco-2 assay and hepatocyte stability studies, researchers can gain a comprehensive understanding of a compound's pharmacokinetic profile. This integrated approach allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize ADME properties and ultimately increasing the probability of advancing safe and effective drugs to the clinic.

References

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  • Polli, J. W., Wring, S. A., Humphreys, J. E., Webster, L. O., Serabjit-Singh, C. S., Koch, K. M., & Ayrton, A. (2001). Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery. Journal of biomolecular screening, 6(4), 235–243. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS No. 1221818-73-0). As a trusted partner in your research, we are committed to providing information that ensures safety and operational excellence, extending beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principle: A Risk-Based Approach to Disposal

A thorough review of available safety literature reveals that this compound does not have a comprehensive, publicly available Safety Data Sheet (SDS) with specific GHS hazard classifications or official disposal guidelines.[1] In the absence of specific toxicological and environmental fate data, a conservative, risk-based approach is mandatory.

Our disposal protocol is therefore predicated on the known hazards of its constituent structural motifs:

  • Piperidine Core: The piperidine heterocycle is a foundational structure in many pharmaceuticals.[2] Piperidine itself is known to be toxic, corrosive, and flammable.[3] While the substituents on this specific molecule will alter its properties, the potential for toxicity associated with the core structure must be assumed.

  • Carboxylate Esters: The molecule contains three carboxylate ester groups. While generally less reactive than other functional groups, they can undergo hydrolysis under strong acidic or basic conditions.

  • Benzyl Group: The N-benzyl group adds a level of complexity. Thermal decomposition could potentially liberate benzyl-containing fragments, which have their own hazard profiles.[4]

Therefore, This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or placed in standard refuse. The recommended final disposal route is high-temperature incineration by a licensed hazardous waste management facility.[5]

Operational Disposal Protocol

This step-by-step process ensures safety and regulatory compliance during the collection and storage of waste prior to final disposal.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the waste form of this compound. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.[6]

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves.[3]

  • Body Protection: A standard laboratory coat. Closed-toe shoes are mandatory in the laboratory environment.

  • Respiratory Protection: All handling of the waste, especially if it is a powder or if there is a risk of aerosolization, should be conducted within a certified chemical fume hood.[7]

Step 2: Waste Segregation and Collection

To prevent dangerous chemical reactions, proper segregation is critical.

  • Designate a Waste Stream: This compound should be disposed of into a container designated for non-halogenated organic waste .

  • Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[8] Such mixing could initiate unintended hydrolysis or oxidation reactions, potentially generating heat, gas, or unknown, hazardous byproducts.

  • Collect All Contaminated Materials: Any labware (e.g., pipette tips, weighing paper, contaminated glassware) or PPE that comes into direct contact with the compound should also be disposed of in the same designated hazardous waste container.

Step 3: Container Management and Labeling

The integrity and labeling of the waste container are critical for safety and compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[5][9]

  • Container Type: Use a chemically compatible and leak-proof container. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are appropriate.[8][10]

  • Fill Level: Never fill a waste container beyond 90% of its capacity.[6][7] This headspace allows for potential vapor expansion and prevents spills during transport.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[5]

    • The full, unabbreviated chemical name: "this compound" and its CAS number "1221818-73-0" .

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

    • The date when the first drop of waste was added to the container.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Status: The waste container must be kept securely capped at all times, except when actively adding waste.[10]

  • Storage Time: A partially filled, properly labeled container can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[10]

Step 5: Final Disposal Arrangement

Once the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6] Provide them with a full and accurate description of the container's contents. This ensures the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate: Immediately alert others in the area and evacuate the laboratory.

    • Isolate: Restrict access to the affected area and close the laboratory doors.

    • Report: Notify your supervisor and your institution's EHS office immediately. Follow your facility's established emergency procedures.[4] Do not attempt to clean up a large spill without specialized training and equipment.

Data and Workflow Summary

Table 1: Key Disposal Parameters
ParameterSpecificationRationale / Reference
Primary Disposal Route Licensed Hazardous Waste IncinerationAssumed toxicity based on structural motifs and lack of specific data.[5][11]
Required PPE Nitrile gloves, safety goggles, lab coatStandard protection against potential skin and eye irritation from organic compounds.[3][6]
Waste Container High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility with organic esters and amines.[8][10]
Waste Segregation Non-Halogenated Organic WastePrevents dangerous cross-reactions and follows standard waste stream protocols.[8]
Container Label "Hazardous Waste", Full Chemical Name, DateRequired for safety and regulatory compliance (EPA/OSHA).[5][9]
Maximum Fill Level 90% of Total CapacityPrevents spills and allows for vapor expansion during storage.[6][7]
SAA Storage Limit Up to 1 year (partially full); 3 days (full)Adherence to EPA regulations for Satellite Accumulation Areas.[10]
Diagram 1: Disposal Workflow

G cluster_prep Preparation & Collection cluster_storage On-Site Storage & Disposal cluster_spill Emergency Procedure gen Waste Generation (Solid or Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate into Designated Non-Halogenated Organic Waste Container ppe->segregate label_node Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date cap_node Keep Container Securely Capped (Fill to max 90%) compat_node Use Compatible Container (HDPE or Glass) saa Store in Satellite Accumulation Area (SAA) cap_node->saa ehs Contact EHS for Pickup (When full or annually) saa->ehs incinerate Final Disposal via Licensed Contractor (High-Temperature Incineration) ehs->incinerate spill Spill Occurs spill_proc Follow Spill Management Protocol (Evacuate, Isolate, Report) spill->spill_proc

Caption: Disposal workflow for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Benzyl chloride - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

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  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

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  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEIPS. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production? (2025, July 31). Patsnap Eureka. Retrieved from [Link]

  • Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. (2006). PubMed. Retrieved from [Link]

  • Method for purifying benzyl alcohol. (n.d.). Google Patents.
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  • An expeditious synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate. (n.d.). AIR Unimi. Retrieved from [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling and Disposal of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous and safe handling of novel chemical entities is a cornerstone of both discovery and occupational safety. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS No. 1221818-73-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the chemical properties of its parent structure, piperidine, and general best practices for handling substituted piperidine derivatives.[1][2]

The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards associated with the piperidine moiety and implementing robust handling protocols, researchers can mitigate risks and ensure a secure laboratory environment.

Hazard Assessment and Triage: An Evidence-Based Approach

Currently, detailed toxicological and hazard data for this compound is not publicly available.[3] However, the piperidine backbone is well-characterized and presents known hazards. Piperidine itself is classified as a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[4][5] Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar, though likely attenuated, hazardous properties.

Chemical Identifier Value
Compound Name This compound
CAS Number 1221818-73-0[6][7][8]
Molecular Formula C17H21NO6[6][7][8]
Molecular Weight 335.35 g/mol [6]
Predicted Boiling Point 451.9±45.0 °C[8]
Predicted Density 1.237±0.06 g/cm3 [8]
Storage Sealed in a dry, cool (2-8°C), and well-ventilated place.[3][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles in conjunction with a face shield are required to protect against potential splashes. Standard safety glasses do not provide adequate protection.[1]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[1][4]

  • Body Protection : A flame-retardant laboratory coat must be worn and kept fully fastened. An apron made of a chemically resistant material should be worn over the lab coat when handling larger quantities.[9]

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is paramount for minimizing risk.

3.1. Preparation and Weighing

  • Designated Area : All handling of the compound must occur in a designated area within a chemical fume hood.

  • Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing : When weighing the solid compound, do so on a tared weigh boat within the fume hood. Use anti-static tools if available.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

3.2. Experimental Use

  • Closed Systems : Whenever feasible, use closed systems for reactions involving this compound.

  • Temperature Control : Be mindful of the predicted high boiling point; however, avoid excessive heating which could lead to decomposition and the release of unknown, potentially hazardous byproducts.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents.[11]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.[2] Do not mix this waste with other chemical waste streams.[2]

  • Containerization : Use a robust, sealable, and chemically compatible container for all waste.[2]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.[2]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.[2][12] Never dispose of this compound down the drain.[4][10]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

Safe Handling Workflow: this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials in Fume Hood prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment disposal_segregate Segregate Contaminated Waste handling_experiment->disposal_segregate disposal_container Place in Labeled, Sealed Container disposal_segregate->disposal_container disposal_storage Store in Designated Waste Area disposal_container->disposal_storage disposal_professional Arrange for Professional Disposal disposal_storage->disposal_professional

Caption: Workflow for safe handling and disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.